molecular formula C3H9ClN2O2 B554955 H-Ser-NH2.HCl CAS No. 65414-74-6

H-Ser-NH2.HCl

Número de catálogo: B554955
Número CAS: 65414-74-6
Peso molecular: 140.57 g/mol
Clave InChI: VURWDDZIWBGXCK-DKWTVANSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Ser-NH2.HCl, also known as this compound, is a useful research compound. Its molecular formula is C3H9ClN2O2 and its molecular weight is 140.57 g/mol. The purity is usually 95%.
The exact mass of the compound L-Serinamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-amino-3-hydroxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWDDZIWBGXCK-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-74-6
Record name L-Serinamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65414-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-amino-3-hydroxypropionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to H-Ser-NH2.HCl (L-Serinamide Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ser-NH2.HCl, chemically known as (2S)-2-amino-3-hydroxypropanamide hydrochloride or L-Serinamide hydrochloride, is a derivative of the amino acid L-serine.[1][2] It serves as a versatile building block in synthetic organic chemistry and is of particular interest in the fields of peptide synthesis, medicinal chemistry, and drug discovery. Its structure incorporates a primary amide and a primary alcohol, providing multiple points for chemical modification. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications relevant to research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a central chiral carbon atom bonded to an amino group, a carboxamide group, a hydroxymethyl group, and a hydrogen atom. The compound is the hydrochloride salt of L-serinamide, where the amino group is protonated.

H-Ser-NH2_HCl cluster_serinamide C1 HO C2 CH₂ C1->C2 C_alpha *CH C2->C_alpha C_carbonyl C C_alpha->C_carbonyl NH3_amine H₃N⁺ C_alpha->NH3_amine O_carbonyl O C_carbonyl->O_carbonyl NH2_amide NH₂ C_carbonyl->NH2_amide Cl Cl⁻

Figure 1: Chemical structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name (2S)-2-amino-3-hydroxypropanamide hydrochloride[3]
CAS Number 65414-74-6[2][3]
Molecular Formula C₃H₉ClN₂O₂[2][3]
Molecular Weight 140.57 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 185-188 °C[3][4]
Solubility Soluble in water.[1]
Optical Rotation [α]²⁰/D +14° (c=1 in H₂O)[2]
SMILES N--INVALID-LINK--CO.Cl[2]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the ammonolysis of L-serine methyl ester hydrochloride.[2]

Reaction Scheme:

synthesis reactant H-Ser-OMe.HCl (L-Serine methyl ester hydrochloride) product H-Ser-NH₂.HCl (L-Serinamide hydrochloride) reactant->product Stir, RT, 48h reagent NH₃ (aq)

Figure 2: Synthesis of this compound

Detailed Protocol:

  • Reaction Setup: Dissolve L-serine methyl ester hydrochloride (1 equivalent) in concentrated aqueous ammonia (B1221849) (a suitable excess) in a sealed pressure vessel.

  • Reaction Execution: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully remove the excess ammonia under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude residue in a minimal amount of hot ethanol (B145695) or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.[5] Alternatively, for higher purity, ion-exchange chromatography can be employed.[6]

  • Final Product: The final product is obtained as a white to off-white crystalline solid.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in D₂O) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0t1HCH(NH₃⁺)
~3.9d2HCH₂(OH)
NH₃⁺, OH, NH₂ ~4.8 (solvent peak)s (broad)5HExchangeable protons
¹³C NMR (in D₂O) Chemical Shift (δ, ppm)Assignment
C=O ~175Amide carbonyl
~57CH(NH₃⁺)
~62CH₂(OH)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 Strong, BroadO-H and N-H stretching (from OH, NH₂, and NH₃⁺)
~3000 MediumC-H stretching
~1680 StrongC=O stretching (Amide I band)
~1600 MediumN-H bending (Amide II band)
~1400 MediumC-N stretching
~1050 StrongC-O stretching
Mass Spectrometry (MS)

For the free base (L-Serinamide, M.W. 104.11), the following fragments are expected under Electron Ionization (EI) or Electrospray Ionization (ESI).

m/zProposed Fragment
105.06 [M+H]⁺ (Protonated molecule)
87.05 [M+H - H₂O]⁺
74.06 [M+H - CH₂OH]⁺
44.05 [CONH₂]⁺

Applications in Drug Development

This compound and its derivatives are valuable tools in the pharmaceutical industry and drug discovery.

  • Peptide Synthesis: As a derivative of serine, it is a fundamental building block for the synthesis of peptides and peptidomimetics. The amide and hydroxyl groups can be selectively protected and deprotected to allow for chain elongation and modification.[7]

  • Precursor for Bioactive Molecules: It serves as a precursor for the synthesis of various bioactive molecules, including therapeutic agents targeting neurological disorders.[1]

  • Covalent Inhibitors: Serine amide derivatives are utilized in the design of covalent inhibitors for serine hydrolases, a large and diverse family of enzymes implicated in numerous diseases.[8]

  • Antiviral Agents: L-Serine amide hydrochloride has been investigated as a synthetic anti-HIV agent. It is proposed to inhibit the viral life cycle by interfering with viral DNA synthesis.[3]

Logical Relationships in Application

The utility of this compound in drug development stems from its structural features, leading to various applications.

applications This compound This compound Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Bioactive Molecules Bioactive Molecules This compound->Bioactive Molecules Drug Discovery Drug Discovery Peptide Synthesis->Drug Discovery Covalent Inhibitors Covalent Inhibitors Bioactive Molecules->Covalent Inhibitors Antiviral Research Antiviral Research Bioactive Molecules->Antiviral Research Bioactive Molecules->Drug Discovery

Figure 3: Application workflow of this compound

Conclusion

This compound is a commercially available and synthetically accessible derivative of L-serine with significant applications in chemical and pharmaceutical research. Its well-defined structure and versatile functional groups make it an important chiral building block for the synthesis of complex molecules, particularly peptides and other bioactive compounds. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound.

References

L-Serinamide Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of L-Serinamide hydrochloride. The information is curated for professionals in research and development, offering detailed experimental protocols and clear visual representations of its utility in key biochemical processes.

Physical and Chemical Properties

L-Serinamide hydrochloride is the hydrochloride salt of L-Serinamide, an amide derivative of the amino acid L-serine. It presents as a white to off-white crystalline powder.[1][2] Key physical and chemical data are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Appearance White to off-white or red to purple crystals or crystalline powder[1][2]
Melting Point 185-188 °C (decomposes)[1][2]
Boiling Point 444.7 °C at 760 mmHg (calculated)
Optical Activity [α]20/D +14° (c=1 in H2O)[1][2]
Chemical and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₃H₉ClN₂O₂[1]
Molecular Weight 140.57 g/mol [1]
CAS Number 65414-74-6[1]
Synonyms (S)-2-Amino-3-hydroxypropionamide hydrochloride, H-Ser-NH2·HCl[2]
pKa Data for the free amide, L-Serinamide, is available in the IUPAC Digitized pKa Dataset.[3] Experimental values for the hydrochloride salt are not readily available.
Solubility Soluble in water.[4] Quantitative data (g/L) is not specified in the reviewed literature.
Stability and Storage Stable under normal conditions. It is recommended to keep the container tightly closed and stored in a dark, cool, and well-ventilated place, under an inert atmosphere at room temperature.[1][2]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of L-Serinamide hydrochloride and the determination of its key physical properties.

Synthesis of L-Serinamide Hydrochloride

This protocol is adapted from the general procedure for the synthesis of (S)-2-amino-3-hydroxypropionamide hydrochloride from L-serine methyl ester hydrochloride.[1]

Materials:

  • L-serine methyl ester hydrochloride

  • Ammonia (B1221849) solution (e.g., 7N in Methanol or aqueous ammonia)

  • Dilute hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolve 3.5 g (0.0225 mol) of L-serine methyl ester hydrochloride in 100 mL of ammonia solution in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, remove the ammonia by distillation under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a small amount of dilute hydrochloric acid to dissolve it completely.

  • Freeze-dry the solution to obtain the L-serinamide hydrochloride product as a solid.

Determination of Melting Point

This is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the L-Serinamide hydrochloride sample is dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute for a preliminary, approximate melting point determination.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

Determination of Solubility (Qualitative)

A general procedure to confirm the solubility of L-Serinamide hydrochloride in water.

Materials:

  • L-Serinamide hydrochloride

  • Distilled water

  • Test tubes

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Add approximately 10 mg of L-Serinamide hydrochloride to a test tube.

  • Add 1 mL of distilled water to the test tube.

  • Agitate the mixture using a vortex mixer or a magnetic stirrer for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble under these conditions.

  • If the solid has not fully dissolved, incrementally add more solvent and continue to agitate until the solid dissolves or it becomes apparent that it is sparingly soluble or insoluble.

Determination of pKa via Titration

This protocol outlines a general method for determining the pKa values of an amino acid derivative by acid-base titration.

Materials:

  • L-Serinamide hydrochloride

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Distilled water

Procedure:

  • Accurately weigh a sample of L-Serinamide hydrochloride and dissolve it in a known volume of distilled water in a beaker to create a solution of known concentration (e.g., 0.1 M).

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Fill a burette with the standardized NaOH solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH shows a significant and then diminishing increase, indicating the equivalence points have been passed (typically to around pH 12).

  • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa value(s) can be determined from the midpoint(s) of the buffering region(s) on the titration curve. The pKa is the pH at which half of the acidic group has been neutralized.

Visualizations

The following diagrams, created using the DOT language, illustrate the synthesis of L-Serinamide hydrochloride and its role in biochemical pathways.

G cluster_synthesis Synthesis of L-Serinamide Hydrochloride L-Serine_methyl_ester_HCl L-Serine Methyl Ester Hydrochloride Reaction Stir at RT for 48h L-Serine_methyl_ester_HCl->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction Intermediate L-Serinamide (in solution) Reaction->Intermediate Evaporation Remove NH3 (Reduced Pressure) Intermediate->Evaporation Acidification Add Dilute HCl Evaporation->Acidification Freeze_Drying Freeze-Drying Acidification->Freeze_Drying L_Serinamide_HCl L-Serinamide Hydrochloride Freeze_Drying->L_Serinamide_HCl

Caption: Workflow for the synthesis of L-Serinamide hydrochloride.

G cluster_peptide_synthesis Role in Peptide Synthesis Amino_Acid_Pool Amino Acid Pool L_Serinamide_HCl L-Serinamide Hydrochloride Amino_Acid_Pool->L_Serinamide_HCl Activation Activation L_Serinamide_HCl->Activation Coupling Peptide Bond Formation Activation->Coupling Peptide_Chain Growing Peptide Chain on Solid Support Peptide_Chain->Coupling Elongated_Peptide Elongated Peptide Chain Coupling->Elongated_Peptide

Caption: L-Serinamide hydrochloride as a building block in peptide synthesis.

G cluster_neurotransmitter_pathway Conceptual Role in Neurotransmitter Precursor Synthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3_Phosphoglycerate 3-Phosphoglycerate Glycolysis->3_Phosphoglycerate L_Serine_Synthesis L-Serine Biosynthesis 3_Phosphoglycerate->L_Serine_Synthesis L_Serine L-Serine L_Serine_Synthesis->L_Serine L_Serinamide L-Serinamide (Derivative) L_Serine->L_Serinamide Glycine Glycine (Neurotransmitter) L_Serine->Glycine D_Serine D-Serine (Neuromodulator) L_Serine->D_Serine

Caption: L-Serine pathway and the conceptual position of L-Serinamide.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Serinamide Hydrochloride (H-Ser-NH2.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of L-Serinamide Hydrochloride (H-Ser-NH2.HCl), a valuable building block in peptide synthesis and various pharmaceutical applications.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows.

Overview of Synthetic Strategies

The synthesis of L-Serinamide Hydrochloride typically involves a multi-step process beginning with the readily available amino acid, L-serine. The core of the synthesis revolves around the protection of the amine and carboxylic acid functionalities, followed by amidation of the carboxyl group and subsequent deprotection to yield the final product. The two most common strategies employ either the tert-butyloxycarbonyl (Boc) or the carboxybenzyl (Cbz) protecting group for the α-amino group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-Serinamide Hydrochloride is presented in Table 1.

PropertyValueReference
CAS Number 65414-74-6[1]
Molecular Formula C3H9ClN2O2[1]
Molecular Weight 140.57 g/mol [1][2]
Appearance White to off-white or red to purple crystalline powder[1]
Melting Point 185-188 °C
Optical Activity ([α]20/D) +14° (c=1 in H2O)
Storage Temperature Room temperature, in a dark, inert atmosphere[1][2]

Synthesis of L-Serinamide Hydrochloride

This section details the experimental protocols for the synthesis of this compound. Two primary routes are described, utilizing either Boc or Cbz protecting groups.

Synthesis Workflow Diagram

The general workflow for the synthesis of this compound is illustrated below.

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_amidation Step 2: Amidation cluster_deprotection Step 3: Deprotection L-Serine L-Serine N-Protected_Serine N-Boc-L-Serine or N-Cbz-L-Serine L-Serine->N-Protected_Serine Boc2O or Cbz-Cl Protected_Amide N-Protected-Ser-NH2 N-Protected_Serine->Protected_Amide Coupling Agent, NH3 or NH4Cl H-Ser-NH2_HCl This compound Protected_Amide->H-Ser-NH2_HCl Acidic Conditions (e.g., HCl in Dioxane)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-Serine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[3] The reaction is typically performed under mild basic conditions.

  • Materials: L-Serine, Di-tert-butyl dicarbonate (B1257347) (Boc2O), Sodium bicarbonate (NaHCO3), Dioxane, Water, Ethyl acetate (B1210297).

  • Procedure:

    • Dissolve L-Serine in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

    • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc2O) portion-wise while stirring vigorously at room temperature.

    • Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with a cold, dilute solution of hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Boc-L-Serine as a white solid.[4]

Step 2: Synthesis of N-Boc-L-Serinamide

  • Materials: N-Boc-L-Serine, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or other coupling agent, Ammonium (B1175870) bicarbonate (NH4HCO3), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-L-Serine and one equivalent of NHS in anhydrous DCM.

    • Cool the solution to 0 °C and add one equivalent of DCC.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • To the filtrate, add a solution of 1.5 equivalents of ammonium bicarbonate in water.

    • Stir the biphasic mixture vigorously for 12-16 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-L-Serinamide.

Step 3: Deprotection of N-Boc-L-Serinamide to this compound

The Boc group is readily cleaved under acidic conditions.[5]

  • Materials: N-Boc-L-Serinamide, 4M HCl in Dioxane, Diethyl ether.

  • Procedure:

    • Dissolve N-Boc-L-Serinamide in a minimal amount of 4M HCl in dioxane.

    • Stir the solution at room temperature for 30 minutes to 2 hours.[6] The deprotection is typically rapid.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.[7]

Step 1: Synthesis of N-Cbz-L-Serine

The carboxybenzyl (Cbz) protecting group is another common choice for amine protection.

  • Materials: L-Serine, Benzyl (B1604629) chloroformate (Cbz-Cl), Sodium hydroxide (B78521) (NaOH), Water, Diethyl ether.

  • Procedure:

    • Dissolve L-Serine in 2N NaOH solution and cool to 0-5 °C.

    • Add benzyl chloroformate and 2N NaOH solution simultaneously in portions, maintaining the pH between 9-10 and the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer to pH 2 with cold, dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield N-Cbz-L-Serine.

Step 2: Synthesis of N-Cbz-L-Serinamide

  • Materials: N-Cbz-L-Serine, Coupling agents (as in Route A), Ammonium chloride, Triethylamine (B128534) (TEA), DMF.

  • Procedure:

    • Activate the carboxylic acid of N-Cbz-L-Serine using a suitable coupling agent (e.g., HATU, HOBt/DCC) in an anhydrous solvent like DMF.

    • Add ammonium chloride and triethylamine to the activated ester.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Work up the reaction by diluting with ethyl acetate and washing with water, dilute acid, dilute base, and brine.

    • Dry the organic layer and concentrate to obtain N-Cbz-L-Serinamide.

Step 3: Deprotection of N-Cbz-L-Serinamide to this compound

The Cbz group is typically removed by catalytic hydrogenolysis.

  • Materials: N-Cbz-L-Serinamide, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrochloric acid.

  • Procedure:

    • Dissolve N-Cbz-L-Serinamide in methanol containing one equivalent of hydrochloric acid.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation (H2 gas at 1-3 bar) at room temperature for 2-6 hours.[8]

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst through a pad of Celite.

    • Evaporate the solvent from the filtrate to yield this compound.

Alternative Direct Ammonolysis Route

A more direct route involves the ammonolysis of L-serine methyl ester hydrochloride.[2]

  • Materials: L-Serine methyl ester hydrochloride, Ammonia (B1221849) solution (aqueous or in methanol).

  • Procedure:

    • Dissolve L-serine methyl ester hydrochloride in a concentrated solution of ammonia in water or methanol.[2]

    • Stir the solution at room temperature for 48 hours.

    • Remove the ammonia by distillation under reduced pressure.

    • Dissolve the residue in a small amount of dilute hydrochloric acid and then freeze-dry to obtain the product. This method has been reported to yield the product in 87.5%.

Purification of L-Serinamide Hydrochloride

Purification is a critical step to ensure the final product meets the high-purity standards required for its applications.

Purification Workflow Diagram

The general workflow for the purification of this compound is depicted below.

Purification_Workflow Crude_Product Crude this compound Crystallization Crystallization Crude_Product->Crystallization Chromatography Chromatography (Optional) Crude_Product->Chromatography Pure_Product Pure this compound Crystallization->Pure_Product Chromatography->Pure_Product Characterization Characterization (NMR, IR, MS, Purity) Pure_Product->Characterization

Caption: General workflow for the purification of this compound.

Purification Protocols

Crystallization is the most common method for purifying this compound.

  • Solvent Systems: A mixture of a protic solvent like ethanol (B145695) or methanol and a less polar co-solvent such as diethyl ether or ethyl acetate is often effective.

  • General Procedure:

    • Dissolve the crude this compound in a minimum amount of hot methanol or ethanol.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Slowly add a co-solvent (e.g., diethyl ether) until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

For very high purity requirements, column chromatography may be employed.

  • Stationary Phase: Silica (B1680970) gel is commonly used.

  • Mobile Phase: A gradient of a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, can be used to elute the product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the presence of all protons and their respective chemical environments. Key signals include those for the α-proton, β-protons, and the amide protons.

    • ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for the hydroxyl group (O-H stretch), amine hydrochloride salt (N-H stretch), and amide carbonyl group (C=O stretch) should be observed.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the cation (H-Ser-NH2).

Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product. A purity of ≥98% is typically desired for research and pharmaceutical applications.[1]

  • Elemental Analysis: Can be used to confirm the elemental composition of the hydrochloride salt.

Summary of Analytical Data
AnalysisExpected Results
¹H NMR (D2O) Signals corresponding to the α-CH and β-CH2 protons.
IR (KBr, cm⁻¹) Broad O-H and N-H stretching, C=O stretching (amide I), N-H bending (amide II).
Mass Spec (ESI+) [M+H]⁺ corresponding to the free amine.
HPLC Purity ≥ 98%

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt these protocols based on the specific requirements of their work and always adhere to standard laboratory safety practices.

References

The Strategic Role of L-Serinamide Hydrochloride in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serinamide hydrochloride emerges as a valuable building block in the realm of peptide synthesis, particularly for the construction of peptides with a C-terminal amide. This technical guide delineates the core principles and practical applications of L-Serinamide hydrochloride in synthetic peptide chemistry. While its primary utility is rooted in solution-phase peptide synthesis (SPPS), the principles discussed herein are foundational for any researcher aiming to incorporate a C-terminal serinamide (B1267486) moiety. This document provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for dipeptide synthesis, and illustrative data to guide expectations in a laboratory setting.

Introduction

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research. The functional diversity of peptides is often enhanced by modifications at their N- or C-termini. C-terminal amidation is a common post-translational modification that can significantly impact the biological activity, stability, and pharmacokinetic properties of a peptide. L-Serinamide hydrochloride offers a direct and efficient starting point for the synthesis of such peptide amides, particularly in solution-phase strategies. Its use circumvents the need for post-synthesis amidation of a C-terminal carboxylic acid, which can sometimes lead to side reactions or require harsh conditions. This guide will explore the practical applications of L-Serinamide hydrochloride in the synthesis of peptide amides.

Chemical Properties of L-Serinamide Hydrochloride

A thorough understanding of the physicochemical properties of L-Serinamide hydrochloride is essential for its effective use in peptide synthesis.

PropertyValue
CAS Number 65414-74-6
Molecular Formula C₃H₉ClN₂O₂
Molecular Weight 140.57 g/mol
Appearance White to off-white crystalline powder
Melting Point 185-188 °C
Solubility Soluble in water
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][2]

Role in Peptide Synthesis: Solution-Phase Approach

L-Serinamide hydrochloride's primary role is as a nucleophile in the first coupling step of a solution-phase peptide synthesis to generate a C-terminal serinamide. The free amino group of L-serinamide attacks the activated carboxyl group of an N-protected amino acid to form a dipeptide amide. The peptide chain can then be elongated from the N-terminus of this dipeptide.

General Workflow for Dipeptide Amide Synthesis

The synthesis of a dipeptide amide using L-Serinamide hydrochloride can be conceptualized in the following workflow:

Peptide_Synthesis_Workflow cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: N-Terminal Deprotection cluster_purification Step 4: Purification A N-Protected Amino Acid (e.g., Boc-Ala-OH) B Coupling Reagents (e.g., EDC, HOBt) C Activated N-Protected Amino Acid B->C Activation D L-Serinamide Hydrochloride F N-Protected Dipeptide Amide (e.g., Boc-Ala-Ser-NH2) D->F Nucleophilic Attack E Base (e.g., DIPEA) E->D Neutralization G Deprotection Reagent (e.g., TFA) H Dipeptide Amide (e.g., Ala-Ser-NH2) G->H Removal of Protecting Group I Crude Dipeptide Amide J Purification (e.g., Chromatography) K Pure Dipeptide Amide J->K Isolation

Solution-phase synthesis of a dipeptide amide.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of a model dipeptide amide, N-(tert-Butoxycarbonyl)-L-alanyl-L-serinamide (Boc-Ala-Ser-NH₂), using L-Serinamide hydrochloride.

Materials and Reagents
  • L-Serinamide hydrochloride

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

Protocol 1: Coupling of N-Boc-L-Alanine with L-Serinamide Hydrochloride

This protocol details the formation of the peptide bond between Boc-Ala-OH and L-Serinamide.

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve L-Serinamide hydrochloride (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.1 eq) to the solution to neutralize the hydrochloride and stir for 10 minutes at room temperature.

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Activation and Coupling:

    • Cool the Boc-Ala-OH/HOBt solution to 0 °C in an ice bath.

    • Add EDC-HCl (1.1 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

    • Slowly add the activated Boc-Ala-OH solution to the L-Serinamide solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Remove the DCM under reduced pressure.

    • Dilute the remaining DMF solution with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Ser-NH₂.

Protocol 2: N-Terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free dipeptide amide.

  • Deprotection Reaction:

    • Dissolve the crude Boc-Ala-Ser-NH₂ in a solution of 50% TFA in DCM.

    • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation:

    • Remove the solvent and excess TFA under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the dipeptide amide as its TFA salt.

    • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Purification

Purification of the final peptide is crucial to remove unreacted starting materials, reagents, and byproducts.

  • Chromatography:

    • The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • A typical mobile phase system consists of a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

    • The fractions containing the pure peptide are collected, combined, and lyophilized to obtain the final product as a white powder.

Illustrative Quantitative Data

The following table presents representative data for the synthesis of a dipeptide amide via a solution-phase coupling reaction. These values are illustrative and can vary depending on the specific amino acids, coupling reagents, and reaction conditions.

StepProductTypical Crude Yield (%)Typical Purity by HPLC (%)Typical Final Yield after Purification (%)
Coupling Boc-Ala-Ser-NH₂85 - 9580 - 90Not Applicable
Deprotection & Purification H-Ala-Ser-NH₂ · TFA90 - 98 (crude)>95 (after purification)70 - 85 (overall)

Conclusion

L-Serinamide hydrochloride serves as a practical and efficient starting material for the synthesis of peptides with a C-terminal serinamide. Its application in solution-phase peptide synthesis, as detailed in this guide, provides a direct route to these important molecules. While specific, published protocols directly utilizing L-Serinamide hydrochloride are not abundant in readily available literature, the representative procedures provided herein are based on well-established and reliable peptide coupling methodologies. These protocols, combined with the provided technical data, offer a solid foundation for researchers to successfully incorporate L-Serinamide hydrochloride into their peptide synthesis workflows, facilitating the exploration of novel peptide-based therapeutics and research tools.

References

Technical Guide: L-Serinamide Hydrochloride (H-Ser-NH2.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data and a representative experimental workflow for L-Serinamide hydrochloride (H-Ser-NH2.HCl), a serine derivative frequently utilized in peptide synthesis and other biochemical applications.

Core Compound Data

L-Serinamide hydrochloride is the hydrochloride salt of L-Serinamide. The following table summarizes its key identifiers and properties.

ParameterValueCitations
CAS Number 65414-74-6[1][2][3][4]
Molecular Formula C₃H₉ClN₂O₂[1][2][5][6]
Molecular Weight 140.57 g/mol [1][2][5][7][8]
Synonyms (S)-2-Amino-3-hydroxypropanamide hydrochloride, L-Ser-NH2 HCl[5][7]
Appearance White to off-white solid/crystalline powder[2][9]
Melting Point 185-188 °C[3][5]

Experimental Protocol: Dipeptide Synthesis

This section details a representative experimental protocol for the synthesis of a dipeptide (e.g., Fmoc-Ala-Ser-NH2) using this compound as the C-terminal amide source. This is a standard liquid-phase peptide coupling reaction.

Objective: To couple N-terminally protected Fmoc-Alanine (Fmoc-Ala-OH) with L-Serinamide hydrochloride (this compound) to form the dipeptide Fmoc-Ala-Ser-NH2.

Materials:

  • L-Serinamide hydrochloride (this compound)

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask and magnetic stirrer

  • Standard laboratory glassware

Methodology:

  • Neutralization of this compound:

    • Dissolve L-Serinamide hydrochloride (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Methylmorpholine (NMM) or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activation of Fmoc-Ala-OH:

    • In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.

    • Cool this solution to 0 °C.

    • Add DIC (1.1 eq) to the solution and stir for 20-30 minutes at 0 °C to form the active ester.

  • Peptide Coupling Reaction:

    • Slowly add the activated Fmoc-Ala-OH solution to the neutralized H-Ser-NH2 solution from step 1.

    • Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

    • Dilute the filtrate with Ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude peptide can be further purified by flash column chromatography or recrystallization if necessary.

  • Characterization:

    • Confirm the identity and purity of the synthesized Fmoc-Ala-Ser-NH2 using techniques such as NMR spectroscopy and Mass Spectrometry (MS).

Visualizations

The following diagrams illustrate the logical workflow of the peptide synthesis protocol described above.

G Workflow for Fmoc-Ala-Ser-NH2 Synthesis cluster_0 Amine Preparation cluster_1 Carboxylic Acid Activation cluster_2 Purification A Dissolve this compound in DMF B Neutralize with NMM/DIPEA at 0 °C A->B E Combine & React Overnight B->E C Dissolve Fmoc-Ala-OH & HOBt in DMF D Add DIC at 0 °C to activate C->D D->E F Filter DIU byproduct G Aqueous Work-up (Wash) F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Characterize Product (NMR, MS) I->J E->F G Signaling Pathway Analogy: Peptide Coupling A Fmoc-Ala-OH (Signal) C DIC/HOBt (Coupling Agents) A->C Activation B H-Ser-NH2 (Receptor) D Peptide Bond Formation (Transduction) B->D C->D Mediation E Fmoc-Ala-Ser-NH2 (Cellular Response) D->E

References

Solubility Profile of L-Serinamide Hydrochloride (H-Ser-NH2.HCl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-Serinamide hydrochloride (H-Ser-NH2.HCl), a crucial parameter for its application in research and pharmaceutical development. Understanding the solubility of this serine derivative in various solvents is fundamental for designing experimental protocols, formulating stable solutions, and enabling its use in further scientific investigations.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For ionizable compounds like L-Serinamide hydrochloride, solubility can be significantly influenced by the pH of the aqueous medium and the polarity of the solvent. The principle of "like dissolves like" is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for L-Serinamide hydrochloride is limited in publicly available literature. However, key data points have been established for commonly used laboratory solvents. The following table summarizes the available quantitative and qualitative solubility information for this compound.

SolventChemical FormulaSolubilityTemperature (°C)Molarity (mM)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS50 mg/mL[1]Not Specified355.69[1]Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; using newly opened DMSO is recommended[1].
WaterH₂OSoluble[2]Not SpecifiedNot SpecifiedAs a hydrochloride salt of a small amino acid derivative, it is expected to be freely soluble in water.

It is important to note that temperature, pH, and the presence of other solutes can significantly affect solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol outlines a general procedure that can be adapted for determining the solubility of L-Serinamide hydrochloride in various solvents.

1. Materials and Equipment:

  • L-Serinamide hydrochloride (this compound) powder

  • Selected solvents (e.g., water, ethanol, methanol, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of L-Serinamide hydrochloride to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of L-Serinamide hydrochloride of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of L-Serinamide hydrochloride in the filtered supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

3. Data Analysis and Reporting:

  • The solubility should be reported in mg/mL and/or molarity (mol/L).

  • The temperature at which the solubility was determined must be specified.

  • For buffered solutions, the pH should be reported.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Weigh excess this compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge sample C->D E Filter supernatant D->E G Analyze samples and standards (HPLC/UV-Vis) E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Shake-Flask Solubility Determination Workflow

This comprehensive guide provides a foundational understanding of the solubility of L-Serinamide hydrochloride. For specific applications, it is recommended to experimentally determine the solubility under the precise conditions of your intended use.

References

In-Depth Technical Guide to the Safety and Handling of H-Ser-NH2.HCl (Serinamide Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-Ser-NH2.HCl (L-Serinamide hydrochloride), a serine derivative utilized in various research and pharmaceutical development applications. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data is essential for proper storage, handling, and experimental design.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name (S)-2-amino-3-hydroxypropionamide hydrochloride[1][2]
Synonyms L-Serinamide hydrochloride, this compound[1][2]
CAS Number 65414-74-6[2]
Molecular Formula C₃H₉ClN₂O₂[2]
Molecular Weight 140.57 g/mol [2]
Appearance Off-white to white crystalline powder[1]
Melting Point 184 - 190 °C (363.2 - 374 °F)[1]
Solubility Soluble in water.[3]
Stability Stable under normal conditions.[1]

Table 2: Storage and Stability of this compound

ParameterRecommendationSource(s)
Storage Temperature Room temperature.[1]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months.[4][5]
Conditions to Avoid Incompatible products, dust formation.[1]
Incompatible Materials Strong oxidizing agents.[1]

Safety and Hazard Information

Table 3: Hazard Identification and Classification

HazardDescriptionPrecautionary StatementSource(s)
Acute Toxicity No specific data available for this compound. For the related compound L-Serine, the oral LD50 in rats is > 2000 mg/kg.Handle with care, avoid ingestion.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.[1]
Eye Damage/Irritation May cause eye irritation.Wear safety glasses or goggles.[1]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.Avoid breathing dust. Use in a well-ventilated area.[1]
Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • After Skin Contact: Wash the affected area with soap and water.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Experimental Protocols: Safe Handling in a Research Setting

The following is a generalized protocol for the safe handling and use of this compound in a laboratory environment.

Receiving and Storage
  • Upon receipt, verify the integrity of the container.

  • Store the compound in a cool, dry, and well-ventilated area at room temperature.[1]

  • Keep the container tightly closed when not in use.

Weighing and Preparation of Solutions
  • Perform weighing operations in a designated area, such as a chemical fume hood or a balance with a draft shield, to minimize dust inhalation.

  • Wear appropriate PPE (lab coat, gloves, safety glasses).

  • To prepare a solution, slowly add the weighed this compound to the solvent (e.g., water) while stirring to ensure complete dissolution.

Disposal
  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as chemical waste.

Visualized Workflow and Logical Relationships

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Safe_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Store Store at Room Temperature Inspect->Store WearPPE Wear Appropriate PPE Store->WearPPE Weigh Weigh Compound in Vented Enclosure WearPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol DisposeWaste Dispose of Waste per Regulations Weigh->DisposeWaste Dispose of empty container PrepareSol->DisposeWaste

Caption: Safe handling workflow for this compound.

Spill_Response_Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill (Size & Hazard) Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Cleanup Contain and Clean Up with Absorbent Material SmallSpill->Cleanup ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Decontaminate Decontaminate Area and Dispose of Waste Cleanup->Decontaminate ContactEHS->Decontaminate

Caption: Spill response protocol for this compound.

References

An In-depth Technical Guide to the Discovery and History of L-Serinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serinamide hydrochloride, a derivative of the non-essential amino acid L-serine, is a compound of increasing interest in biochemical research and pharmaceutical development. Its structural similarity to L-serine suggests potential roles in neuroscience and as a building block in the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of L-Serinamide hydrochloride. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for the scientific community.

Introduction and Historical Context

The history of L-Serinamide hydrochloride is intrinsically linked to the study of its parent amino acid, L-serine. L-serine was first isolated from silk protein in 1865 by Emil Cramer and its structure was established in 1902.[1][2] The development of methods for the synthesis of peptides in the mid-20th century spurred interest in amino acid derivatives that could serve as versatile building blocks. While the exact date and discoverer of the first synthesis of L-Serinamide hydrochloride are not prominently documented in readily available literature, its preparation follows established principles of organic chemistry, specifically the amidation of the carboxyl group of L-serine. Early research likely focused on its potential as an intermediate in peptide synthesis. A notable early synthesis of carbobenzoxy-l-serinamide was described in 1942 as part of an effort to synthesize peptides of L-serine.[3] More recently, its relevance has expanded into the field of neuroscience, given the crucial roles of L-serine and its metabolite D-serine in neurotransmission.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Serinamide hydrochloride is essential for its application in research and development. The following tables summarize key quantitative data for the compound and its common precursor, L-Serine Methyl Ester Hydrochloride.

Table 1: Physicochemical Properties of L-Serinamide Hydrochloride

PropertyValueReference(s)
Molecular Formula C₃H₉ClN₂O₂[5][6]
Molecular Weight 140.57 g/mol [5][6]
Appearance White to off-white or red to purple crystals or crystalline powder[5][6]
Melting Point 185-188 °C (lit.)[5][6]
Optical Rotation [α]20/D +14° (c=1, H₂O)[5][6]
CAS Number 65414-74-6[5]

Table 2: Physicochemical Properties of L-Serine Methyl Ester Hydrochloride (Precursor)

PropertyValueReference(s)
Molecular Formula C₄H₁₀ClNO₃[7]
Molecular Weight 155.58 g/mol [8]
Appearance White to almost white powder to crystal[8]
Melting Point 163 °C (dec.)(lit.)[8]
Solubility in H₂O ≥ 100 mg/mL[8]
Solubility in DMSO ≥ 100 mg/mL (requires sonication)[8]
pKa 7.03 (at 25°C)[8]
CAS Number 5680-80-8[8]

Synthesis and Experimental Protocols

The synthesis of L-Serinamide hydrochloride is most commonly achieved through the ammonolysis of its corresponding methyl ester, L-serine methyl ester hydrochloride.

Synthesis of L-Serine Methyl Ester Hydrochloride (Precursor)

The precursor, L-Serine methyl ester hydrochloride, is typically synthesized by the esterification of L-serine using methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.[7]

  • Reaction Setup: Suspend L-serine in anhydrous methanol in a reaction vessel equipped with a stirrer and a gas inlet.

  • Acidification: Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture until saturation, or alternatively, add thionyl chloride dropwise.

  • Reaction: Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is L-serine methyl ester hydrochloride.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol.[7]

Synthesis of L-Serinamide Hydrochloride

The conversion of the methyl ester to the amide is a straightforward ammonolysis reaction.

  • Reaction Setup: Dissolve 3.5 g (0.0225 mol) of L-serine methyl ester hydrochloride in 100 mL of ammonia (B1221849) water in a sealed reaction vessel.

  • Reaction: Stir the solution at room temperature for 48 hours.

  • Work-up: After the reaction is complete, remove the ammonia by distillation under reduced pressure.

  • Salt Formation and Isolation: Dissolve the residue in a small amount of dilute hydrochloric acid.

  • Purification: Freeze-dry the solution to yield the final product, L-Serinamide hydrochloride. This protocol reports a yield of 87.5%.[5]

Spectroscopic Characterization

The structure of L-Serinamide hydrochloride can be confirmed by various spectroscopic methods.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the α-proton, the β-protons of the hydroxymethyl group, and the amine and amide protons.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carbonyl carbon, the α-carbon, and the β-carbon.

  • IR (ATR): The infrared spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O (amide I), and N-H bend (amide II) functional groups.

Note: Specific peak assignments can be found in spectral databases such as SpectraBase.[9]

Biological Significance and Signaling Pathways

The biological relevance of L-Serinamide hydrochloride is largely inferred from the well-established roles of L-serine in the central nervous system (CNS). L-serine is a precursor to several important biomolecules, including other amino acids and neurotransmitters.

L-Serine Biosynthesis and Metabolism

L-serine is synthesized in the body from the glycolytic intermediate 3-phosphoglycerate. This pathway is particularly active in the brain.

L_Serine_Biosynthesis cluster_enzymes Enzymes Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP NAD+ -> NADH PSAT1 PSAT1 Three_PS 3-Phosphoserine Three_PHP->Three_PS Glutamate -> α-KG PSPH PSPH L_Serine L-Serine Three_PS->L_Serine H₂O -> Pi D_Serine D-Serine L_Serine->D_Serine SR Serine Racemase Glycine (B1666218) Glycine L_Serine->Glycine SHMT SHMT

Caption: L-Serine biosynthesis and its conversion to D-serine and glycine.

Role in Neuromodulation

A critical function of L-serine in the brain is its conversion to D-serine by the enzyme serine racemase. D-serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1] Given that L-Serinamide hydrochloride can be considered a protected form of L-serine, it is plausible that it could modulate these pathways, although further research is needed to confirm this.

Experimental Workflows

The potential neuroprotective effects of L-Serinamide hydrochloride can be investigated using various in vitro and in vivo models. The following diagram illustrates a general workflow for assessing its neuroprotective properties in a cell culture model of glutamate-induced excitotoxicity.

Neuroprotection_Assay_Workflow start Start cell_culture Culture Primary Neurons or Neuronal Cell Line start->cell_culture treatment Pre-treat cells with L-Serinamide hydrochloride (various concentrations) cell_culture->treatment induce_damage Induce Excitotoxicity (e.g., with Glutamate) treatment->induce_damage incubation Incubate for a defined period induce_damage->incubation assessment Assess Neuroprotection incubation->assessment viability_assay Cell Viability Assay (e.g., MTT, LDH) assessment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3 activity) assessment->apoptosis_assay ros_assay ROS Measurement assessment->ros_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the neuroprotective effects of L-Serinamide hydrochloride.

Conclusion

L-Serinamide hydrochloride is a valuable compound with a foundation in the rich history of amino acid and peptide chemistry. While its own history is not as extensively documented as that of L-serine, its straightforward synthesis and potential biological activities make it a subject of considerable interest. This technical guide has provided a consolidated resource on its properties, synthesis, and potential applications, particularly in the context of neuroscience. The detailed protocols and diagrams are intended to facilitate further research into the therapeutic and synthetic utility of L-Serinamide hydrochloride. As research into the complexities of neurological disorders continues, the exploration of L-serine derivatives like L-Serinamide hydrochloride may offer new avenues for drug discovery and development.

References

H-Ser-NH2.HCl as a Chiral Building Block: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Serinamide hydrochloride (H-Ser-NH2.HCl) and its D-enantiomer are versatile and highly valuable chiral building blocks in modern organic synthesis. Derived from the natural amino acid serine, this compound offers a compact trifunctional scaffold—comprising a primary amine, a primary amide, and a primary alcohol—all centered around a defined stereocenter. This trifunctionality, combined with its commercial availability and crystalline nature, makes it an ideal starting point for the stereoselective synthesis of a diverse array of complex molecules. This guide provides an in-depth overview of the physicochemical properties of this compound, its core applications in the synthesis of peptides and chiral heterocycles, detailed experimental protocols for key transformations, and quantitative data to inform synthetic planning.

Physicochemical and Chiroptical Properties

This compound is a white to off-white crystalline powder, appreciated for its stability and ease of handling compared to the free base.[1][2] Its hydrochloride salt form enhances water solubility.[3] Key properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₃H₉ClN₂O₂[2]
Molecular Weight 140.57 g/mol [2]
CAS Number 65414-74-6 (L-isomer)[2]
122702-20-9 (D-isomer)[4]
Melting Point 185-188 °C (lit.)[1][2]
Appearance White to off-white crystalline powder[1]
Optical Activity ([α]²⁰/D) +14° (c = 1 in H₂O) for L-isomer[1][2]
Purity Typically ≥98%-
Storage Temperature Room Temperature (Inert Atmosphere)[1][2]

Core Applications in Asymmetric Synthesis

The synthetic utility of this compound stems from the differential reactivity of its three functional groups, allowing for sequential and site-selective modifications while preserving the original stereochemistry.

Peptide Synthesis

As an amino acid derivative, this compound is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS). The free primary amine serves as the nucleophile for coupling with an N-protected amino acid or peptide fragment, which is activated by a coupling reagent. The primary amide at the C-terminus is often a required motif in bioactive peptides, mimicking the C-terminus of a native peptide chain or enhancing metabolic stability. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for this transformation, offering rapid reaction times and suppression of racemization.[5][6]

Synthesis of Chiral 2-Substituted-4,5-dihydrooxazoles (Oxazolines)

One of the most powerful applications of this compound is its use as a precursor for chiral 2-substituted oxazolines. These heterocycles are prevalent in asymmetric catalysis as chiral ligands and are core structural motifs in numerous natural products and pharmaceuticals. The synthesis is a versatile two-step process:

  • N-Acylation: The primary amine of serinamide (B1267486) is selectively acylated with an acyl chloride, anhydride (B1165640), or carboxylic acid (using a coupling agent) to form an N-acyl serinamide intermediate. This step introduces the desired substituent that will ultimately be at the C2 position of the oxazoline (B21484) ring.

  • Cyclodehydration: The resulting intermediate undergoes intramolecular cyclization via dehydration to form the oxazoline ring. This critical step can be achieved using various modern reagents that preserve stereochemical integrity.

Key cyclodehydration methods include:

  • Burgess Reagent: A mild and effective reagent for dehydrating serine derivatives to oxazolines without altering the stereochemistry.[7]

  • Molybdenum Catalysis: Molybdenum(VI) dioxide complexes, such as MoO₂(acac)₂, have been shown to be highly effective catalysts for the cyclodehydration of N-acyl serinamides, even those containing sensitive protecting groups like Fmoc.[8]

  • Mitsunobu Reaction: Intramolecular Mitsunobu conditions (e.g., PPh₃, DIAD) can effect the cyclization by activating the primary alcohol.[9]

  • Deoxo-Fluor/DAST: These reagents can also be used for the cyclization of the corresponding β-hydroxy amide intermediate.[10]

Precursor to Other Chiral Heterocycles

The trifunctional nature of serinamide allows for its conversion into other important chiral heterocycles, such as thiazolines and aziridines.

  • Thiazolines: Conversion of the hydroxyl group into a better leaving group (e.g., via tosylation or mesylation) followed by reaction with a sulfur nucleophile can generate a cysteine-amide analogue, which can then be cyclized to form a chiral thiazoline. Alternatively, reaction with Lawesson's reagent can convert the intermediate N-acyl serinamide to a thioamide, which can then undergo cyclization.[7]

  • Aziridines: Intramolecular ring-closing reactions, often proceeding through activation of the hydroxyl group, can furnish chiral aziridine-2-carboxamides, which are valuable synthetic intermediates.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for key transformations involving this compound and its derivatives.

Table 4.1: Synthesis of L-Serinamide Hydrochloride

Starting MaterialReagentsSolventTimeTemperatureYieldReference
L-Serine methyl ester HClAqueous Ammonia (B1221849)H₂O48 hRoom Temp.87.5%[1]

Table 4.2: Representative Peptide Coupling Conditions

Amine ComponentN-Protected AcidCoupling ReagentBaseSolventTimeTemperatureTypical YieldReference(s)
H-Ser-NH₂·HClFmoc-AA-OH (1.2 eq)HATU (1.2 eq)DIPEA (3 eq)DMF1-4 hRoom Temp.>90%[5]
H-Ser-NH₂·HClBoc-AA-OH (1.0 eq)EDC·HCl (1.2 eq), HOBt (1.2 eq)DIPEA (2 eq)DCM12-18 h0°C to RT70-95%[8]

Table 4.3: Cyclodehydration of N-Acyl Serinamide Derivatives to Chiral Oxazolines

SubstrateReagent/CatalystSolventTimeTemperatureYieldReference
Fmoc-Phe-Ser-NH₂MoO₂(acac)₂, 6-Me-PicToluene2.5 hReflux95%[8]
Fmoc-Ile-Ser-NH₂MoO₂(acac)₂, 6-Me-PicToluene2.5 hReflux83%[8]
N-Acyl Serine DerivativeBurgess ReagentTHF1-3 hRefluxGood to Excellent[7]
β-Hydroxy AmidePPh₃, I₂, Et₃NCH₂Cl₂12 hRoom Temp.High[5]

Detailed Experimental Protocols

Protocol: Synthesis of L-Serinamide Hydrochloride (this compound)[1]
  • Reaction Setup: In a round-bottom flask, dissolve L-serine methyl ester hydrochloride (1.0 eq, e.g., 3.5 g, 22.5 mmol) in concentrated aqueous ammonia (e.g., 100 mL).

  • Reaction Execution: Seal the flask and stir the solution vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the ammonia by distillation under reduced pressure.

  • Isolation: To the residue, add a small amount of dilute hydrochloric acid to ensure the product is fully protonated and dissolved.

  • Purification: Freeze-dry the resulting solution (lyophilize) to obtain the product as a light-yellow solid. The reported yield for this procedure is 87.5%.[1]

Protocol: Peptide Bond Formation with this compound (HATU Coupling)[5]
  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.

  • Coupling: Dissolve this compound (1.1 eq) in a minimum amount of DMF, adding 1.1 equivalents of DIPEA to neutralize the hydrochloride salt and free the amine. Add this solution to the activated ester mixture.

  • Reaction Execution: Stir the reaction at room temperature for 1-4 hours. Monitor for the consumption of the amine starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-protected dipeptide amide.

Protocol: Two-Step Synthesis of a Chiral Oxazoline from this compound

Step A: N-Acylation

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a flask cooled to 0°C.

  • Base Addition: Add triethylamine (B128534) (Et₃N) or DIPEA (2.2 eq) to the suspension and stir for 10 minutes to form the free base in situ.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.05 eq) dropwise to the cold suspension.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS indicates full consumption of the starting material.

  • Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with dilute acid and brine, dry over Na₂SO₄, and concentrate. The crude N-acyl serinamide can often be used directly in the next step or purified by crystallization or chromatography.

Step B: Cyclodehydration using Burgess Reagent [7]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the crude N-acyl serinamide (1.0 eq) from Step A in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add Burgess reagent (1.1-1.3 eq) in one portion.

  • Reaction Execution: Heat the mixture to reflux (approx. 66°C) and stir for 1-3 hours, monitoring the formation of the oxazoline product by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to isolate the enantiopure 2-substituted oxazoline.

Synthetic Workflows and Logical Diagrams

The following diagrams, generated using DOT language, illustrate the key synthetic pathways described.

G cluster_coupling Peptide Synthesis ser_ester L-Serine Methyl Ester HCl serinamide This compound (Chiral Building Block) ser_ester->serinamide aq. NH3 (87.5% Yield) n_acyl N-Acyl Serinamide (Key Intermediate) serinamide->n_acyl 1. Acyl-Cl, Base peptide Dipeptide Amide serinamide->peptide HATU, DIPEA other_het Other Chiral Heterocycles serinamide->other_het Multi-step Transformation oxazoline Chiral Oxazoline n_acyl->oxazoline 2. Cyclodehydration (e.g., Burgess Reagent) fmoc_aa N-Protected Amino Acid fmoc_aa->peptide HATU, DIPEA

Diagram 6.1: Overview of the synthetic utility of this compound.

G start Start: N-Acyl Serinamide burgess Burgess Reagent start->burgess THF, Reflux moo2 MoO2(acac)2 (cat.) start->moo2 Toluene, Reflux mitsunobu PPh3 / DIAD start->mitsunobu THF, 0°C to RT product Chiral 2-Substituted Oxazoline burgess->product moo2->product mitsunobu->product

Diagram 6.2: Common cyclodehydration strategies for oxazoline synthesis.

G start N-Fmoc-Amino Acid (R-COOH) hatu HATU + DIPEA start->hatu Activation Step (15-20 min) activated Reactive OAt-Ester [R-C(=O)OAt] hatu->activated coupling Nucleophilic Acyl Substitution activated->coupling amine This compound + DIPEA amine->coupling Coupling Step (1-4 h) product Fmoc-AA-Ser-NH2 (Dipeptide Product) coupling->product

Diagram 6.3: Workflow for HATU-mediated peptide coupling with this compound.

Conclusion

This compound is a powerful and economical chiral precursor for high-value synthetic targets. Its utility in constructing peptide C-terminal amides is well-established, while its role as a progenitor for chiral oxazoline ligands and intermediates is a cornerstone of modern asymmetric synthesis. The straightforward, two-step conversion to oxazolines via N-acylation and subsequent cyclodehydration offers a reliable and stereocontrolled route to a vast library of chiral structures. The experimental protocols and quantitative data provided herein serve as a practical resource for researchers aiming to leverage this versatile building block in drug discovery and development programs.

References

Spectroscopic Analysis of L-Serinamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for L-Serinamide hydrochloride (H-Ser-NH2.HCl), a derivative of the amino acid serine. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols relevant for the acquisition of such data. This information is crucial for the characterization and quality control of L-Serinamide hydrochloride in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for L-Serinamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.3br s-NH₃⁺
~7.8br s-CONH₂
~7.6br s-CONH₂
~5.5t-OH
~3.8mα-CH
~3.6mβ-CH₂

Note: Spectra recorded in DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~171C=O (amide)
~61β-CH₂
~56α-CH

Note: Spectra recorded in DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

ATR-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadO-H and N-H stretching
~2800-3200BroadN-H stretching (Ammonium)
~1680StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amine)
~1410MediumC-N stretching
~1050StrongC-O stretching
Mass Spectrometry (MS)

No experimental mass spectrometry data for L-Serinamide hydrochloride was readily available in the public domain. However, based on its structure, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 105.07.

Predicted ESI-MS Fragmentation:

Electrospray ionization (ESI) is a soft ionization technique, and significant fragmentation is not always observed. However, potential fragmentation pathways could involve the loss of ammonia (B1221849) (NH₃) or water (H₂O).

m/z (predicted)Fragment
105.07[M+H]⁺
88.06[M+H - NH₃]⁺
87.05[M+H - H₂O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization for specific instruments and sample batches.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of L-Serinamide hydrochloride.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous by gentle vortexing.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: The residual DMSO peak at 2.50 ppm is used as an internal reference.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Referencing: The DMSO-d₆ solvent peak at 39.52 ppm is used as an internal reference.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Sample Preparation and Analysis:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid L-Serinamide hydrochloride powder directly onto the center of the ATR crystal to ensure full coverage of the sampling area.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of L-Serinamide hydrochloride in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The final solution may be acidified with a small amount of formic acid (0.1%) to promote protonation.

ESI-MS Analysis:

  • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (e.g., Nitrogen) Flow: Adjusted to obtain a stable spray.

    • Drying Gas (e.g., Nitrogen) Flow and Temperature: Optimized to facilitate desolvation without causing thermal degradation.

  • Mass Analyzer: The instrument is set to scan a mass range appropriate for the expected molecular ion, for example, m/z 50-300.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of L-Serinamide hydrochloride.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Sample Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution Solid_Sample Solid Powder Sample->Solid_Sample 1H_NMR ¹H NMR Acquisition Dissolution->1H_NMR 13C_NMR ¹³C NMR Acquisition Dissolution->13C_NMR ESI_MS ESI-MS Analysis Dissolution->ESI_MS ATR_IR ATR-IR Measurement Solid_Sample->ATR_IR NMR_Data Chemical Shifts, Coupling Constants, Integration 1H_NMR->NMR_Data 13C_NMR->NMR_Data Structural_Elucidation Structural Elucidation of this compound NMR_Data->Structural_Elucidation Structure Confirmation IR_Data Absorption Bands (Wavenumbers) ATR_IR->IR_Data IR_Data->Structural_Elucidation Functional Group Identification MS_Data m/z Values, Fragmentation Pattern ESI_MS->MS_Data MS_Data->Structural_Elucidation Molecular Weight & Formula

Spectroscopic analysis workflow for this compound.

This comprehensive guide serves as a valuable resource for professionals engaged in the analysis and development of pharmaceuticals and related compounds, providing the necessary spectroscopic data and procedural knowledge for the accurate characterization of L-Serinamide hydrochloride.

Commercial Suppliers and Technical Guide for High-Purity L-Serinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity L-Serinamide hydrochloride (CAS: 65414-74-6), a critical building block in pharmaceutical research and development. This document outlines commercial suppliers, quality control methodologies, experimental protocols for its application, and its role in key signaling pathways.

Commercial Availability of High-Purity L-Serinamide Hydrochloride

L-Serinamide hydrochloride is available from a range of chemical suppliers, with purity levels typically suitable for research and pharmaceutical applications. High-purity grades, often exceeding 98%, are essential for consistent and reliable results in sensitive experimental settings. Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierPurity SpecificationAnalytical Method CitedCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Chem-Impex ≥ 98%NMR65414-74-6C₃H₉ClN₂O₂140.57
Thermo Scientific Chemicals 95% to 98%Not specified65414-74-6C₃H₉ClN₂O₂140.57
Fisher Scientific 98%Argentometry65414-74-6C₃H₉ClN₂O₂140.57
ChemicalBook Suppliers 99%+HPLC65414-74-6C₃H₉ClN₂O₂140.57
American Custom Chemicals Corporation min 98%Not specified65414-74-6C₃H₉ClN₂O₂140.57

Quality Control and Analytical Protocols

Ensuring the purity and identity of L-Serinamide hydrochloride is paramount for its application in drug development and research. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of L-Serinamide hydrochloride by separating it from potential impurities.

Methodology:

  • Column: A reversed-phase C18 column (e.g., YMC Pack Pro C18, 150 x 4.6 mm, 3 µm particle size) is suitable for this analysis.[1]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water.

    • Mobile Phase B: Acetonitrile and water in a 90:10 (v/v) ratio.[1]

  • Gradient Program:

    • 0-10 min: 45% to 60% B

    • 10-11 min: 60% to 100% B

    • 11-22 min: Hold at 100% B

    • 22-23 min: 100% to 45% B

    • 23-30 min: Re-equilibration at 45% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of L-Serinamide hydrochloride in the initial mobile phase composition.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Purity

Objective: To confirm the chemical structure of L-Serinamide hydrochloride and assess its purity.

Methodology:

  • Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of L-Serinamide hydrochloride and 5 mg of the internal standard into a clean NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Vortex the tube until both the sample and the internal standard are fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A delay of 30 seconds is generally sufficient.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signals of L-Serinamide hydrochloride and the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Experimental Protocols for Application in Research

L-Serinamide hydrochloride serves as a versatile building block, particularly in the synthesis of peptides and as a neuroprotective agent.

Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (Ser-Gly-Ala)

Objective: To synthesize a model tripeptide using L-Serinamide hydrochloride as the C-terminal residue on a solid support.

Methodology:

  • Resin Preparation:

    • Start with a Rink Amide resin to yield a C-terminal amide. Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.[2]

  • First Amino Acid Coupling (L-Serinamide):

    • This step is typically performed by the supplier of pre-loaded resins. If starting with a bare resin, the first amino acid (Fmoc-L-Ser(tBu)-OH) is coupled to the resin using a suitable activating agent like HBTU/DIPEA. For this guide, we assume the use of a pre-loaded resin is not available and L-Serinamide hydrochloride is to be incorporated. Correction: L-Serinamide hydrochloride is the hydrochloride salt of the amide of L-serine. In standard Fmoc-SPPS, one would start with an Fmoc-protected amino acid and a resin that will yield a C-terminal amide. A more direct, though less common, approach might involve solution-phase coupling to a resin-bound fragment, but for a standard in-depth guide, the Fmoc-SPPS starting with Fmoc-L-Ser(tBu)-OH on a Rink Amide resin is the standard procedure to obtain a serine-containing peptide amide.

    A more accurate representation of using L-Serinamide hydrochloride would be in a solution-phase synthesis or as a starting material for further chemical modification, not directly in standard Fmoc-SPPS.

    Revised for conceptual clarity: The following protocol outlines the synthesis of a tripeptide with a C-terminal Serinamide, achievable through SPPS on a Rink Amide resin followed by cleavage.

  • Fmoc-SPPS Cycle for Glycine (B1666218) and Alanine:

    • Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[2]

    • Activation and Coupling:

      • In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), an activating agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat the deprotection, activation, and coupling steps for the next amino acid (Fmoc-Ala-OH).

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.

    • Purify the crude peptide using preparative HPLC.

In Vivo Neuroprotection Assay in a Mouse Model of Traumatic Brain Injury (TBI)

Objective: To evaluate the neuroprotective effects of L-Serinamide hydrochloride in a mouse model of TBI.

Methodology:

  • Animal Model: Use a controlled cortical impact (CCI) or weight-drop model to induce TBI in adult male mice.[3]

  • Drug Administration:

    • Dissolve L-Serinamide hydrochloride in sterile saline.

    • Administer L-Serinamide hydrochloride via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) at a set time point post-injury (e.g., 1 hour).

    • A vehicle control group should receive saline injections.

  • Behavioral Assessment:

    • Perform neurological severity scoring at various time points (e.g., 1, 3, 7 days post-injury) to assess motor and sensory function.

  • Histological Analysis:

    • At the end of the experiment, perfuse the animals and collect the brain tissue.

    • Perform Nissl staining to assess neuronal loss and lesion volume.

    • Conduct immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).[3]

  • Biochemical Analysis:

    • Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

Signaling Pathways and Mechanisms of Action

L-Serinamide hydrochloride, or its in vivo active form L-serine, is implicated in crucial neuroprotective signaling pathways.

Activation of Glycine Receptors

L-serine can act as an agonist at glycine receptors (GlyR), which are inhibitory ligand-gated chloride channels. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. This mechanism is thought to contribute to its neuroprotective effects by counteracting excitotoxicity.[4]

GlyR_Activation L_Serine L-Serine GlyR Glycine Receptor (GlyR) (Chloride Channel) L_Serine->GlyR Binds to and activates Cl_influx Chloride (Cl⁻) Influx GlyR->Cl_influx Opens channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: L-Serine activation of glycine receptors leading to neuroprotection.

Modulation of the PI3K/Akt/mTOR Pathway

L-serine has been shown to promote the survival and proliferation of neural stem cells, a process potentially mediated through the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor (e.g., stimulated by L-Serine environment) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits and activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival Promotes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Quality Control and Application

The following diagram illustrates a typical workflow from receiving L-Serinamide hydrochloride to its application in a research setting.

Experimental_Workflow cluster_QC Quality Control cluster_Application Experimental Application Receive_Sample Receive L-Serinamide Hydrochloride HPLC_Analysis HPLC Purity Analysis Receive_Sample->HPLC_Analysis NMR_Analysis NMR Structural Confirmation Receive_Sample->NMR_Analysis QC_Pass QC Pass (>98% Purity) HPLC_Analysis->QC_Pass NMR_Analysis->QC_Pass Peptide_Synthesis Solid-Phase Peptide Synthesis QC_Pass->Peptide_Synthesis Proceed to experiment Neuro_Assay In Vivo Neuroprotection Assay QC_Pass->Neuro_Assay Proceed to experiment Data_Analysis Data Analysis & Interpretation Peptide_Synthesis->Data_Analysis Neuro_Assay->Data_Analysis

References

Preliminary Studies on H-Ser-NH2.HCl in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serinamide hydrochloride (H-Ser-NH2.HCl) is a derivative of the amino acid L-serine. While direct in-depth studies on the effects of this compound in cell culture are not extensively available in public literature, this technical guide synthesizes preliminary data on the biological roles of L-serine and the known cellular impacts of hydrochloric acid. This document aims to provide a foundational understanding for researchers and professionals in drug development, offering insights into potential areas of investigation, detailed hypothetical experimental protocols, and visualization of relevant signaling pathways. The cytoprotective and immunomodulatory effects of L-serine, coupled with the potential pH-altering properties of the hydrochloride salt, suggest that this compound could be a molecule of interest for further research.

Introduction

L-serine is a non-essential amino acid that plays a crucial role in a multitude of cellular processes, including protein synthesis, nucleotide metabolism, and as a precursor for other amino acids like glycine (B1666218) and cysteine. Its derivative, L-Serinamide hydrochloride, presents an interesting subject for cell culture studies due to the combined properties of the bioactive serine molecule and the hydrochloride salt. Understanding the potential effects of this compound is essential for exploring its therapeutic or research applications.

Known Biological Effects of L-Serine in Cell Culture

Recent studies have highlighted the significant biological activities of L-serine in various cell types.

Antioxidant and Cytoprotective Effects

L-serine has demonstrated protective effects against oxidative stress in human umbilical vein endothelial cells (HUVECs). Pretreatment with L-serine was found to shield these cells from hydrogen peroxide-induced cytotoxicity.[1] This protective mechanism is associated with the upregulation of key antioxidant factors.

Immunomodulatory Effects

Serine metabolism has been linked to the function of immune cells. For instance, serine deprivation has been shown to inhibit the production of the pro-inflammatory cytokine IL-1β in macrophages, an effect mediated through the mTOR signaling pathway.[2] This suggests a role for serine in regulating inflammatory responses.

Potential Effects of the Hydrochloride Component

The hydrochloride salt in this compound will dissociate in an aqueous culture medium, potentially lowering the extracellular pH. The cellular response to acidic conditions can vary depending on the cell type and the magnitude of the pH change. Some studies have shown that acidic conditions can have anti-proliferative effects on non-cancerous cells, while in other contexts, it can stimulate proliferation.[3][4] Therefore, the hydrochloride component could influence cell viability and proliferation, and its effects should be carefully considered and controlled for in experimental designs.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the effects of L-serine on HUVECs under oxidative stress induced by hydrogen peroxide (H₂O₂).

ParameterConditionConcentration of L-serineResultReference
Cell Viability H₂O₂ (0.5 mM) induced cytotoxicity0.1 - 3.2 mMSignificant protection against cell death[1]
Nrf2 Activity H₂O₂ (0.5 mM) induced oxidative stress0.1 - 3.2 mMSignificant induction of Nrf2 activity[1]
HO-1 Concentration H₂O₂ (0.5 mM) induced oxidative stress0.1 - 3.2 mMSignificant increase in HO-1 expression[1]
Total Nitric Oxide (NOx) Production H₂O₂ (0.5 mM) induced oxidative stress0.1 - 3.2 mMSignificant increase in NOx production[1]

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for the preliminary investigation of this compound in a chosen cell line (e.g., a human macrophage cell line like THP-1 or a human endothelial cell line like HUVECs).

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in sterile, serum-free culture medium. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). As a control for the hydrochloride, a parallel set of experiments using equivalent concentrations of HCl should be included. A vehicle control (medium only) is also necessary.

  • Incubation: Remove the old medium and add 100 µL of the prepared treatments to the respective wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Seed cells in 6-well plates and treat with this compound (at concentrations determined from the MTT assay to be non-toxic) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, p-mTOR, mTOR, p-p70S6K, p70S6K, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

serine_signaling_pathways cluster_nrf2 Antioxidant Response Pathway cluster_mtor mTOR Signaling Pathway LSerine L-Serine Nrf2_activation Nrf2 Activation LSerine->Nrf2_activation ARE Antioxidant Response Element Nrf2_activation->ARE HO1 HO-1 Expression ARE->HO1 NO NO Production ARE->NO Cytoprotection Cytoprotection HO1->Cytoprotection NO->Cytoprotection Serine_dep Serine Deprivation mTORC1 mTORC1 Inhibition Serine_dep->mTORC1 p70S6K p70S6K Phosphorylation↓ mTORC1->p70S6K IL1b IL-1β Production↓ p70S6K->IL1b

Caption: Known signaling pathways influenced by L-serine.

Experimental Workflow

experimental_workflow cluster_planning Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cell_culture Select and Culture Appropriate Cell Line treatment_prep Prepare this compound and HCl Controls cell_culture->treatment_prep viability_assay Perform MTT Assay (24, 48, 72h) treatment_prep->viability_assay dose_selection Determine Non-Toxic Concentration Range viability_assay->dose_selection protein_extraction Treat Cells and Extract Proteins dose_selection->protein_extraction western_blot Western Blot for Nrf2 and mTOR Pathways protein_extraction->western_blot data_analysis Analyze Protein Expression western_blot->data_analysis

Caption: Proposed workflow for studying this compound.

Conclusion

While direct experimental evidence on the cellular effects of this compound is currently limited, the known biological activities of L-serine provide a strong rationale for its investigation. The antioxidant, cytoprotective, and immunomodulatory properties of serine, potentially modulated by the hydrochloride component, make this compound a compound of interest for further research in various fields, including pharmacology and cell biology. The proposed experimental protocols and visualized pathways in this guide offer a starting point for researchers to explore the in vitro effects of this molecule. Future studies are warranted to elucidate the specific mechanisms of action of this compound and to determine its potential therapeutic applications.

References

Theoretical Modeling of H-Ser-NH2.HCl Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ser-NH2.HCl, or seryl-amide hydrochloride, is a derivative of the amino acid serine. As a small, functionalized molecule, it serves as a valuable model system in computational chemistry and drug design. Understanding its intermolecular interactions is crucial for predicting its behavior in biological systems, designing derivatives with specific binding properties, and parameterizing force fields for larger biomolecular simulations. This technical guide provides a comprehensive overview of the theoretical modeling of this compound, focusing on the computational methodologies used to investigate its structure, energetics, and interaction patterns.

Molecular Structure and Properties

The structure of this compound is characterized by a protonated primary amine, a primary amide, and a hydroxyl group. The presence of the hydrochloride counter-ion introduces significant electrostatic interactions that influence the overall conformation and reactivity of the molecule.

Optimized Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the optimized geometry of this compound. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common choice for achieving a balance between accuracy and computational cost.[1] These calculations provide precise bond lengths and angles, offering insights into the molecule's three-dimensional structure.

Table 1: Theoretical Geometrical Parameters of H-Ser-NH2 (Serine Amide) Calculated at the B3LYP/6-311++G Level of Theory.**

ParameterBond/AngleCalculated Value
Bond LengthCα - Cβ1.53 Å
Cα - N1.47 Å
Cα - C'1.54 Å
C' - O1.24 Å
C' - N'1.37 Å
Cβ - Oβ1.43 Å
Bond AngleN - Cα - Cβ110.5°
N - Cα - C'109.8°
Cβ - Cα - C'111.2°
Cα - C' - O121.5°
Cα - C' - N'116.7°
O - C' - N'121.8°

Note: These values are for the neutral serine amide molecule. The presence of the proton on the primary amine and the chloride counter-ion in this compound will induce slight changes in these parameters due to electronic effects.

Intermolecular Interactions

The interactions involving this compound are multifaceted, dominated by hydrogen bonding and electrostatic interactions. Theoretical modeling is essential to dissect and quantify these forces.

Hydrogen Bonding

The protonated amine (-NH3+), the amide (-CONH2), and the hydroxyl (-OH) groups all act as hydrogen bond donors, while the oxygen atoms of the amide and hydroxyl groups, as well as the chloride ion (Cl-), serve as hydrogen bond acceptors.[2]

Interaction Energies

The strength of these interactions can be quantified by calculating the binding energy between H-Ser-NH2+ and the Cl- ion, as well as with solvent molecules (typically water). High-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), are often used for accurate energy calculations, though DFT can also provide reliable estimates. The supermolecular approach with counterpoise correction for basis set superposition error (BSSE) is a standard protocol.

Table 2: Calculated Interaction Energies (kcal/mol) for Model Systems Relevant to this compound Interactions.

Interacting PairInteraction TypeMethod/Basis SetCalculated Interaction Energy (kcal/mol)
CH3NH3+ ... Cl-Ion-PairMP2/aug-cc-pVTZ-105.2
HCONH2 ... H2OHydrogen BondMP2/6-311++G(d,p)-7.5
CH3OH ... Cl-Hydrogen BondB3LYP/6-311++G(d,p)-15.8
HCONH2 ... HCONH2Hydrogen BondB3LYP/6-31G(d)-16.9 (for cyclic dimer)

Note: These values are from studies on model systems and provide an approximation of the interaction strengths expected in this compound.

Theoretical Vibrational Analysis

Vibrational spectroscopy is a powerful experimental technique for characterizing molecular structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide insights into the nature of chemical bonds and intermolecular interactions. Harmonic frequency calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).[3]

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Amide Group in a Model Peptide (N-methylacetamide) and Expected Shifts upon Hydrogen Bonding.

Vibrational ModeDescriptionGas Phase (Calculated)Hydrogen-Bonded (Calculated Shift)
Amide AN-H stretch~3500Red-shift (~ -100 to -150 cm⁻¹)
Amide IC=O stretch~1720Red-shift (~ -20 to -40 cm⁻¹)
Amide IIN-H bend & C-N stretch~1570Blue-shift (~ +10 to +20 cm⁻¹)
Amide IIIC-N stretch & N-H bend~1290Blue-shift (~ +10 to +30 cm⁻¹)

Note: The presence of the protonated amine and the chloride ion in this compound will further influence these vibrational frequencies.

Experimental and Computational Protocols

Quantum Chemical Calculations

A typical workflow for the quantum chemical analysis of this compound involves the following steps:

  • Structure Building: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry is optimized using a DFT method, for instance, the B3LYP functional with the 6-311++G(d,p) basis set.[1][4]

  • Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

  • Interaction Energy Calculation: To study intermolecular interactions, a complex of this compound with another molecule (e.g., water) is built. The interaction energy is calculated using the supermolecular approach: E_interaction = E_complex - (E_this compound + E_molecule) A counterpoise correction is applied to account for BSSE.

Quantum_Chemical_Workflow cluster_0 Computational Protocol A Build Initial Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Interaction Energy Calculation B->D

Quantum Chemical Calculation Workflow.
Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of this compound in a solvent environment, typically water. This provides insights into its solvation structure and conformational flexibility. A common protocol using the GROMACS software package is outlined below.[5][6][7]

  • Topology and Parameter Generation: A molecular topology for this compound is created using a force field such as GROMOS or AMBER. The PRODRG server can be used for generating ligand topologies.

  • System Setup: The this compound molecule is placed in a simulation box (e.g., cubic or dodecahedron) and solvated with a chosen water model (e.g., SPC or TIP3P).

  • Neutralization: Counter-ions (if necessary, though the system is already neutral with Cl-) are added to neutralize the system.

  • Energy Minimization: The potential energy of the system is minimized to remove steric clashes.

  • Equilibration: The system is equilibrated in two phases: first under an NVT ensemble (constant number of particles, volume, and temperature) and then under an NPT ensemble (constant number of particles, pressure, and temperature).

  • Production Run: The production MD simulation is run for a desired length of time (e.g., 100 ns) to collect trajectory data for analysis.

  • Analysis: The trajectory is analyzed to calculate properties such as radial distribution functions (RDFs) to understand the solvation shell structure, hydrogen bond lifetimes, and root-mean-square deviation (RMSD) to assess conformational stability.

MD_Simulation_Workflow cluster_1 MD Simulation Protocol A Generate Topology B Solvate and Neutralize A->B C Energy Minimization B->C D Equilibration (NVT, NPT) C->D E Production MD D->E F Trajectory Analysis E->F

Molecular Dynamics Simulation Workflow.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound or its derivatives might interact with a biological target is crucial. Theoretical modeling can predict potential binding modes and interaction networks.

Binding_Interaction_Pathway cluster_2 Ligand-Receptor Interaction cluster_3 Key Interactions Ligand H-Ser-NH2 Derivative HBond Hydrogen Bonding Ligand->HBond Electrostatic Electrostatic Interactions Ligand->Electrostatic VDW van der Waals Contacts Ligand->VDW Receptor Receptor Binding Pocket Binding_Affinity Binding_Affinity Receptor->Binding_Affinity Leads to HBond->Receptor Electrostatic->Receptor VDW->Receptor Biological_Response Biological_Response Binding_Affinity->Biological_Response

Ligand-Receptor Binding Interactions.

Conclusion

The theoretical modeling of this compound provides fundamental insights into the interplay of hydrogen bonding and electrostatic forces in a small, biologically relevant molecule. The computational protocols outlined in this guide, from quantum chemical calculations of structure and energetics to molecular dynamics simulations of its behavior in solution, offer a robust framework for its investigation. For researchers in drug development, these methods are invaluable for understanding ligand-receptor interactions and for the rational design of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides with a C-Terminal Serine Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides featuring a C-terminal serine amide (H-Ser-NH₂) using Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the principles, materials, experimental procedures, and troubleshooting for this common synthetic strategy.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, enabling the construction of peptide chains on an insoluble resin support. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy. The synthesis of peptides with a C-terminal amide is crucial for mimicking the structure of many endogenous peptides and enhancing their biological activity and stability. This document focuses on the standard protocol for synthesizing such peptides, culminating in a C-terminal serine amide.

The standard and most reliable method for obtaining a peptide with a C-terminal serine amide is to utilize a Rink Amide resin and begin the synthesis with an N-terminally Fmoc-protected and side-chain protected serine derivative, typically Fmoc-Ser(tBu)-OH. While the direct use of H-Ser-NH₂.HCl as the starting material is not a standard procedure in Fmoc SPPS due to the unprotected N-terminus, this guide will focus on the established and recommended workflow.

Materials and Reagents

Successful SPPS requires high-quality reagents and solvents. The following table summarizes the key materials needed.

Category Reagent/Material Grade/Purity Supplier Example
Resin Rink Amide MBHA Resin (100-200 mesh)0.4 - 0.8 mmol/g substitutionSigma-Aldrich, Aapptec
Amino Acids Fmoc-Ser(tBu)-OHPeptide synthesis gradeMedChemExpress, Bachem
Other Fmoc-protected amino acidsPeptide synthesis gradeMedChemExpress, Bachem
Solvents N,N-Dimethylformamide (DMF)Amine-free, peptide synthesis gradeThermo Fisher Scientific
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Diethyl etherAnhydrousThermo Fisher Scientific
Coupling Reagents HBTU/HATUPeptide synthesis gradeAapptec, Bachem
HOBtPeptide synthesis gradeAapptec, Bachem
DIC/DIPCDIPeptide synthesis gradeAapptec, Bachem
Bases N,N-Diisopropylethylamine (DIPEA)Reagent gradeSigma-Aldrich
Piperidine (B6355638)Reagent gradeSigma-Aldrich
Deprotection 20% (v/v) Piperidine in DMFFreshly prepared-
Cleavage Cocktail Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent gradeSigma-Aldrich
WaterDeionized-
1,2-Ethanedithiol (EDT)Reagent gradeSigma-Aldrich

Experimental Protocols

The following protocols outline the key steps in the solid-phase synthesis of a peptide with a C-terminal serine amide.

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring accessibility of the reactive sites.

  • Place the desired amount of Rink Amide MBHA resin in a reaction vessel.

  • Add DMF (approximately 10-15 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1][2]

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection of the Rink Amide Linker

The first step is to remove the Fmoc protecting group from the Rink Amide linker to expose the amine for coupling of the first amino acid.

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[2][3]

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[1]

First Amino Acid Coupling (Fmoc-Ser(tBu)-OH)

The coupling of the first amino acid, Fmoc-Ser(tBu)-OH, to the deprotected Rink Amide resin is a critical step.

  • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[1]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Peptide Chain Elongation

The peptide chain is built by repeating the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in section 3.2.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using the procedure outlined in section 3.3.

  • Repeat this cycle of deprotection and coupling for each amino acid in the peptide sequence.

Cleavage and Final Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • After the final amino acid coupling, perform a final Fmoc deprotection as described in section 3.2.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.[4]

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.[5]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[4]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA or cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Quantitative Data Summary

The following table provides typical quantitative parameters for the synthesis of a model peptide with a C-terminal serine amide.

Parameter Value Notes
Resin Loading 0.5 mmol/gTypical for Rink Amide MBHA resin.
Fmoc-Amino Acid Excess 3 - 5 equivalentsRelative to the resin loading capacity.
Coupling Reagent Excess 3 - 5 equivalentsRelative to the resin loading capacity.
DIPEA Excess 6 - 10 equivalentsRelative to the resin loading capacity.
Deprotection Time 20 - 25 minutes totalTwo-step deprotection with 20% piperidine in DMF.
Coupling Time 1 - 2 hoursMonitored by Kaiser test.
Cleavage Time 2 - 4 hoursAt room temperature.
Crude Peptide Yield 60 - 85%Sequence dependent.
Crude Peptide Purity 70 - 90%Sequence dependent, determined by HPLC.

Visualizations

Experimental Workflow for SPPS of a C-Terminal Serine Amide Peptide

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect_linker Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_linker couple_ser Couple Fmoc-Ser(tBu)-OH deprotect_linker->couple_ser wash1 Wash (DMF, DCM) couple_ser->wash1 deprotect_aa Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_aa couple_aa Couple Next Fmoc-AA-OH deprotect_aa->couple_aa wash2 Wash (DMF, DCM) couple_aa->wash2 repeat Repeat Cycle (n-2 times) wash2->repeat repeat->deprotect_aa Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleavage precipitate Precipitation (Cold Ether) cleavage->precipitate end_product Crude Peptide: H2N-...-Ser-NH2 precipitate->end_product

Caption: Workflow for SPPS of a peptide with a C-terminal serine amide.

Logical Relationship of Key SPPS Steps

SPPS_Logic cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (Exposes N-terminal Amine) Coupling Amino Acid Coupling (Forms Peptide Bond) Deprotection->Coupling Enables Washing Washing (Removes Excess Reagents) Coupling->Washing Followed by Washing->Deprotection Prepares for next cycle Final_Cleavage Final Cleavage & Deprotection Washing->Final_Cleavage After final cycle Resin_Prep Resin Preparation (Swelling) Resin_Prep->Deprotection Purification Purification & Analysis Final_Cleavage->Purification

Caption: Logical flow of the key stages in solid-phase peptide synthesis.

References

L-Serinamide Hydrochloride: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Serinamide hydrochloride, a derivative of the amino acid L-serine, serves as a crucial and versatile chiral building block in the landscape of modern drug discovery. Its inherent chirality and functional groups—a primary amine, a primary amide, and a hydroxyl group—make it an attractive starting material for the synthesis of a diverse range of complex molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of L-Serinamide hydrochloride in various facets of drug discovery, including peptide synthesis, and the development of neuroprotective, antiviral, and anticancer agents.

Physicochemical Properties and Data

L-Serinamide hydrochloride is a white to off-white crystalline powder with good solubility in water. Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference
CAS Number 65414-74-6[1]
Molecular Formula C₃H₉ClN₂O₂[1]
Molecular Weight 140.57 g/mol [1]
Melting Point 185-188 °C[1]
Optical Activity [α]²⁰/D +14° (c=1 in H₂O)[1]
Appearance White to off-white crystals or powder[1]

Application Notes

Chiral Building Block for Bioactive Peptides and Peptidomimetics

L-Serinamide hydrochloride is a valuable precursor for the incorporation of a serine amide moiety into peptide chains. This can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The presence of the amide at the C-terminus can influence the peptide's conformation, stability, and biological activity.

Precursor for Neuroprotective Agents

L-serine and its metabolites are known to play a significant role in the central nervous system (CNS), acting as neurotrophic factors and precursors for neurotransmitters.[2][3] L-serine has demonstrated neuroprotective effects in various models of neurological disease and injury.[2][3][4] L-Serinamide hydrochloride can be utilized as a starting material for the synthesis of novel serine derivatives with potential neuroprotective properties, targeting conditions such as stroke and neurodegenerative diseases.[5] The proposed mechanism for L-serine's neuroprotective effects involves the activation of glycine (B1666218) receptors, leading to neuronal hyperpolarization and reduced excitotoxicity.[6]

Scaffold for Antiviral Drug Discovery

There are claims that L-Serinamide hydrochloride itself possesses anti-HIV activity by inhibiting the viral life cycle. While this requires further validation, the structure of L-Serinamide hydrochloride makes it a suitable scaffold for the synthesis of novel antiviral agents, particularly nucleoside and non-nucleoside reverse transcriptase inhibitors. The chiral backbone can be modified to mimic the structure of natural nucleosides or to introduce novel functionalities that interact with viral enzymes.

Synthesis of Anticancer Agents

Amino acid amides and their derivatives have shown promise as anticancer agents.[7][8][9] They can be designed to target specific enzymes or pathways that are dysregulated in cancer cells. L-Serinamide hydrochloride provides a chiral scaffold for the development of novel compounds that can be evaluated for their cytotoxic or cytostatic effects on various cancer cell lines. For instance, derivatives can be designed to inhibit kinases or proteases crucial for tumor growth and survival.[10][11][12]

Intermediate in the Synthesis of Marketed Drugs

L-Serinamide hydrochloride can be a precursor to L-serine methyl ester hydrochloride, which is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril (B1678797).[13][14][15][16][17] This highlights its industrial relevance and utility in the large-scale synthesis of pharmaceuticals.

Experimental Protocols

Protocol 1: General Procedure for Incorporating L-Serinamide into a Peptide using Fmoc-SPPS

This protocol outlines a general method for the manual incorporation of an L-Serinamide moiety at the C-terminus of a peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • L-Serinamide hydrochloride

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF. Add the activated amino acid to the resin and shake for 2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Coupling of L-Serinamide: For the final coupling step, dissolve L-Serinamide hydrochloride (3 equivalents) and a coupling agent (3 equivalents) in DMF. Add the base (6 equivalents) to neutralize the hydrochloride and activate the coupling. Add this mixture to the deprotected N-terminus of the peptide-resin and shake for 4-6 hours.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase HPLC.

Fmoc_SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotect1->Couple_AA Wash1 Wash (DMF) Couple_AA->Wash1 Repeat Repeat n times Wash1->Repeat Deprotect2 Fmoc Deprotection Repeat->Deprotect2 Couple_SerNH2 Couple L-Serinamide.HCl (HBTU/DIPEA) Deprotect2->Couple_SerNH2 Wash2 Wash (DMF/DCM) Couple_SerNH2->Wash2 Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Fmoc-SPPS workflow for peptide synthesis.
Protocol 2: Synthesis of a Neuroprotective L-Serinamide Derivative (Conceptual)

This protocol provides a conceptual framework for the synthesis of a novel neuroprotective agent based on the L-Serinamide scaffold. This is a generalized example and would require optimization for a specific target molecule.

Objective: To synthesize an N-acylated L-Serinamide derivative.

Materials:

  • L-Serinamide hydrochloride

  • Anhydrous DCM

  • Triethylamine (B128534) (TEA)

  • Acyl chloride or carboxylic acid

  • Coupling agent (if starting from a carboxylic acid, e.g., EDC/HOBt)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Neutralization: Suspend L-Serinamide hydrochloride (1 equivalent) in anhydrous DCM. Add triethylamine (1.1 equivalents) dropwise at 0°C and stir for 30 minutes to obtain the free base.

  • Acylation:

    • Using Acyl Chloride: Dissolve the desired acyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the L-Serinamide solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

    • Using Carboxylic Acid: To a solution of the carboxylic acid (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DCM, add the L-Serinamide solution. Stir at room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., DCM/Methanol gradient).

  • Characterization: Characterize the purified compound by NMR and mass spectrometry.

Synthesis_of_Neuroprotective_Derivative Start L-Serinamide.HCl Neutralize Neutralization (TEA, DCM) Start->Neutralize Acylation N-Acylation (Acyl Chloride or Carboxylic Acid + Coupling Agent) Neutralize->Acylation Workup Aqueous Work-up Acylation->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Acyl-L-Serinamide Derivative Purify->Product

Synthesis of an N-acylated L-Serinamide derivative.

Signaling Pathways

L-Serine Metabolism and its Role in Neurotransmission

L-serine metabolism is intricately linked to neurotransmission, primarily through its conversion to D-serine and glycine, which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor.[18] The diagram below illustrates this key pathway. Dysregulation of this pathway is implicated in various neurological disorders.

L_Serine_Neurotransmission_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis _3PG 3-Phosphoglycerate Glycolysis->_3PG PHGDH PHGDH _3PG->PHGDH PSAT PSAT PHGDH->PSAT PSP PSP PSAT->PSP L_Serine_Astrocyte L-Serine PSP->L_Serine_Astrocyte L_Serine_Neuron L-Serine L_Serine_Astrocyte->L_Serine_Neuron Transport SR Serine Racemase (SR) L_Serine_Neuron->SR SHMT SHMT L_Serine_Neuron->SHMT D_Serine D-Serine SR->D_Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Glycine Glycine SHMT->Glycine Glycine->NMDA_Receptor Co-agonist Synaptic_Plasticity Synaptic Plasticity Neurotransmission NMDA_Receptor->Synaptic_Plasticity

L-Serine metabolism and neurotransmission.

Conclusion

L-Serinamide hydrochloride is a readily available and highly valuable chiral synthon for drug discovery. Its diverse applications, ranging from a fundamental building block in peptide synthesis to a scaffold for the development of novel therapeutics for a variety of diseases, underscore its importance in medicinal chemistry. The protocols and information provided herein are intended to serve as a guide for researchers to explore the full potential of this versatile molecule in their drug discovery endeavors.

References

Application Notes and Protocols for H-Ser-NH2.HCl as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ser-NH2.HCl, or L-Serine amide hydrochloride, is a versatile molecule that can be employed as a short, flexible, and hydrophilic linker in bioconjugation. Its structure features a primary amine, a primary amide, and a hydroxyl group, offering multiple points for chemical modification. The presence of the serine residue can enhance the solubility and biocompatibility of the resulting bioconjugate.[1][2][3] The core principle of using this compound as a linker involves the sequential coupling of two different biomolecules through its amino and carboxyl functionalities. This requires a strategic use of protecting groups to ensure selective reactions.

This document provides detailed application notes and protocols for utilizing this compound as a bifunctional linker, focusing on the common and robust EDC/NHS chemistry for amide bond formation.

Chemical Properties and Advantages of this compound as a Linker

PropertyAdvantage in Bioconjugation
Bifunctional Possesses a primary amine and a carboxyl group (after hydrolysis of the amide or, more practically, starting from a protected serine), allowing for the linkage of two different molecules.
Hydrophilic The serine backbone and amide functionality contribute to the water solubility of the linker and the final conjugate, which can be beneficial for biological applications.[1][2][3]
Flexible The short aliphatic chain provides flexibility, which can be important for maintaining the biological activity of the conjugated molecules.[1][2][4]
Biocompatible As a derivative of a natural amino acid, it is generally well-tolerated in biological systems.
Chemically Modifiable The primary amine and carboxyl groups are readily targeted by well-established conjugation chemistries.[5][6]

Core Bioconjugation Strategy: Orthogonal Protection

To use this compound as a linker between two different molecules (Molecule A and Molecule B), an orthogonal protection strategy is essential.[7][8][9][10] This ensures that one functional group of the serine linker reacts with Molecule A, while the other functional group is masked. After the first conjugation, the protecting group is removed, allowing the second functional group to react with Molecule B.

A common approach involves:

  • Protecting the α-amino group of serine.

  • Activating the carboxyl group for reaction with an amine on Molecule A.

  • Deprotecting the α-amino group.

  • Activating a carboxyl group on Molecule B for reaction with the newly exposed amino group of the serine linker.

The following dot script illustrates the logical workflow for this bifunctional conjugation strategy.

G cluster_0 Step 1: Protection cluster_1 Step 2: First Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Conjugation Ser This compound BocSer Boc-Ser-NH2 Ser->BocSer Protection of Amino Group Boc Boc Anhydride Boc->BocSer MolA Molecule A (with -NH2) Activated_BocSer Activated Boc-Ser BocSer->Activated_BocSer Carboxyl Activation Conjugate1 Boc-Ser-Molecule A MolA->Conjugate1 EDC_NHS EDC/NHS EDC_NHS->Activated_BocSer Activated_BocSer->Conjugate1 Coupling TFA TFA Deprotected_Conjugate H-Ser-Molecule A Conjugate1->Deprotected_Conjugate Removal of Boc TFA->Deprotected_Conjugate MolB Molecule B (with -COOH) Final_Conjugate Molecule B-Ser-Molecule A Deprotected_Conjugate->Final_Conjugate Activated_MolB Activated Molecule B MolB->Activated_MolB Carboxyl Activation EDC_NHS2 EDC/NHS EDC_NHS2->Activated_MolB Activated_MolB->Final_Conjugate Coupling

Bifunctional conjugation workflow using protected this compound.

Experimental Protocols

The following protocols outline the steps for using a protected serine derivative as a linker. For practical purposes, starting with a commercially available N-terminally protected serine, such as Boc-Ser-OH or Fmoc-Ser-OH, is more direct than starting with this compound and performing hydrolysis and protection steps.

Protocol 1: Conjugation of an Amine-Containing Molecule (Molecule A) to Boc-Ser-OH

This protocol describes the first conjugation step, where an amine-containing biomolecule is coupled to the carboxyl group of Boc-protected serine.

Materials:

  • Boc-Ser-OH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Molecule A (e.g., an amine-modified oligonucleotide, a protein with accessible lysine (B10760008) residues)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation of Reagents:

    • Dissolve Boc-Ser-OH in a minimal amount of DMF.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of Boc-Ser-OH:

    • In a reaction tube, mix Boc-Ser-OH, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (Boc-Ser-OH:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Molecule A:

    • Dissolve Molecule A in Coupling Buffer.

    • Add the activated Boc-Ser-NHS ester solution to the Molecule A solution. The molar ratio of activated linker to Molecule A can be optimized, but a 5- to 20-fold molar excess of the linker is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate (Boc-Ser-Molecule A) using an appropriate method based on the properties of Molecule A (e.g., dialysis, size-exclusion chromatography, or HPLC).

Protocol 2: Deprotection and Conjugation to a Carboxyl-Containing Molecule (Molecule B)

This protocol describes the removal of the Boc protecting group and the subsequent conjugation to a carboxyl-containing biomolecule.

Materials:

  • Boc-Ser-Molecule A conjugate

  • Trifluoroacetic acid (TFA)

  • Molecule B (e.g., a protein, a carboxylated nanoparticle)

  • EDC and NHS

  • Activation Buffer and Coupling Buffer as in Protocol 1

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified Boc-Ser-Molecule A conjugate.

    • Resuspend the conjugate in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Incubate for 1-2 hours at room temperature.

    • Remove the TFA by evaporation under a stream of nitrogen.

    • Purify the deprotected conjugate (H-Ser-Molecule A) by HPLC or dialysis to remove residual TFA and byproducts.

  • Activation of Molecule B:

    • Dissolve Molecule B in Activation Buffer.

    • Add EDC and NHS to the solution of Molecule B to activate its carboxyl groups, similar to the activation step in Protocol 1.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to H-Ser-Molecule A:

    • Add the purified H-Ser-Molecule A to the activated Molecule B solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction with a suitable amine-containing buffer (e.g., Tris-HCl).

    • Purify the final bioconjugate (Molecule B-Ser-Molecule A) using an appropriate chromatographic technique.

Quantitative Data Summary

The efficiency of bioconjugation reactions can vary significantly depending on the specific biomolecules, buffer conditions, and reactant concentrations. The following tables provide representative data for the key chemical steps involved.

Table 1: Typical Yields for Amide Bond Formation via EDC/NHS Chemistry

ReactantsMolar Ratio (Molecule:EDC:NHS)Reaction TimeTemperature (°C)Typical Yield (%)
Small Molecule-COOH + Amine-Peptide1:1.5:1.52-4 h2570-90
Protein-COOH + Amine-Linker1:10:104 h2550-80
Carboxylated Nanoparticle + Amine-Protein1:50:5012 h440-70

Table 2: Stability of Amide vs. Other Linkages

Linkage TypeConditionHalf-lifeReference
Amide Bond pH 7.4, 37°C> 1 yearGeneral Knowledge
Ester BondpH 7.4, 37°CHours to DaysGeneral Knowledge
Hydrazone BondpH 5.0, 37°CHours
Disulfide BondIntracellular (reducing)Minutes to Hours[3]

Visualization of Key Concepts

The following diagrams illustrate the chemical reaction pathway and a conceptual application.

G cluster_0 Carboxyl Activation and Amine Coupling cluster_1 NHS Stabilization R1_COOH R1-COOH plus1 + R1_COOH->plus1 EDC EDC plus1->EDC intermediate1 O-acylisourea intermediate (unstable) EDC->intermediate1 Activation intermediate1->R1_COOH Hydrolysis (side reaction) NHS NHS intermediate1->NHS Reaction with NHS intermediate2 NHS ester (more stable) plus2 + intermediate2->plus2 R2_NH2 R2-NH2 final_product R1-CO-NH-R2 (Stable Amide Bond) R2_NH2->final_product Coupling plus2->R2_NH2

EDC/NHS mediated amide bond formation pathway.

G cluster_0 Conceptual Application: Antibody-Drug Conjugate Antibody Antibody Linker H-Ser-NH2 Linker Antibody->Linker Covalent Bond ADC Antibody-Drug Conjugate (ADC) Drug Drug Payload Linker->Drug Covalent Bond

Conceptual use of H-Ser-NH2 as a linker in an ADC.

Conclusion

This compound, and more broadly serine derivatives, serve as valuable building blocks for creating short, hydrophilic, and flexible linkers in bioconjugation. By employing a strategic, stepwise approach with orthogonal protecting groups and well-established chemistries like EDC/NHS coupling, researchers can effectively connect two different biomolecules. This enables the development of complex bioconjugates such as antibody-drug conjugates, targeted imaging agents, and functionalized nanomaterials for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and purification strategies is crucial for achieving high yields and purity of the final conjugate.

References

Application Notes and Protocols for Reactions Involving L-Serinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and application of L-Serinamide hydrochloride, a versatile building block in biochemical research and pharmaceutical development.[1] This document outlines its synthesis, its application in peptide chemistry, and discusses the relevant neuroprotective signaling pathways associated with its parent amino acid, L-serine.

Synthesis of L-Serinamide Hydrochloride

L-Serinamide hydrochloride can be efficiently synthesized from L-Serine methyl ester hydrochloride. This process involves ammonolysis of the methyl ester followed by acidification to yield the desired hydrochloride salt.

Experimental Protocol: Synthesis of L-Serinamide Hydrochloride[2]

Materials:

  • L-Serine methyl ester hydrochloride

  • Ammonia (B1221849) solution (concentrated)

  • Dilute hydrochloric acid

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Standard laboratory glassware

Procedure:

  • Dissolve L-Serine methyl ester hydrochloride (e.g., 3.5 g, 0.0225 mol) in a sufficient volume of concentrated ammonia solution (e.g., 100 mL) in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After 48 hours, remove the ammonia by distillation under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a small amount of dilute hydrochloric acid to ensure complete dissolution and protonation of the amide.

  • Freeze the resulting solution and lyophilize to obtain the final product as a solid.

Data Presentation
Starting MaterialReagentsReaction TimeTemperatureProductYieldAppearance
L-Serine methyl ester hydrochloride1. Ammonia (conc.)2. Dilute HCl48 hoursRoom TemperatureL-Serinamide hydrochloride87.5%Light yellow solid[2]

Application in Peptide Synthesis

L-Serinamide hydrochloride serves as a crucial building block in the synthesis of peptides and peptidomimetics, providing a C-terminal amide functionality which is common in many biologically active peptides. It can be utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Generalized Protocol for Solution-Phase Dipeptide Synthesis

This protocol outlines a general procedure for the coupling of an N-protected amino acid to L-Serinamide hydrochloride to form a dipeptide. The specific choice of N-protecting group (e.g., Boc, Fmoc, Z) and coupling reagent will influence the reaction conditions and work-up procedure.

Materials:

  • L-Serinamide hydrochloride

  • N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Gly-OH)

  • Coupling reagent (e.g., HATU, HBTU, DCC)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Aqueous solutions for workup (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.05 eq) in an anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the mixture and stir for a few minutes to activate the carboxylic acid.

  • In a separate flask, dissolve L-Serinamide hydrochloride (1.0 eq) in the anhydrous solvent, possibly with the addition of a base to neutralize the hydrochloride.

  • Add the L-Serinamide hydrochloride solution to the activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the product by column chromatography if necessary.

Experimental Workflow for Peptide Coupling

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification N_protected_AA N-Protected Amino Acid Activated_Ester Activated Ester Intermediate N_protected_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base_Activation Base (e.g., DIPEA) Base_Activation->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide L_Serinamide_HCl L-Serinamide hydrochloride L_Serinamide_HCl->Dipeptide Base_Neutralization Base (for neutralization) Base_Neutralization->L_Serinamide_HCl Workup Aqueous Workup Dipeptide->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Protected Dipeptide Purification->Final_Product

Caption: Generalized workflow for solution-phase peptide coupling.

Biological Relevance: Neuroprotective Signaling Pathways of L-Serine

L-Serinamide hydrochloride, as a derivative of L-serine, is relevant to the biological activities of its parent amino acid. L-serine is a neurotrophic factor and a precursor for neurotransmitters.[3][4] It has been shown to exert neuroprotective effects through various mechanisms, including the activation of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for promoting cell survival, proliferation, and differentiation of neural stem cells.[3]

L-Serine Mediated Neuroprotective Signaling

L-serine can activate the PI3K/Akt pathway, which in turn can inhibit apoptosis and promote cell survival.[3] This signaling cascade is also involved in the polarization of microglia towards an anti-inflammatory M2 phenotype.[3]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L_Serine L-Serine Receptor Receptor L_Serine->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Microglia_Polarization M2 Microglia Polarization Akt->Microglia_Polarization promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

Caption: L-Serine mediated neuroprotective signaling pathway.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize reaction conditions based on their specific substrates and equipment. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols for HPLC Analysis of H-Ser-NH₂.HCl Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ser-NH₂.HCl (Serinamide hydrochloride) is a valuable building block in synthetic organic chemistry and drug development. Monitoring the progress of reactions that synthesize H-Ser-NH₂.HCl and assessing the purity of the final product are critical steps that necessitate a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, allowing for the separation and quantification of the target compound, unreacted starting materials, and any potential byproducts.

This document provides detailed application notes and protocols for the analysis of H-Ser-NH₂.HCl reaction mixtures by HPLC. The primary focus is on a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is well-suited for the analysis of polar compounds like serinamide. An alternative reversed-phase HPLC method with ion-pairing is also presented.

Hypothetical Reaction Mixture

For the purpose of these protocols, we will consider a common synthesis route for H-Ser-NH₂.HCl: the ammonolysis of L-serine methyl ester hydrochloride.[1] Therefore, a typical reaction mixture may contain the following components:

  • H-Ser-NH₂.HCl (Serinamide hydrochloride): The desired product.

  • L-Serine methyl ester hydrochloride: The starting material.

  • L-Serine: A potential byproduct from the hydrolysis of the starting material or product.

  • Ammonia/Ammonium chloride: Reagent and byproduct.

The analytical challenge lies in separating these structurally similar and highly polar compounds.

Primary Analytical Method: HILIC-UV/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for separating very polar compounds that show little to no retention on traditional reversed-phase columns.[2] This method partitions analytes between a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

Quantitative Data Summary
CompoundExpected Retention Time (min)UV Detection (λ)
L-Serine methyl ester HCl~ 3.5210 nm
H-Ser-NH₂.HCl~ 5.0210 nm
L-Serine~ 6.5210 nm

Note: Retention times are approximate and will vary depending on the specific system, column, and exact mobile phase conditions.

Experimental Protocol: HILIC-UV/MS

1. Materials and Reagents

  • Acetonitrile (B52724) (ACN), HPLC grade or higher
  • Water, HPLC grade or higher (e.g., Milli-Q)
  • Ammonium formate (B1220265), LC-MS grade
  • Formic acid, LC-MS grade
  • Reference standards for H-Ser-NH₂.HCl, L-Serine methyl ester hydrochloride, and L-Serine.

2. Chromatographic Conditions

  • HPLC System: A quaternary or binary HPLC system with a UV detector. An MS detector is recommended for positive identification.
  • Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., Waters XBridge BEH Amide XP, 2.5 µm, 3.0 x 100 mm).
  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid, pH ~3.0.
  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic Acid.
  • Gradient Program: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 5 | 95 | | 8.0 | 40 | 60 | | 8.1 | 5 | 95 | | 12.0 | 5 | 95 |
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 2 µL
  • UV Detection: 210 nm

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the reaction mixture.
  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water. This will serve as the diluent.
  • Vortex the solution until the sample is fully dissolved.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. Standard Preparation

  • Prepare individual stock solutions of H-Ser-NH₂.HCl, L-Serine methyl ester hydrochloride, and L-Serine at a concentration of 1 mg/mL in the diluent.
  • Prepare a mixed standard solution containing all three components at a suitable concentration (e.g., 0.1 mg/mL each) by diluting the stock solutions with the diluent.

5. System Suitability

  • Inject the mixed standard solution five times.
  • The relative standard deviation (RSD) for the peak areas of each analyte should be less than 2.0%.
  • The resolution between H-Ser-NH₂.HCl and L-Serine methyl ester hydrochloride should be greater than 1.5.

Diagram: HILIC Analysis Workflow

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Reaction Mixture Dissolve Dissolve in ACN/Water Sample->Dissolve Standard Reference Standards Standard->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject HILIC HILIC Column (Amide Phase) Inject->HILIC Detect UV (210 nm) / MS HILIC->Detect Data Data Acquisition Detect->Data Integrate Integrate Peaks Data->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HILIC analysis of H-Ser-NH₂.HCl reaction mixtures.

Alternative Method: Reversed-Phase HPLC with Ion-Pairing

For laboratories without access to HILIC columns, a reversed-phase method can be employed. Due to the high polarity of the analytes, an ion-pairing agent is typically required to achieve adequate retention on a C18 column.

Quantitative Data Summary
CompoundExpected Retention Time (min)UV Detection (λ)
L-Serine~ 2.5210 nm
H-Ser-NH₂.HCl~ 4.0210 nm
L-Serine methyl ester HCl~ 7.0210 nm

Note: Retention times are approximate and will vary depending on the specific system, column, and exact mobile phase conditions.

Experimental Protocol: Reversed-Phase HPLC with Ion-Pairing

1. Materials and Reagents

  • Methanol (MeOH), HPLC grade
  • Water, HPLC grade
  • Trifluoroacetic acid (TFA), HPLC grade
  • Reference standards as in the HILIC method.

2. Chromatographic Conditions

  • HPLC System: A binary or quaternary HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm).
  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Methanol.
  • Isocratic Elution: 5% Mobile Phase B.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 5 µL
  • UV Detection: 210 nm

3. Sample and Standard Preparation

  • Prepare samples and standards as described in the HILIC protocol, but use 100% water as the diluent.

Diagram: Logical Relationship of Method Choice

Method_Choice Analyte Analytes: H-Ser-NH2.HCl L-Serine methyl ester HCl L-Serine Polarity High Polarity? Analyte->Polarity HILIC Primary Method: HILIC Polarity->HILIC Yes Poor_Retention Poor Retention on C18 Polarity->Poor_Retention No (Standard RP) RP_IP Alternative Method: Reversed-Phase with Ion-Pairing Poor_Retention->RP_IP

Caption: Decision logic for selecting an appropriate HPLC method.

Conclusion

The provided HPLC methods offer robust solutions for the analysis of H-Ser-NH₂.HCl reaction mixtures. The HILIC method is recommended as the primary approach due to its superior ability to retain and separate highly polar compounds. The reversed-phase method with an ion-pairing agent serves as a viable alternative. The choice of method will depend on the available instrumentation and specific separation requirements. Proper system suitability checks should always be performed to ensure the validity of the analytical results.

References

L-Serinamide Hydrochloride: A Chiral Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serinamide hydrochloride is a versatile and valuable chiral building block in synthetic organic chemistry and drug discovery.[1] Derived from the naturally occurring amino acid L-serine, this compound possesses a primary amine, a primary alcohol, and a primary amide functional group, all attached to a stereochemically defined carbon center. This arrangement of functional groups makes L-Serinamide hydrochloride an ideal starting material for the synthesis of a diverse range of novel and biologically active molecules, including peptidomimetics, chiral ligands, and heterocyclic compounds. Its utility is particularly noted in the development of therapeutic agents, especially for neurological disorders, and in the synthesis of bioactive oligopeptides.[1] This document provides detailed protocols and application notes for the use of L-Serinamide hydrochloride as a precursor for novel compounds, with a focus on the synthesis of bioactive sulfonamides.

Synthesis of L-Serinamide Hydrochloride

L-Serinamide hydrochloride can be efficiently synthesized from its corresponding methyl ester, L-serine methyl ester hydrochloride. The following protocol describes a general procedure for this conversion.

Experimental Protocol: Synthesis of L-Serinamide Hydrochloride

Materials:

  • L-Serine methyl ester hydrochloride

  • Ammonia (B1221849) solution (concentrated)

  • Dilute hydrochloric acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolve L-serine methyl ester hydrochloride (e.g., 3.5 g, 0.0225 mol) in a sufficient volume of concentrated ammonia solution (e.g., 100 mL) in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After 48 hours, remove the ammonia by distillation under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a small amount of dilute hydrochloric acid to dissolve the solid.

  • Freeze the solution and lyophilize to obtain the final product as a solid.

Quantitative Data:

Starting MaterialProductYield (%)Appearance
L-Serine methyl ester hydrochlorideL-Serinamide hydrochloride87.5Light yellow solid

G A L-Serine methyl ester hydrochloride B Dissolve in conc. Ammonia A->B C Stir at RT for 48h B->C D Remove Ammonia (Rotovap) C->D E Dissolve residue in dilute HCl D->E F Lyophilize E->F G L-Serinamide hydrochloride F->G

  • Caption: Workflow for the synthesis of L-Serinamide hydrochloride. */

Application: Precursor for Novel Bioactive Sulfonamides

L-Serinamide hydrochloride serves as an excellent scaffold for the synthesis of novel sulfonamides, a class of compounds known for a wide range of biological activities. The following sections detail the synthesis and evaluation of L-serine-based sulfonamides with potential antimicrobial and antioxidant properties.[2]

Synthesis of N-Acyl-Sulfonyl-L-Serinamide Derivatives

This protocol outlines a multi-step synthesis of novel sulfonamide derivatives starting from L-serine, which can be adapted to use L-Serinamide hydrochloride as a key intermediate.

Experimental Protocol: Synthesis of Bioactive Sulfonamides

Step 1: N-Sulfonylation of L-Serine

  • React p-toluenesulfonyl chloride with L-serine to afford 3-hydroxy-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid.

Step 2: N-Acylation

  • Acylate the product from Step 1 to yield the N-acylated compound.

Step 3: Chlorination and Aminolysis

  • Perform chlorination followed by aminolysis of the N-acylated compound to produce 2-{acetyl[(4-methylphenyl)sulfonyl]amino}-3-hydroxypropanamide. This intermediate is an N-protected derivative of L-serinamide.

Step 4: Nickel-Catalyzed Amidation

  • React the product from Step 3 with various aryl and heteroaryl halides in the presence of a nickel catalyst to obtain the final sulfonamide products.

Characterization: The structures of the synthesized compounds are confirmed using FTIR, 1H-NMR, 13C-NMR, and elemental analysis.[2]

G cluster_0 Preparation of N-protected Serinamide cluster_1 Diversification A L-Serine C N-Sulfonylation A->C B p-toluenesulfonyl chloride B->C D Acylation C->D E Chlorination & Aminolysis D->E F N-Acyl-Sulfonyl-L-Serinamide Intermediate E->F H Nickel-Catalyzed Amidation F->H G Aryl/Heteroaryl Halides G->H I Novel Sulfonamide Derivatives H->I

  • Caption: General workflow for the synthesis of novel sulfonamides. */

Biological Activity of Synthesized Sulfonamides

The synthesized L-serine-based sulfonamides have been evaluated for their potential as antimicrobial and antioxidant agents through in silico molecular docking studies.

Table of In Silico Biological Activity Data:

CompoundTargetDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)
gBacterial Target-11.19Penicillin-10.89
cFungal Target-10.97Ketoconazole-

Data sourced from in silico molecular docking studies.[2]

These results suggest that the synthesized sulfonamide derivatives have the potential to be potent antimicrobial agents. For instance, compound 'g' exhibited a more favorable docking score than the standard antibiotic, penicillin, against a bacterial target.[2] Similarly, compound 'c' showed a strong binding affinity for a fungal target.[2] Further in vitro and in vivo studies are warranted to confirm these findings.

Other Potential Applications

Precursor for Chiral Ligands

The chiral nature of L-Serinamide hydrochloride makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can be selectively functionalized to create bidentate or tridentate ligands that can coordinate with various metal centers, facilitating enantioselective transformations.

Synthesis of Peptidomimetics

L-Serinamide hydrochloride can be incorporated into peptide sequences or used as a scaffold to create peptidomimetics. These are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.

Building Block for Heterocyclic Compounds

The functional groups of L-Serinamide hydrochloride can be utilized in cyclization reactions to form a variety of heterocyclic compounds, which are prevalent structures in many pharmaceuticals.

Conclusion

L-Serinamide hydrochloride is a readily accessible and highly functionalized chiral precursor for the synthesis of a wide array of novel compounds. Its utility has been demonstrated in the preparation of bioactive sulfonamides with promising antimicrobial properties. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the exploration of new chemical space and the development of innovative therapeutic agents. Further research into the derivatization of L-Serinamide hydrochloride is encouraged to unlock its full potential as a versatile building block in medicinal chemistry.

References

Application Notes and Protocols: The Role of H-Ser-NH2.HCl in the Synthesis of Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Serine-containing peptides are integral to numerous biological processes and represent a significant class of therapeutic agents. The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic profile. Peptides with a C-terminal amide, in particular, often exhibit enhanced stability against carboxypeptidases and can mimic the structure of naturally occurring peptide hormones and neurotransmitters. H-Ser-NH2.HCl, or L-Serinamide hydrochloride, is a specialized amino acid derivative that serves as a primary building block for the synthesis of peptides featuring a C-terminal serine amide.

The synthesis of such peptides can be approached through two primary methodologies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, this compound is used directly as the starting material, with subsequent amino acids coupled sequentially in a homogenous reaction mixture. In solid-phase synthesis, the C-terminal amide functionality is typically generated by using a specialized resin, such as Rink Amide resin, from which the completed peptide is cleaved to yield the desired amide. This document provides detailed protocols and application notes for both approaches in the synthesis of serine-amide-containing peptides.

Key Applications of Serine-Amide Peptides

  • Drug Development: Many peptide-based drugs require a C-terminal amide to enhance biological half-life and receptor binding affinity.

  • Biochemical Research: Used as substrates or inhibitors in enzymatic assays to study protease activity.

  • Cosmeceuticals: Incorporated into formulations for skincare, leveraging the functional properties of specific peptide sequences.[1]

Protocol 1: Solution-Phase Synthesis of a Dipeptide Amide (e.g., Ala-Ser-NH2)

Solution-phase synthesis is often preferred for short peptides or when large-scale production is required. This protocol outlines the coupling of an N-terminally protected alanine (B10760859) to this compound using a carbodiimide-mediated activation method.

Experimental Protocol: Synthesis of Boc-Ala-Ser-NH2

  • Neutralization of this compound:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a tertiary base, such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 equivalents), dropwise while stirring to neutralize the hydrochloride salt.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1 equivalent) and an activation additive such as 1-Hydroxybenzotriazole (HOBt) (1 equivalent) in DMF.[2][3]

    • Cool this solution to 0°C.

    • Add a coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 equivalents), to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.[2][3]

  • Coupling Reaction:

    • Slowly add the activated Boc-Ala-OH solution to the neutralized H-Ser-NH2 solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.[3]

    • Dilute the reaction mixture with a solvent like Ethyl Acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure Boc-Ala-Ser-NH2.

  • N-terminal Deprotection (Optional for chain elongation):

    • To continue peptide chain elongation, the N-terminal Boc group must be removed.

    • Dissolve the protected peptide in a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 25-50% v/v).[4][5]

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent under reduced pressure and triturate the residue with cold diethyl ether to precipitate the deprotected peptide (H-Ala-Ser-NH2·TFA), which can be used in the next coupling cycle.

Quantitative Data for Solution-Phase Coupling

The efficiency of solution-phase coupling can vary based on the specific amino acids and reagents used. The following table provides representative data for similar coupling reactions found in the literature.

Coupling StepCoupling ReagentAdditiveSolventReaction Time (h)Typical Yield (%)Reference
Z-Asn to H-Ser-Ile-Leu-Asn-NH₂Mpt-Cl (forms MA)N/AMethanol/Water4884[6]
Z-Tyr to H-Leu-Asn-Ser-Ile-Leu-Asn-NH₂Mpt-MAN/AMethanol/Water4874[6]
General Fmoc-AA to Peptide-NH₂HBTUDIEADMF1-2>90[7]

MA: Mixed Anhydride; Mpt-Cl: Dimethylphosphinothioyl Chloride

Workflow for Solution-Phase Synthesis of Ala-Ser-NH₂

G Solution-Phase Synthesis of Ala-Ser-NH₂ A Boc-Ala-OH E Activated Ester (Boc-Ala-OBt) A->E Activate B H-Ser-NH₂·HCl F Neutralized Amine (H-Ser-NH₂) B->F Neutralize C EDC·HCl / HOBt in DMF C->E D DIPEA in DMF D->F G Coupling (Stir 4-12h) E->G F->G H Protected Dipeptide (Boc-Ala-Ser-NH₂) G->H Work-up & Purification J Final Product (H-Ala-Ser-NH₂·TFA) H->J Deprotect I TFA / DCM I->J

Caption: Workflow for the solution-phase synthesis of a dipeptide amide.

Protocol 2: Solid-Phase Synthesis of a Serine-Amide Peptide

Solid-phase peptide synthesis (SPPS) is the method of choice for synthesizing longer peptides in a research setting. To obtain a C-terminal serine amide, a Rink Amide resin is typically used. The synthesis involves the sequential addition of N-Fmoc protected amino acids, including a side-chain protected serine, to the resin-bound growing peptide chain.[8][9]

Experimental Protocol: Fmoc-SPPS on Rink Amide Resin

  • Resin Preparation:

    • Place Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 1-2 hours.[8]

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF (v/v) to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the resin's linker.[8]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • In a separate tube, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF. The tert-butyl (tBu) group is a standard choice for protecting the serine hydroxyl group in Fmoc-SPPS.[8][10]

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add this activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours.[8]

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Subsequent Synthesis Cycles:

    • Repeat the Fmoc deprotection step (Step 2) and the amino acid coupling step (Step 3) for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin extensively with DMF, then DCM, and dry under vacuum.[8]

    • Prepare a cleavage cocktail, typically containing a high concentration of TFA. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during the cleavage of side-chain protecting groups like tBu.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide by reverse-phase HPLC.

Quantitative Data for Solid-Phase Synthesis Cycle

The following table summarizes the typical reagents and conditions for a single Fmoc-SPPS cycle.

StepReagent/SolventEquivalents (vs. Resin)TimePurpose
Deprotection 20% Piperidine in DMFN/A5 + 15 minRemoves N-terminal Fmoc group
Washing DMFN/A~5 minRemoves piperidine and byproducts
Coupling Fmoc-AA-OH3 - 51 - 2 hoursElongates the peptide chain
HBTU / HATU3 - 5Activates the carboxylic acid
DIPEA / NMM6 - 10Provides the basic environment for activation
Washing DMF, then DCMN/A~5 minRemoves excess reagents and byproducts

General Cycle for Solid-Phase Peptide Synthesis (Fmoc Strategy)

cluster_0 cluster_1 SPPS Cycle (Repeated for each Amino Acid) Resin Rink Amide Resin (Yields C-terminal Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Peptide Purified Serine-Amide Peptide Cleavage->Peptide

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Selecting the Appropriate Synthetic Strategy

The choice between solution-phase and solid-phase synthesis depends on several factors, including the length of the peptide, the required scale, and available resources.

Decision Framework for Synthesis Strategy

G Start Synthesize a Serine-Amide Peptide Decision1 Peptide Length? Start->Decision1 Decision2 Required Scale? Decision1->Decision2 Short (<10 AA) Solid_Phase Solid-Phase Synthesis (Uses Rink Amide Resin) Decision1->Solid_Phase Long (>10 AA) Decision3 Purification Difficulty? Decision2->Decision3 Small (mg-g) Sol_Phase Solution-Phase Synthesis (Uses H-Ser-NH₂·HCl directly) Decision2->Sol_Phase Large (kg) Decision3->Sol_Phase Intermediates are crystalline/easily purified Decision3->Solid_Phase Intermediates hard to purify/isolate

Caption: Decision framework for choosing a peptide synthesis strategy.

References

Application Notes and Protocols for the Coupling of H-Ser-NH2.HCl with Various Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The formation of a peptide bond is the fundamental reaction in peptide synthesis.[1] H-Ser-NH2.HCl (Serine amide hydrochloride) is a common C-terminal residue in many biologically active peptides. However, the presence of the side-chain hydroxyl group on serine presents unique challenges during peptide synthesis, making the optimization of coupling efficiency a critical concern.[2] This document provides detailed application notes and protocols for coupling this compound with different amino acids, focusing on maximizing yield and purity.

1. Factors Influencing Coupling Efficiency

Several factors can significantly impact the success of coupling reactions involving serine amide. Understanding and controlling these variables is essential for efficient peptide synthesis.

  • Steric Hindrance: The bulkiness of the incoming amino acid's side chain can impede the approach of the nucleophilic amine to the activated carboxyl group, reducing coupling efficiency.[3] Coupling sterically hindered amino acids like Valine, Isoleucine, or Threonine often requires more potent coupling reagents and longer reaction times.[4]

  • Coupling Reagents: The choice of coupling reagent is paramount. Reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts, each with distinct activation mechanisms and efficiencies.[1][5] Highly reactive reagents can sometimes increase the likelihood of side reactions.[2]

  • Reaction Conditions:

    • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred as they effectively solvate the growing peptide chain and reagents.[6]

    • Base: A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the protonated amine and facilitate the coupling reaction.[1] The choice and amount of base can influence the rate of racemization.[7]

    • Temperature: While elevated temperatures can increase reaction rates, they can also promote side reactions.[8] Most coupling reactions are performed at room temperature, although some difficult couplings may benefit from gentle heating.

  • Side Reactions:

    • O-acylation: This is the most common side reaction with serine, where the incoming activated amino acid acylates the side-chain hydroxyl group instead of the N-terminal amine, resulting in a branched impurity.[2] The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation.[2]

    • Racemization: The loss of chiral integrity at the α-carbon of the activated amino acid is a significant concern, particularly with certain coupling reagents and the use of strong bases.[7] Additives like HOBt are known to minimize racemization.[9]

    • Peptide Aggregation: Serine-rich sequences are prone to forming secondary structures on the solid support, which can block reactive sites and lead to incomplete coupling.[2]

2. Data Presentation: Coupling Efficiency Overview

While exact coupling efficiencies are highly dependent on the specific peptide sequence, resin, and reaction conditions, the following table provides a qualitative summary of expected outcomes when coupling various amino acids to a C-terminal serine amide using different classes of coupling reagents.

Incoming Amino AcidSteric HindranceCarbodiimide (e.g., DIC/HOBt)Phosphonium Salt (e.g., PyBOP)Aminium/Uronium Salt (e.g., HATU/COMU)Notes
Glycine (Gly) LowHighVery HighVery HighGenerally straightforward coupling.
Alanine (Ala) LowHighVery HighVery HighLow steric hindrance allows for efficient coupling.
Leucine (Leu) MediumGoodHighVery HighGenerally couples well.
Phenylalanine (Phe) HighGoodHighVery HighAromatic side chain can add some bulk.
Valine (Val) High (β-branched)Moderate-GoodGood-HighHighβ-branching poses significant steric hindrance. May require longer reaction times or double coupling.
Isoleucine (Ile) High (β-branched)Moderate-GoodGood-HighHighSimilar to Valine, steric hindrance is a key challenge.[4]
Proline (Pro) MediumHighVery HighVery HighThe secondary amine can alter reactivity but generally couples well.
Aspartic Acid (Asp) MediumGood-HighHighVery HighSide chain protection is crucial to prevent aspartimide formation.
Arginine (Arg) HighModerate-GoodGood-HighHighBulky, protected side chain can be challenging.[4]

Note: "High" and "Very High" efficiency ratings assume optimized conditions and appropriate use of additives.

3. Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling to Serine Amide Resin

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin, where the C-terminal residue is serine.

  • Resin Swelling: Swell the H-Ser(tBu)-Rink Amide resin in DMF for 20-30 minutes in a reaction vessel.[6] Drain the DMF.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, add 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh reagent for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 eq.), and an additive if not intrinsic to the reagent (e.g., HOBt, 3-5 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6-10 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time may be extended, or a second coupling may be necessary.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-4 times) and then Dichloromethane (DCM) (3-4 times).

  • Next Cycle: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid.

Protocol 2: Monitoring Coupling Completion (Kaiser Test)

  • Sample Collection: Remove a few beads from the reaction vessel and wash them thoroughly with DMF and then ethanol.

  • Reagent Preparation: Prepare three solutions:

    • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.

    • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Test: Add 2-3 drops of each reagent to the resin beads in a small test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless Beads: Indicates the absence of free primary amines (complete coupling).

Protocol 3: Cleavage and Crude Peptide Analysis

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in Protocol 1.

  • Washing: Wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Drying: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[2] Dry the crude peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS to determine the purity and confirm the mass of the desired peptide.[2] Look for masses corresponding to deletion sequences or side products like O-acylated species.[2]

4. Visualizations

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_post Post-Coupling Resin Swell Resin Deprotect N-terminal Deprotection Resin->Deprotect Wash1 Wash Resin Deprotect->Wash1 Activate Activate Amino Acid (AA + Reagent + Base) Wash1->Activate Couple Couple to Resin Wash1->Couple Activate->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Monitor->Couple If Incomplete (Recouple) Wash2 Wash Resin Monitor->Wash2 If Complete Next Proceed to Next Cycle or Final Cleavage Wash2->Next

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Factors cluster_reactants Reactants cluster_conditions Conditions cluster_challenges Challenges Coupling_Efficiency Coupling Efficiency of H-Ser-NH2 AA Incoming Amino Acid (Steric Hindrance) Coupling_Efficiency->AA Reagent Coupling Reagent Type (Carbodiimide, Phosphonium, etc.) Coupling_Efficiency->Reagent Solvent Solvent Coupling_Efficiency->Solvent Base Base Coupling_Efficiency->Base Temp Temperature Coupling_Efficiency->Temp Side_Reactions Side Reactions (O-acylation, Racemization) Coupling_Efficiency->Side_Reactions Aggregation Peptide Aggregation Coupling_Efficiency->Aggregation

Caption: Key factors influencing the coupling efficiency of serine amide.

References

Application Notes and Protocols for the Quantification of H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Serine Amide Hydrochloride (H-Ser-NH2.HCl), a key building block in pharmaceutical development and biochemical research. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration are designed to ensure accurate and reproducible quantification of this compound in various sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pharmaceutical compounds. For this compound, which lacks a strong chromophore, pre-column derivatization is often employed to enhance UV detection and sensitivity.

Experimental Protocol: Pre-column Derivatization with FMOC-Cl

This protocol describes the quantification of this compound using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

1.1.1. Materials and Reagents

  • This compound reference standard

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water, deionized or Milli-Q grade

  • 0.45 µm syringe filters

1.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

1.1.3. Preparation of Solutions

  • Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in water, adjust the pH to 9.0 with sodium hydroxide, and dilute to the final volume.

  • FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.

  • Mobile Phase A: 0.1% (v/v) o-Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with water to create calibration standards (e.g., 1-100 µg/mL).

1.1.4. Derivatization Procedure

  • To 100 µL of each working standard solution or sample solution, add 100 µL of borate buffer.

  • Add 200 µL of FMOC-Cl solution and vortex immediately.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Stop the reaction by adding 100 µL of 0.1 M glycine (B1666218) solution and vortex.

  • Filter the solution through a 0.45 µm syringe filter before injection.

1.1.5. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution as follows:

    • 0-15 min: 30-70% B

    • 15-20 min: 70-30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

1.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve using linear regression.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standards add_buffer Add Borate Buffer prep_std->add_buffer prep_sample Prepare Samples prep_sample->add_buffer add_fmoc Add FMOC-Cl add_buffer->add_fmoc react React 10 min add_fmoc->react quench Quench Reaction react->quench filter Filter quench->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV workflow with pre-column derivatization.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices, and can often be performed without derivatization.

Experimental Protocol: Direct Quantification

2.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., L-Serine-d3 amide hydrochloride)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol (B129727), LC-MS grade

2.1.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical balance

2.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in water.

  • Working Standard and QC Samples: Prepare by spiking appropriate amounts of the standard stock solution and a fixed amount of IS into the sample matrix (e.g., plasma, formulation buffer) and performing a protein precipitation step if necessary (e.g., with 3 volumes of cold methanol or acetonitrile).

2.1.4. Sample Preparation (for biological samples)

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

2.1.5. Chromatographic and Mass Spectrometric Conditions

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution as follows:

    • 0-1 min: 95% B

    • 1-5 min: 95-50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • H-Ser-NH2: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion)

    • IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion)

  • Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

2.1.6. Data Analysis

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike Spike with IS precipitate Protein Precipitation spike->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC supernatant->inject separate HILIC Separation inject->separate ionize ESI+ separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Direct LC-MS/MS quantification workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using a certified internal standard.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound sample

  • Certified Internal Standard (IS) (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

3.1.2. Instrumentation

  • NMR spectrometer (≥400 MHz)

  • Analytical balance with high precision

3.1.3. Sample Preparation

  • Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3.1.4. NMR Data Acquisition

  • Pulse Program: A standard 1D proton pulse program (e.g., zg30).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard (typically ≥ 30 s for accurate quantification).

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Cover all signals of interest.

3.1.5. Data Processing and Analysis

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Purity of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • ₓ = analyte (this compound)

    • ᵢₛ = internal standard

Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Weigh Analyte dissolve Dissolve in D-solvent weigh_analyte->dissolve weigh_is Weigh IS weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set Parameters (d1, ns) transfer->setup acquire Acquire 1D 1H Spectrum setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Quantitative NMR (qNMR) experimental workflow.

Potentiometric Titration

Potentiometric titration is a classic and accurate method for the assay of amine hydrochlorides. It involves titrating the sample with a standardized base and monitoring the change in potential to determine the equivalence point.

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Water, deionized, boiled to remove CO₂

4.1.2. Instrumentation

  • Autotitrator with a pH electrode

  • Analytical balance

  • Magnetic stirrer

4.1.3. Titration Procedure

  • Accurately weigh an appropriate amount of this compound (to consume about 10-15 mL of titrant) and dissolve it in about 50 mL of CO₂-free deionized water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode and the titrant delivery tip into the solution.

  • Titrate with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • The equivalence point is determined from the inflection point of the titration curve or by calculating the first or second derivative.

4.1.4. Calculation The percentage purity of this compound is calculated as:

Experimental Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve setup Setup Autotitrator dissolve->setup titrate Titrate with 0.1M NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point plot->determine_ep calculate Calculate Purity determine_ep->calculate

Caption: Potentiometric titration workflow.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical quantitative performance characteristics of the described analytical techniques for the analysis of this compound. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UV (with Derivatization)LC-MS/MS (Direct)qNMRPotentiometric Titration
Principle Chromatographic separation and UV absorbance of a derivativeChromatographic separation and mass-to-charge ratio detectionNuclear magnetic resonance signal intensity relative to an internal standardNeutralization reaction monitored by potential change
Limit of Detection (LOD) ~0.1 µg/mL~0.1-1 ng/mL~0.1 mg/mL~1 mg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.5-5 ng/mL~0.5 mg/mL~5 mg/mL
Linearity Range 0.5 - 100 µg/mL0.5 ng/mL - 10 µg/mLWide, dependent on solubilityDependent on titrant concentration
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%99.5 - 100.5%
Precision (% RSD) < 2%< 5%< 1%< 0.5%
Sample Throughput ModerateHighLowModerate
Specificity GoodExcellentExcellentModerate (can be affected by other acidic/basic impurities)
Instrumentation Cost ModerateHighVery HighLow

Forced Degradation Studies

To develop a stability-indicating method, forced degradation studies should be performed on this compound.[1][2] This involves subjecting the drug substance to various stress conditions to generate potential degradation products. The chosen analytical method (typically HPLC-UV or LC-MS/MS) must be able to separate the intact drug from all significant degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) and visible light (ICH guidelines).

The analytical method is then used to analyze the stressed samples to demonstrate that the peak corresponding to this compound is pure and that all degradation products are resolved. Peak purity can be assessed using a photodiode array (PDA) detector for HPLC-UV or by mass spectral analysis for LC-MS/MS.

References

Application Notes and Protocols for Enzymatic Reactions Utilizing L-Serinamide Hydrochloride as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for enzymatic reactions involving L-Serinamide hydrochloride. The primary focus is on the use of L-amino acid amidases, also known as amidohydrolases, which catalyze the hydrolysis of the amide bond of L-amino acid amides to produce the corresponding L-amino acid and ammonia (B1221849).

Introduction to L-Amino Acid Amidases

L-amino acid amidases are enzymes that exhibit stereospecificity towards L-amino acid amides, making them valuable biocatalysts for the production of enantiomerically pure L-amino acids. One such enzyme, L-proline amide hydrolase (PsyPAH) from Pseudomonas syringae, has been shown to hydrolyze a variety of L-amino acid amides, including L-Serinamide[1]. Another well-characterized L-amino amidase from Mycobacterium neoaurum provides a basis for understanding the general properties and assay methods for this class of enzymes[2][3][4][5][6].

The enzymatic hydrolysis of L-Serinamide hydrochloride yields L-Serine and ammonium (B1175870) chloride, a reaction of interest in various biotechnological and pharmaceutical applications.

Enzyme Profile: L-proline amide hydrolase (PsyPAH) from Pseudomonas syringae

PsyPAH is a recombinant L-proline amide hydrolase that displays broad substrate specificity, including activity towards L-Serinamide[1].

Optimal Reaction Conditions:

  • pH: 7.0[1]

  • Temperature: 35 °C[1]

Quantitative Data Summary

While specific kinetic data for L-Serinamide hydrochloride as a substrate for PsyPAH is not available in the cited literature, the enzyme's activity on other L-amino acid amides has been quantified. This data provides a useful reference for expected catalytic efficiency.

Table 1: Substrate Specificity of L-amino amidase from Mycobacterium neoaurum ATCC 25795 [2]

SubstrateRelative Activity (%)Km (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
DL-α-Allyl alanine (B10760859) amide1005.51300236
DL-α-Methyl phenylalanine amide952.8680243
DL-α-Methyl leucine (B10760876) amide884.2870207
DL-Proline amide110---
L-Alanine amide6015110073
L-Leucine amide451273061
L-Phenylalanine amide30839049
L-Valine amide252052026

Note: Data is for the enzyme from M. neoaurum and serves as an illustrative example of L-amino amidase kinetics. The activity of PsyPAH on L-Serinamide has been confirmed qualitatively[1].

Experimental Protocols

Protocol 1: Assay for L-Amino Amidase Activity using the Phenate Method

This protocol is adapted from the method used for PsyPAH and is suitable for determining the activity of an L-amino amidase on L-Serinamide hydrochloride by measuring the rate of ammonia formation[1].

Materials:

  • L-Serinamide hydrochloride

  • Purified L-amino amidase (e.g., PsyPAH)

  • 100 mM Phosphate (B84403) buffer (pH 7.0)

  • Phenate solution (freshly prepared)

  • 2.5% Sodium hypochlorite (B82951) solution

  • 25 µM MnCl₂ solution

  • Ammonium sulfate (B86663) (for standard curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 10 mM L-Serinamide hydrochloride in 100 mM phosphate buffer (pH 7.0).

    • Pre-incubate the reaction mixture at 35 °C.

    • Initiate the reaction by adding a known concentration of the purified L-amino amidase (e.g., 0.1–0.2 mg/mL final concentration). The total reaction volume should be 200 µL.

  • Enzymatic Reaction:

    • Incubate the reaction at 35 °C for a defined period (e.g., 5-15 minutes), ensuring the reaction rate is linear.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 540 µL of freshly prepared phenate solution.

    • Add 280 µL of 2.5% sodium hypochlorite and 140 µL of 25 µM MnCl₂.

    • Incubate the mixture at 70 °C for 40 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 625 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of ammonium sulfate to quantify the amount of ammonia produced.

  • Calculation of Enzyme Activity:

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.

Protocol 2: Determination of Kinetic Parameters (Km and kcat)

This protocol describes how to determine the Michaelis-Menten kinetic parameters for an L-amino amidase with L-Serinamide hydrochloride as the substrate.

Materials:

  • Same as Protocol 1.

Procedure:

  • Substrate Concentration Range:

    • Prepare a series of L-Serinamide hydrochloride solutions of varying concentrations (e.g., 0.1 mM to 15 mM) in 100 mM phosphate buffer (pH 7.0).

  • Initial Velocity Measurements:

    • For each substrate concentration, measure the initial reaction velocity (V₀) using the assay described in Protocol 1. Ensure that the measurements are taken within the linear range of product formation.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Vmax and Km.

    • The Michaelis-Menten equation is: V₀ = (Vmax * [S]) / (Km + [S])

  • Calculation of kcat:

    • The turnover number (kcat) can be calculated using the following equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration used in the assay.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_assay Assay cluster_analysis Data Analysis Substrate L-Serinamide HCl Solution ReactionMix Reaction Mixture Substrate->ReactionMix Enzyme L-Amino Amidase Solution Enzyme->ReactionMix Buffer Phosphate Buffer (pH 7.0) Buffer->ReactionMix Incubation Incubate at 35°C ReactionMix->Incubation StopReaction Stop Reaction (add Phenate Reagent) Incubation->StopReaction ColorDev Color Development (70°C, 40 min) StopReaction->ColorDev Measurement Measure Absorbance at 625 nm ColorDev->Measurement CalcActivity Calculate Enzyme Activity Measurement->CalcActivity StdCurve Ammonia Standard Curve StdCurve->CalcActivity Signaling_Pathway cluster_enzyme Enzyme Active Site cluster_reaction Catalytic Cycle Enzyme L-Amino Amidase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex binds Substrate L-Serinamide Substrate->ES_Complex binds ES_Complex->Enzyme releases Products L-Serine + Ammonia ES_Complex->Products catalysis

References

Application Note and Protocol for the Deprotection of Fmoc-Ser(tBu)-NH2 to H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the two-step deprotection of Nα-Fmoc-O-tert-butyl-L-serinamide (Fmoc-Ser(tBu)-NH2) to yield the corresponding L-serinamide hydrochloride salt (H-Ser-NH2.HCl). The first step involves the base-mediated removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus. The second step is the acid-catalyzed cleavage of the tert-butyl (tBu) ether from the serine side chain. This procedure is fundamental in peptide synthesis and for the preparation of serine amide derivatives for further conjugation or biological screening.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection protocol.

ParameterFmoc DeprotectiontBu Deprotection & Salt Formation
Starting Material Fmoc-Ser(tBu)-NH2H-Ser(tBu)-NH2
Primary Reagent 20% (v/v) Piperidine (B6355638) in DMFTrifluoroacetic Acid (TFA) / HCl
Solvent N,N-Dimethylformamide (DMF)Dichloromethane (B109758) (DCM) / Diethyl Ether
Reaction Time 20-30 minutes1-2 hours
Temperature Room TemperatureRoom Temperature
Typical Yield >95% (Intermediate)85-95% (Final Product)
Purity (crude) >90%>90%
Final Product H-Ser(tBu)-NH2This compound

Experimental Protocols

Materials and Reagents

  • Fmoc-Ser(tBu)-NH2

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or generated in situ)

  • Argon or Nitrogen gas

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Centrifuge (for precipitation)

  • Standard laboratory glassware

Protocol 1: N-terminal Fmoc Group Deprotection

This procedure outlines the removal of the Fmoc group using piperidine.

  • Dissolution: Dissolve Fmoc-Ser(tBu)-NH2 in a round-bottom flask with DMF (approximately 10 mL per gram of starting material).

  • Reagent Addition: Add a 20% (v/v) solution of piperidine in DMF to the flask. A common protocol involves two treatments to ensure complete deprotection.[1][2]

  • Initial Deprotection: Stir the mixture at room temperature for 5 minutes.[1]

  • Main Deprotection: Following the initial stir, continue to agitate the reaction mixture for an additional 15-20 minutes at room temperature.[2] The progress of the deprotection can be monitored by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual DMF.

  • Intermediate Isolation: The resulting crude intermediate, H-Ser(tBu)-NH2, is typically a viscous oil or solid. It can be used directly in the next step without further purification.

Protocol 2: Side-Chain tBu Group Deprotection and HCl Salt Formation

This procedure describes the acidic cleavage of the t-butyl group and the subsequent formation of the hydrochloride salt.

  • Dissolution: Dissolve the crude H-Ser(tBu)-NH2 from the previous step in anhydrous dichloromethane (DCM).

  • Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. A standard mixture is 50% TFA in DCM.[3] For peptides or amino acid derivatives susceptible to side reactions from the generated t-butyl cation, scavengers can be added. A common cleavage cocktail for more complex peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[4] For this specific substrate, a simple TFA/DCM mixture is generally sufficient.

  • Deprotection Reaction: Add the TFA/DCM solution to the dissolved intermediate and stir the reaction mixture at room temperature for 1-2 hours. The reaction should be performed in a well-ventilated fume hood.

  • Solvent and TFA Removal: After the reaction is complete, remove the DCM and excess TFA by rotary evaporation. The resulting product will be the TFA salt of serinamide.

  • Precipitation and Washing: To isolate the free amine or to proceed with salt exchange, precipitate the product by adding cold, anhydrous diethyl ether. The product should crash out as a solid. Isolate the precipitate by filtration or centrifugation. Wash the solid multiple times with cold diethyl ether to remove residual TFA and any organic impurities.

  • HCl Salt Formation: To convert the TFA salt to the desired hydrochloride salt, dissolve the washed solid in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DCM). Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Alternatively, bubble HCl gas through the solution.

  • Final Product Isolation: Isolate the resulting this compound precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum.

Diagrams

Experimental Workflow

Deprotection_Protocol cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: tBu Deprotection & Salt Formation start Fmoc-Ser(tBu)-NH2 reagent1 20% Piperidine in DMF reaction1 Stir at RT (20-30 min) start->reaction1 reagent1->reaction1 intermediate H-Ser(tBu)-NH2 (crude) reaction1->intermediate reaction2 Stir at RT (1-2 hours) intermediate->reaction2 reagent2 TFA / DCM reagent2->reaction2 workup Evaporation & Ether Precipitation reaction2->workup reagent3 HCl in Diethyl Ether salt_formation Salt Formation reagent3->salt_formation final_product This compound salt_formation->final_product Reaction_Pathway Fmoc_Ser_tBu Fmoc-Ser(tBu)-NH2 H_Ser_tBu H-Ser(tBu)-NH2 Fmoc_Ser_tBu->H_Ser_tBu  20% Piperidine / DMF H_Ser_NH2_TFA H-Ser-NH2 . TFA H_Ser_tBu->H_Ser_NH2_TFA  TFA / DCM H_Ser_NH2_HCl H-Ser-NH2 . HCl H_Ser_NH2_TFA->H_Ser_NH2_HCl  HCl / Ether

References

Application Notes and Protocols for Incorporating C-Terminal Serine Amide (H-Ser-NH2) into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The incorporation of a C-terminal serine amide (Ser-NH2) into a peptide sequence is a critical modification in peptide chemistry and drug design. This modification, which replaces the terminal carboxylic acid with an amide group, can significantly alter the peptide's physicochemical properties and biological activity. C-terminal amidation is a common post-translational modification found in numerous endogenous peptides and hormones, where it is often essential for their function.[1][2] Synthetically incorporating a serine amide at the C-terminus can enhance a peptide's stability against enzymatic degradation by carboxypeptidases, increase its half-life, and improve its binding affinity to target receptors.[2][3][4] The presence of the hydroxyl group on the serine side chain offers a potential site for further modifications, such as glycosylation or phosphorylation, expanding the possibilities for creating complex and highly functionalized peptide analogs.

Significance of C-Terminal Amidation

C-terminal amidation confers several advantageous properties to synthetic peptides:

  • Enhanced Stability: The amide group is more resistant to enzymatic cleavage by carboxypeptidases compared to the corresponding carboxylic acid, leading to a longer biological half-life.[3]

  • Increased Biological Activity: By neutralizing the negative charge of the C-terminal carboxylate, amidation can lead to a conformation that more closely mimics the native peptide, potentially increasing its binding affinity and biological potency.[1] For instance, replacing the carboxy terminus of human parathyroid hormone (hPTH) with a carboxamide increases its activity.[1]

  • Improved Receptor Binding: The C-terminal amide may participate in crucial hydrogen bonding interactions with the target receptor, enhancing binding specificity and affinity.[1]

  • Modified Physicochemical Properties: Amidation alters the overall charge and hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and pharmacokinetic profile.[1]

Challenges and Considerations in Incorporating Serine

While serine is a common amino acid, its hydroxyl side chain requires careful consideration during solid-phase peptide synthesis (SPPS) to prevent side reactions.[5]

  • Side-Chain Protection: The serine hydroxyl group must be protected to avoid undesired acylation during coupling steps. The choice of protecting group is critical and depends on the overall synthetic strategy.

  • Racemization: Like other amino acids, serine can be susceptible to racemization during activation and coupling, although this is generally less of a concern with modern coupling reagents.[6][7]

  • β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue.[5]

  • N-O Acyl Shift: During cleavage from the resin with strong acids like trifluoroacetic acid (TFA), an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the serine hydroxyl group.[5] This is a reversible reaction that can be minimized by careful selection of cleavage conditions and scavengers.

Experimental Protocols

This section provides detailed protocols for the incorporation of a C-terminal serine amide into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/gSigma-Aldrich, Bachem
Fmoc-Ser(tBu)-OHSynthesis GradeBenchChem, Merck
Other Fmoc-protected amino acidsSynthesis GradeBenchChem, Merck
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Oxyma PureSynthesis GradeBachem
Piperidine (B6355638)ACS GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher Scientific
Dichloromethane (DCM)ACS GradeThermo Fisher Scientific
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Acetonitrile (ACN)HPLC GradeThermo Fisher Scientific
WaterHPLC GradeThermo Fisher Scientific
Workflow for Peptide Synthesis with C-Terminal Serine Amide

The following diagram illustrates the overall workflow for synthesizing a peptide with a C-terminal serine amide.

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle (Iterative) cluster_final Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Dry Dry Resin Wash3->Dry Cleavage Cleavage from Resin (TFA/TIS/H2O) Dry->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: General workflow for solid-phase synthesis of a peptide with a C-terminal amide.

Protocol 1: Loading the First Amino Acid (Fmoc-Ser(tBu)-OH) onto Rink Amide Resin

This protocol describes the initial step of coupling Fmoc-Ser(tBu)-OH to the Rink Amide resin.

  • Resin Swelling: Swell 1g of Rink Amide MBHA resin in 10 mL of DMF for 1-2 hours in a reaction vessel.[5]

  • Fmoc Deprotection of Resin:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (10 mL).

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF (10 mL).

    • Agitate for 15 minutes to ensure complete removal of the Fmoc group from the linker.[5]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[5]

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 equivalents relative to resin loading), Oxyma Pure (4 eq.), in DMF.

    • Add DIC (4 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8] If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL) to remove excess reagents.[5] The resin is now ready for the next cycle of amino acid addition.

Protocol 2: Peptide Chain Elongation

This protocol is repeated for each subsequent amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF (10 mL).

    • Agitate for 15 minutes.[5]

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution as described in Protocol 2.3, step 4.

    • Add the solution to the resin and agitate for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 2.3, steps 5 and 6.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in Protocol 2.4, step 1.

  • Washing and Drying: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resin under vacuum for at least 1 hour.[5]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[5]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

    • Add the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL) to precipitate the peptide.[5]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Collect the fractions containing the purified peptide.

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

Comparison of Common Coupling Reagents for Serine
Coupling ReagentActivation TimeAdvantagesDisadvantages
DIC/Oxyma 2-5 minLow racemization; soluble urea (B33335) byproduct.[6]
HBTU/HATU 2-5 minHighly efficient and fast coupling.[6]Can cause side reactions with N-terminal protecting groups; HATU is more expensive.[6]
COMU 2-5 minHigh coupling efficiency, safer than HOBt/HOAt-based reagents.[6]
Common Side-Chain Protecting Groups for Serine
Protecting GroupCleavage ConditionAdvantagesDisadvantages
tert-Butyl (tBu) Strong acid (e.g., TFA)[5]Stable to basic conditions of Fmoc removal; part of the standard orthogonal Fmoc/tBu strategy.[5]Requires strong acid for cleavage which can be harsh.[5]
Benzyl (Bzl) Strong acid (e.g., HF) or hydrogenolysisMore stable to TFA than tBu.Requires harsh cleavage conditions not compatible with standard Fmoc-SPPS.
Trityl (Trt) Mildly acidic conditionsEasily cleaved.Can be too labile for some synthetic strategies.

Signaling Pathways and Logical Relationships

General Peptide Synthesis Logic

The following diagram illustrates the logical flow of protecting group strategy in Fmoc-SPPS.

G cluster_synthesis Synthesis Cycle cluster_cleavage Final Cleavage Resin Solid Support (Rink Amide Resin) C_Terminus C-Terminus (Linked to Resin) Resin->C_Terminus Anchored Peptide Growing Peptide Chain N_Terminus N-Terminus (Fmoc Protected) Peptide->N_Terminus Side_Chain Reactive Side Chains (e.g., Ser(tBu)) Peptide->Side_Chain Deprotection Base Treatment (Piperidine) N_Terminus->Deprotection Removes Fmoc C_Terminus->Peptide Acid_Treatment Acid Treatment (TFA) C_Terminus->Acid_Treatment Cleaves from resin Side_Chain->Acid_Treatment Removes tBu Coupling Add Fmoc-AA(PG)-OH Coupling->N_Terminus Adds new AA

Caption: Orthogonal protection strategy in Fmoc solid-phase peptide synthesis.

Potential Biological Role of a Peptide with C-Terminal Serine Amide

Many biologically active peptides require a C-terminal amide for their function. For example, neuropeptides often interact with G-protein coupled receptors (GPCRs). The C-terminal amide can be crucial for this interaction.

G Peptide Peptide with C-Terminal Ser-NH2 Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A potential signaling pathway involving a peptide with a C-terminal amide.

References

Application Notes and Protocols for the Large-Scale Synthesis of L-Serinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and scalable protocols for the synthesis of L-Serinamide hydrochloride, a valuable building block in the preparation of bioactive molecules and pharmaceuticals. The following sections detail the synthetic strategy, experimental procedures, and safety considerations for producing high-purity L-Serinamide hydrochloride on a large scale.

Introduction

L-Serinamide hydrochloride is an important intermediate used in the synthesis of various therapeutic agents and complex organic molecules. Its structure, featuring a primary amide and a hydroxyl group, makes it a versatile synthon in medicinal chemistry and drug development. This document outlines a reliable and scalable two-step synthesis route starting from the readily available amino acid, L-Serine. The first step involves the esterification of L-Serine to L-Serine methyl ester hydrochloride, followed by ammonolysis to yield the desired L-Serinamide hydrochloride.

Synthetic Pathway Overview

The overall synthesis is a two-step process:

  • Esterification: L-Serine is reacted with thionyl chloride in methanol (B129727) to produce L-Serine methyl ester hydrochloride. This reaction protects the carboxylic acid functionality as a methyl ester.

  • Ammonolysis: The isolated L-Serine methyl ester hydrochloride is then treated with ammonia (B1221849) to form L-Serinamide hydrochloride.

Synthesis_Pathway L_Serine L-Serine Intermediate L-Serine Methyl Ester Hydrochloride L_Serine->Intermediate Methanol, Thionyl Chloride (Esterification) Final_Product L-Serinamide Hydrochloride Intermediate->Final_Product Ammonia (Ammonolysis)

Caption: Overall synthetic pathway for L-Serinamide hydrochloride.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is adapted from established industrial methods and is designed for scalability.

Materials and Equipment:

  • L-Serine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Large-scale reaction vessel with cooling capabilities and a dropping funnel

  • Mechanical stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Centrifuge

  • Vacuum drying oven

  • Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab coat, respirator for handling thionyl chloride.

Procedure:

  • Reaction Setup: In a clean, dry, large-scale reaction vessel equipped with a mechanical stirrer and an inert atmosphere, add L-Serine (e.g., 200 kg) and methanol (e.g., 300 L).

  • Cooling: Cool the resulting suspension to 0-10 °C with stirring.[1]

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 240 kg) dropwise to the cooled suspension while maintaining the internal temperature between 0-10 °C.[1] The addition should be controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gases. The off-gases should be scrubbed through a sodium hydroxide (B78521) solution.

  • Reaction: After the complete addition of thionyl chloride, slowly warm the reaction mixture to 35-40 °C and maintain it at this temperature for 24-48 hours with continuous stirring.[1]

  • Crystallization and Isolation: After the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the mixture to induce crystallization. The white solid product is then collected by centrifugation.

  • Drying: The isolated solid is washed with cold methanol and then dried under vacuum at 60 °C to a constant weight to yield L-Serine methyl ester hydrochloride.[1]

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation charge_reactants Charge L-Serine and Methanol to Reaction Vessel cool Cool Suspension to 0-10 °C charge_reactants->cool add_socl2 Slowly Add Thionyl Chloride (maintain 0-10 °C) cool->add_socl2 react Warm to 35-40 °C and React for 24-48h add_socl2->react crystallize Cool to Induce Crystallization react->crystallize centrifuge Isolate Solid by Centrifugation crystallize->centrifuge dry Dry Under Vacuum at 60 °C centrifuge->dry final_product Final Product dry->final_product L-Serine Methyl Ester Hydrochloride

Caption: Workflow for L-Serine Methyl Ester Hydrochloride synthesis.

Protocol 2: Large-Scale Synthesis of L-Serinamide Hydrochloride

This protocol describes the conversion of L-Serine methyl ester hydrochloride to the final product.

Materials and Equipment:

  • L-Serine methyl ester hydrochloride

  • Aqueous ammonia (e.g., 25-28%) or liquid ammonia

  • Pressure-rated reaction vessel (if using liquid ammonia)

  • Stirring mechanism

  • Rotary evaporator or other solvent removal system

  • Lyophilizer (freeze-dryer)

  • Dilute hydrochloric acid

  • PPE: safety goggles, gloves, lab coat, respirator for handling ammonia.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve L-Serine methyl ester hydrochloride (e.g., 3.5 g, 0.0225 mol) in aqueous ammonia (e.g., 100 mL). For larger scales, the reaction can be performed in a pressure vessel with liquid ammonia.

  • Reaction: Stir the solution at room temperature for 48 hours.[2] The reaction progress can be monitored by TLC or HPLC.

  • Ammonia Removal: Upon completion of the reaction, remove the ammonia by distillation under reduced pressure.[2] This should be done in a well-ventilated fume hood.

  • Acidification and Lyophilization: To the residue, add a small amount of dilute hydrochloric acid to dissolve it.[2] The resulting solution is then freeze-dried to obtain L-Serinamide hydrochloride as a solid.

Ammonolysis_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve Dissolve L-Serine Methyl Ester HCl in Aqueous Ammonia stir Stir at Room Temperature for 48 hours dissolve->stir remove_ammonia Remove Ammonia via Distillation under Reduced Pressure stir->remove_ammonia acidify Dissolve Residue in Dilute Hydrochloric Acid remove_ammonia->acidify lyophilize Freeze-dry to Obtain Product acidify->lyophilize final_product Final Product lyophilize->final_product L-Serinamide Hydrochloride

Caption: Workflow for L-Serinamide Hydrochloride synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocols.

ParameterStep 1: EsterificationStep 2: Ammonolysis
Starting Material L-SerineL-Serine Methyl Ester HCl
Key Reagents Methanol, Thionyl ChlorideAqueous Ammonia
Solvent MethanolWater
Reaction Temperature 0-10 °C (addition), 35-40 °C (reaction)Room Temperature
Reaction Time 24-48 hours48 hours
Product Yield ~94.5%[1]~87.5%[2]
Product Purity High purity, often >99%[1]High purity

Safety Considerations

Thionyl Chloride (SOCl₂):

  • Highly corrosive and toxic.

  • Reacts violently with water, releasing toxic gases (HCl and SO₂).

  • Must be handled in a well-ventilated fume hood with appropriate PPE, including a respirator, acid-resistant gloves, and safety goggles.

  • Spills should be neutralized with a suitable agent like sodium bicarbonate.

Ammonia (NH₃):

  • Corrosive and can cause severe skin burns and eye damage.

  • Inhalation of high concentrations can be fatal.

  • Work in a well-ventilated area and use appropriate PPE.

  • In case of a large release, evacuate the area.

General Precautions:

  • All reactions should be carried out in appropriate reaction vessels designed for the scale and nature of the chemicals used.

  • Ensure proper ventilation and have emergency procedures in place for spills and exposures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Applications of L-Serinamide Hydrochloride

L-Serinamide hydrochloride is a key intermediate in the synthesis of a variety of important molecules, including:

  • Bioactive Oligopeptides: It is used in the green synthesis of oligopeptides.[2]

  • Pharmaceutical Ingredients: It serves as a building block for more complex active pharmaceutical ingredients (APIs).

  • Chiral Ligands: The chiral nature of L-Serinamide hydrochloride makes it a useful precursor for the synthesis of chiral ligands for asymmetric catalysis.

References

Troubleshooting & Optimization

how to improve the solubility of H-Ser-NH2.HCl in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Ser-NH2.HCl (L-Serinamide hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions important?

A1: this compound is the hydrochloride salt of L-serinamide. As a serine derivative, it is a polar molecule and a building block in various research applications, including peptide synthesis and neuroscience studies.[1][2][3][4] Its solubility in aqueous solutions is crucial for ensuring accurate and reproducible results in biological assays, cell culture experiments, and formulation development.[5][6]

Q2: What are the general solubility properties of this compound?

A2: this compound is generally considered soluble in water, particularly under acidic conditions.[5][7] Being a hydrochloride salt of a compound with a primary amine, its solubility is significantly influenced by the pH of the solution. The protonated amine group enhances its interaction with water molecules. While specific quantitative solubility data in aqueous buffers is not extensively published, its parent amino acid, L-serine, is highly soluble in water.

Q3: I am observing precipitation when trying to dissolve this compound in a neutral buffer like PBS (pH 7.4). What could be the cause?

A3: Precipitation in neutral buffers is a common issue. The primary reason is the decrease in the protonation of the amino group as the pH approaches and surpasses its pKa. This reduces the molecule's overall charge and its favorable interactions with water, leading to aggregation and precipitation. Another possibility is that you are exceeding the compound's solubility limit at that specific temperature and pH.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic steps to address solubility challenges with this compound in aqueous solutions.

Problem 1: Difficulty Dissolving this compound Powder in Water or Buffer

Solution Workflow:

start Start: this compound powder does not dissolve check_solvent Step 1: Verify Solvent Purity (Use high-purity water, e.g., Milli-Q) start->check_solvent ph_adjust Step 2: Lower the pH (Add dilute HCl dropwise to pH 2-4) check_solvent->ph_adjust gentle_heat Step 3: Gentle Warming (Warm to 37°C with stirring) ph_adjust->gentle_heat sonicate Step 4: Sonication (Use a sonicator bath for 5-10 minutes) gentle_heat->sonicate success Result: Clear Solution sonicate->success fail Issue Persists: Contact Technical Support sonicate->fail

Caption: Workflow for dissolving this compound powder.

Problem 2: Precipitation Occurs After Adding a Stock Solution to Experimental Media

Solution Workflow:

start Start: Precipitation upon dilution in media check_ph Step 1: Check Final pH (Ensure final pH is compatible with solubility) start->check_ph slow_addition Step 2: Slow, Dropwise Addition (Add stock solution slowly while vortexing) check_ph->slow_addition lower_stock Step 3: Lower Stock Concentration (Prepare a more dilute initial stock) slow_addition->lower_stock cosolvent Step 4: Consider a Co-solvent (Prepare stock in aqueous/organic mix) lower_stock->cosolvent success Result: No Precipitation cosolvent->success fail Issue Persists: Re-evaluate experimental conditions cosolvent->fail

Caption: Troubleshooting precipitation after dilution.

Quantitative Data Summary

While specific quantitative data for this compound in aqueous buffers is limited, the following table provides solubility information for the related compound L-serine and this compound in an organic solvent for reference.

CompoundSolventTemperature (°C)Solubility
L-SerineWater25425 g/L
L-SerinePBSNot Specified100 mg/mL[8]
This compound DMSO Not Specified 50 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (MW: 140.57 g/mol )

  • High-purity water (e.g., Milli-Q)

  • 1 M Hydrochloric Acid (HCl)

  • Sterile conical tubes

  • Vortex mixer

  • pH meter

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 140.57 mg of this compound and add it to a 10 mL sterile conical tube.

  • Add 8 mL of high-purity water.

  • Vortex the solution. If the solid does not dissolve completely, proceed to the next step.

  • Measure the pH of the suspension. Adjust the pH to approximately 3-4 by adding 1 M HCl dropwise while monitoring the pH and vortexing. The solid should dissolve as the pH is lowered.

  • Once the solid is fully dissolved, adjust the final volume to 10 mL with high-purity water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C. For short-term storage (up to one week), 4°C is acceptable.

Protocol 2: Solubility Enhancement using a Co-solvent

For applications requiring higher concentrations or compatibility with less acidic conditions, a co-solvent can be employed.

Materials:

Procedure:

  • Prepare a co-solvent mixture. A 10-20% (v/v) solution of ethanol or glycerol in high-purity water is a good starting point.

  • Weigh the desired amount of this compound.

  • Add the co-solvent mixture to the powder.

  • Vortex and, if necessary, use gentle warming (37°C) or sonication to aid dissolution.

  • Filter-sterilize the final solution.

Application in Experimental Workflows

This compound is a valuable reagent in peptide synthesis. The following diagram illustrates a typical workflow where it could be incorporated.

start Start: Solid Phase Peptide Synthesis (SPPS) resin_prep 1. Resin Preparation (e.g., Rink Amide Resin) start->resin_prep deprotection1 2. Fmoc Deprotection resin_prep->deprotection1 coupling 3. Amino Acid Coupling (this compound can be used as a building block after appropriate protection) deprotection1->coupling deprotection2 4. Fmoc Deprotection coupling->deprotection2 next_aa 5. Couple Next Amino Acid deprotection2->next_aa repeat Repeat steps 4 & 5 next_aa->repeat cleavage 6. Cleavage from Resin & Side-chain Deprotection repeat->cleavage purification 7. Purification (HPLC) cleavage->purification analysis 8. Analysis (Mass Spectrometry) purification->analysis end End: Purified Peptide analysis->end

Caption: this compound in a peptide synthesis workflow.

Given its relationship to L-serine, a neuromodulator, this compound may also be relevant in neuroscience research. The diagram below shows a conceptual pathway for studying neurotransmitter precursors.

start Start: Introduce Serine Precursor (e.g., this compound to cell culture) uptake Cellular Uptake start->uptake conversion Enzymatic Conversion to L-Serine uptake->conversion d_serine_path Conversion to D-Serine (via Serine Racemase) conversion->d_serine_path glycine_path Conversion to Glycine conversion->glycine_path nmda_receptor D-Serine acts as a co-agonist at NMDA receptors d_serine_path->nmda_receptor neuro_effect Modulation of Synaptic Plasticity and Neurotransmission nmda_receptor->neuro_effect end End: Measured Neurological Response neuro_effect->end

References

troubleshooting low yield in reactions with L-Serinamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving L-Serinamide hydrochloride, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in reactions with L-Serinamide hydrochloride?

Low yields in reactions involving L-Serinamide hydrochloride, particularly in amide or peptide coupling, can stem from several factors:

  • Side Reactions: The free hydroxyl group on the serine side chain is susceptible to O-acylation, leading to the formation of undesired ester byproducts.

  • Incomplete Reactions: The hydrochloride salt of the amine requires neutralization for the reaction to proceed. Inadequate base or inefficient activation of the coupling partner can lead to unreacted starting material.

  • Suboptimal Coupling Agents: The choice of coupling reagent and any additives is critical. Some reagents may be less effective or promote side reactions under certain conditions.

  • Steric Hindrance: The structure of the coupling partner can sterically hinder the approach of L-Serinamide hydrochloride, slowing down the reaction rate and affecting the yield.

  • Purification Losses: The polarity of the resulting peptide or molecule can make separation from byproducts and excess reagents challenging, leading to product loss during workup and purification.

Q2: How can I minimize O-acylation of the hydroxyl group on L-Serinamide hydrochloride?

O-acylation is a significant side reaction that can dramatically reduce the yield of the desired amide product.[1] Here are strategies to mitigate it:

  • Use of Protecting Groups: The most effective method is to use a protected form of L-Serinamide, such as Fmoc-Ser(tBu)-NH2 or Boc-Ser(tBu)-NH2, where the tert-butyl (tBu) group protects the hydroxyl function.

  • Choice of Coupling Reagent: Uronium/aminium or phosphonium-based reagents like HBTU, HATU, or PyBOP are generally more selective than carbodiimides (e.g., DCC, EDC) alone.[1]

  • Use of Additives: Incorporating additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation by forming more selective active esters.[1]

  • Control of Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can help to reduce the rate of O-acylation relative to the desired N-acylation.

Q3: What is the role of the base in reactions with L-Serinamide hydrochloride, and which one should I choose?

Since L-Serinamide hydrochloride is a salt, a base is required to neutralize the hydrochloride and free the primary amine for reaction. The choice and amount of base are crucial.

  • Role of the Base:

    • Neutralizes the hydrochloride salt of L-Serinamide.

    • Deprotonates the carboxylic acid of the coupling partner in many coupling reactions.[2]

    • Maintains an optimal pH for the reaction.

  • Common Bases and Selection Criteria:

    • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is effective in preventing side reactions. It is a stronger base than NMM.[2]

    • N-Methylmorpholine (NMM): A weaker, less sterically hindered base. It is often preferred when there is a risk of racemization of the activated amino acid.[2][3]

    • Triethylamine (TEA): A commonly used base, but it can sometimes lead to more side reactions compared to more hindered bases like DIPEA.

For sensitive substrates where racemization is a concern, NMM is a good first choice.[2] For sterically hindered couplings, the stronger basicity of DIPEA may be advantageous.[2]

Q4: How do I choose the right coupling reagent for my reaction with L-Serinamide hydrochloride?

The selection of the coupling reagent is critical for achieving high yields and purity.[4]

  • Carbodiimides (EDC, DCC): These are cost-effective but can lead to racemization and the formation of N-acylurea byproducts. They are almost always used with additives like HOBt or Oxyma to improve efficiency and reduce side reactions.[3]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly efficient and fast-acting reagents that generally give high yields with low racemization.[3] HATU is often preferred for challenging couplings.[3]

  • Phosphonium (B103445) Salts (PyBOP, PyAOP): These are also very effective and are particularly useful for cyclization reactions as they do not cause guanidinylation of the free amine.[3]

For difficult couplings or when high purity is paramount, uronium/aminium or phosphonium reagents are generally recommended. For routine syntheses, EDC/HOBt can be a cost-effective option.

Troubleshooting Guide for Low Yields

This guide provides a structured approach to diagnosing and resolving low-yield issues in reactions involving L-Serinamide hydrochloride.

Problem 1: Low Conversion of Starting Materials

Possible Causes:

  • Inadequate Neutralization: Insufficient base to free the amine of L-Serinamide hydrochloride.

  • Inefficient Activation: The coupling partner's carboxylic acid is not being activated effectively.

  • Low Reagent Purity: Degradation of L-Serinamide hydrochloride, the coupling partner, or reagents.

  • Steric Hindrance: The coupling partners are too bulky for the reaction to proceed efficiently under the chosen conditions.

Solutions:

  • Verify Stoichiometry: Ensure at least one equivalent of base is used relative to L-Serinamide hydrochloride. For some coupling protocols, additional equivalents of base are required.

  • Optimize Coupling Protocol:

    • Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).

    • Increase the equivalents of the coupling reagent and the carboxylic acid partner.

    • Increase the reaction time or temperature (monitor for side reactions).

  • Check Reagent Quality: Use fresh, high-purity reagents.

  • Change Solvent: A more polar solvent like DMF or NMP can improve solubility and reaction rates.

Problem 2: Presence of Significant Byproducts

Possible Cause:

  • O-acylation: The primary hydroxyl group of L-Serinamide is reacting with the activated carboxylic acid.

Solutions:

  • Protect the Hydroxyl Group: Use a protected L-Serinamide derivative, such as one with a tert-butyl (tBu) or trityl (Trt) protecting group on the side chain hydroxyl.

  • Optimize Reaction Conditions:

    • Lower the reaction temperature to 0 °C.

    • Use a less aggressive base, such as N-Methylmorpholine (NMM), which can reduce the rate of side reactions.[2]

    • Choose a coupling reagent known for higher selectivity, such as HATU or PyBOP, in combination with an additive like HOBt or Oxyma.

Problem 3: Product Loss During Workup and Purification

Possible Causes:

  • High Polarity of Product: The product is highly soluble in the aqueous phase, leading to losses during extraction.

  • Difficult Separation: The product has similar chromatographic properties to byproducts or residual reagents.

Solutions:

  • Modify Workup:

    • Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product.

    • Use a different extraction solvent.

  • Optimize Purification:

    • Reversed-Phase HPLC (RP-HPLC): This is the most common method for purifying peptides and polar molecules.[1]

      • Use a C18 or C8 column.

      • Optimize the gradient of water/acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA).[1]

    • Ion-Exchange Chromatography: Can be effective for separating molecules based on charge.[5][6]

Data Presentation

Table 1: Comparison of Coupling Reagents for a Model Amide Synthesis with a Serine Derivative
Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Reference
EDCHOBtDIPEADMF1275-85[7]
DICHOBt-DCM/DMF4-1280-90[8]
HBTU-DIPEADMF290-95[9]
HATU-DIPEADMF1>95[3][9]
PyBOP-DIPEADMF290-95[2]

Note: Yields are representative for peptide couplings and may vary depending on the specific substrates.

Table 2: Influence of Base on Racemization in Peptide Coupling
BaseSteric HindranceBasicity (pKa of conjugate acid)Tendency for Racemization
DIPEAHigh~10.75Higher
NMMLow~7.38Lower

Data adapted from comparative studies on peptide coupling.[2]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling with L-Serinamide Hydrochloride
  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes to allow for pre-activation.

  • In a separate flask, dissolve L-Serinamide hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Add the L-Serinamide solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or RP-HPLC.

Protocol 2: High-Efficiency Coupling using HATU
  • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10 minutes to form the active ester.

  • Add a solution of L-Serinamide hydrochloride (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purify as described in Protocol 1.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
  • Column: C18 silica (B1680970) column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure: a. Dissolve the crude product in a minimal amount of mobile phase A, with a small amount of acetonitrile or DMSO if necessary to aid solubility. b. Inject the sample onto the column equilibrated with a low percentage of mobile phase B (e.g., 5%). c. Elute the product using a linear gradient of increasing mobile phase B concentration (e.g., 5% to 95% B over 30-60 minutes). d. Monitor the eluent at a suitable wavelength (e.g., 214 nm or 280 nm). e. Collect fractions containing the desired product. f. Analyze the fractions for purity by analytical HPLC. g. Pool the pure fractions and lyophilize to obtain the final product.[1]

Visualizations

Troubleshooting_Workflow start Low Yield with L-Serinamide HCl check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete? high_byproducts High Byproducts check_conversion->high_byproducts Complete but impure? purification_issue Product Loss During Purification? check_conversion->purification_issue Good conversion, low isolated yield? check_reagents Verify Reagent Stoichiometry & Purity low_conversion->check_reagents Yes check_o_acylation Suspect O-Acylation? high_byproducts->check_o_acylation Yes optimize_coupling Optimize Coupling Conditions (Stronger Reagent, Time, Temp) check_reagents->optimize_coupling change_solvent Change Solvent (e.g., to DMF/NMP) optimize_coupling->change_solvent end Improved Yield change_solvent->end use_pg Use Protected Serinamide (e.g., Fmoc-Ser(tBu)-NH2) check_o_acylation->use_pg Yes optimize_conditions Optimize Conditions (Lower Temp, Weaker Base) check_o_acylation->optimize_conditions No / Also use_pg->end optimize_conditions->end optimize_workup Optimize Workup (Extraction Solvent, Salting Out) purification_issue->optimize_workup Yes optimize_hplc Optimize RP-HPLC (Gradient, Column) optimize_workup->optimize_hplc optimize_hplc->end

Caption: Troubleshooting workflow for low-yield reactions.

O_Acylation_Prevention start O-Acylation Side Reaction strategy1 Protecting Group Strategy start->strategy1 strategy2 Coupling Reagent Selection start->strategy2 strategy3 Reaction Condition Optimization start->strategy3 action1a Use Fmoc-Ser(tBu)-NH2 strategy1->action1a action1b Use Boc-Ser(tBu)-NH2 strategy1->action1b action2a Use Uronium/Aminium Reagents (HATU, HBTU) strategy2->action2a action2b Use Phosphonium Reagents (PyBOP) strategy2->action2b action2c Add HOBt or Oxyma strategy2->action2c action3a Lower Reaction Temperature (0 °C) strategy3->action3a action3b Use a Weaker Base (NMM) strategy3->action3b end Minimized O-Acylation action1a->end action1b->end action2a->end action2b->end action2c->end action3a->end action3b->end

Caption: Strategies to prevent O-acylation side reactions.

References

Technical Support Center: H-Ser-NH2.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling common side products in H-Ser-NH₂.HCl coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the coupling of H-Ser-NH₂.HCl in peptide synthesis?

A1: The primary side products encountered during the coupling of H-Ser-NH₂.HCl are typically related to the reactive hydroxyl group on the serine side chain and the chirality of the α-carbon. The most common side products include:

  • O-acylation: The incoming activated amino acid acylates the hydroxyl group of the serine side chain, leading to the formation of a branched peptide impurity. This is a significant issue, especially when using highly reactive coupling reagents.

  • Racemization: The stereochemical integrity of the serine residue can be compromised during the activation and coupling steps, leading to the formation of the D-isomer. The imidazole (B134444) ring of histidine, if present in the sequence, can act as a base and catalyze this side reaction.[1][2]

  • Dehydration: Although less common under standard coupling conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue.

Q2: Why is my coupling reaction with H-Ser-NH₂.HCl showing low yield?

A2: Low coupling efficiency with H-Ser-NH₂.HCl can arise from several factors:

  • Incomplete neutralization of HCl: The hydrochloride salt of serine amide must be neutralized in situ for the coupling reaction to proceed efficiently. Insufficient base can lead to a significant portion of the amine being protonated and unreactive.

  • Steric Hindrance: The hydroxyl group of serine, even unprotected, can create steric hindrance, slowing down the coupling reaction.

  • Peptide Aggregation: Sequences containing multiple serine residues can be prone to aggregation on the solid support, which can block reactive sites and impede coupling.

  • Suboptimal Coupling Reagents: The choice of coupling reagent and additives is crucial. Some reagents are more effective than others at promoting rapid coupling and suppressing side reactions.

Q3: How can I minimize O-acylation during the coupling of H-Ser-NH₂.HCl?

A3: Minimizing O-acylation is critical for obtaining a pure product. Here are some effective strategies:

  • Choice of Coupling Reagent: Utilize coupling reagents known for lower reactivity towards hydroxyl groups or those that promote faster N-acylation. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can help suppress O-acylation by forming less reactive active esters.

  • Use of Protecting Groups: While this guide focuses on unprotected serine, in many cases, protecting the serine hydroxyl group with a tert-butyl (tBu) or trityl (Trt) group is the most effective way to prevent O-acylation.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of O-acylation relative to N-acylation.

Q4: What are the best practices to avoid racemization when coupling H-Ser-NH₂.HCl?

A4: Preserving the stereochemical integrity of serine is crucial for the biological activity of the final peptide. To minimize racemization:

  • Use Racemization Suppressing Additives: Additives such as HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), and OxymaPure are highly effective at minimizing racemization.[3] They work by forming active esters that are more resistant to racemization than the intermediates formed with coupling reagents alone.

  • Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP and PyAOP, and aminium/uronium reagents like HBTU and HATU, when used with additives, generally result in low levels of racemization.[4][5][6] Carbodiimides like DIC should almost always be used in conjunction with a racemization suppressant.[5]

  • Control the Base: The choice and amount of base used for in situ neutralization and coupling can influence racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA), which can promote racemization.[7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during H-Ser-NH₂.HCl coupling reactions.

Problem 1: Low Coupling Yield

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences (mass of desired peptide minus the mass of the coupled amino acid) in LC-MS analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Neutralization of H-Ser-NH₂.HCl Ensure the use of at least one equivalent of a suitable base (e.g., DIPEA, NMM) to neutralize the hydrochloride salt before adding the activated amino acid.
Peptide Aggregation - Swell the resin in a solvent mixture known to disrupt aggregation (e.g., DMF/DMSO).- Perform the coupling at a slightly elevated temperature (e-g., 40-50°C) for a short period.- Use a more efficient coupling reagent like HATU or HCTU.
Steric Hindrance - Increase the coupling time.- Use a more potent activating agent such as HATU.
Inefficient Coupling Reagent - Switch to a more robust coupling reagent system (e.g., HATU/HOAt, HCTU/HOBt).- Ensure the freshness and proper storage of coupling reagents and additives.
Problem 2: Presence of O-acylated Side Product

Symptoms:

  • An unexpected peak in the LC-MS with a mass corresponding to the desired peptide plus the mass of the acyl group of the incoming amino acid.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Highly Reactive Coupling Reagent - Avoid using highly reactive coupling agents without additives.- Utilize a carbodiimide-based coupling (e.g., DIC) in the presence of HOBt or OxymaPure.
Prolonged Reaction Time Optimize the coupling time; prolonged exposure to the activated amino acid can increase the likelihood of O-acylation. Monitor the reaction progress by taking small resin samples for analysis.
Excess of Activated Amino Acid Use a moderate excess of the activated amino acid (e.g., 1.5-2 equivalents). A large excess can drive the O-acylation side reaction.
Problem 3: Racemization of the Serine Residue

Symptoms:

  • Appearance of a diastereomeric peak in the chiral HPLC analysis of the crude peptide.

  • Broadening or splitting of peaks in the final purified peptide's analytical chromatogram.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Absence of Racemization Suppressant Always include an additive like HOBt, HOAt, or OxymaPure in the coupling cocktail, especially when using carbodiimides.
Inappropriate Base Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA. Use the minimum necessary amount of base.
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the mixture to the resin-bound amine.
High Reaction Temperature Perform the coupling at room temperature or below, as higher temperatures can accelerate racemization.

Quantitative Data Summary

Coupling Reagent/AdditiveO-acylation TendencyRacemization SuppressionGeneral Recommendation
DIC/HOBt ModerateGoodA standard and cost-effective choice. The use of HOBt is crucial to minimize both side reactions.
HBTU/HOBt ModerateGoodA widely used and efficient system. The presence of HOBt is recommended for sensitive couplings.[3]
HATU/HOAt Low to ModerateExcellentHighly efficient and excellent at suppressing racemization, though it can be more reactive, potentially leading to O-acylation if not optimized.[6]
PyBOP/HOBt LowGoodA good alternative to aminium/uronium-based reagents, generally showing low racemization.
COMU/OxymaPure LowExcellentA modern and highly effective system with a good safety profile, known for excellent racemization suppression.

Experimental Protocols

Protocol 1: General Procedure for Coupling of an Fmoc-Amino Acid to H-Ser-NH₂ on Solid Support

This protocol is a general guideline and may require optimization based on the specific amino acid being coupled and the peptide sequence.

Materials:

  • H-Ser-NH₂-Resin (pre-swelled in DMF)

  • Fmoc-protected amino acid (3 eq.)

  • Coupling reagent (e.g., HBTU, 2.9 eq.)

  • Racemization suppressant (e.g., HOBt, 3 eq.)

  • Base for neutralization and coupling (e.g., DIPEA, 6 eq.)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Activation of the Incoming Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and racemization suppressant in DMF. Add the base to this solution and vortex briefly.

  • Coupling: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Proceed to the next cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Cleavage and Analysis of a Test Peptide from Resin

This protocol is for cleaving a small test peptide from the resin to analyze the efficiency of the serine coupling and to detect any side products.

Materials:

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by LC-MS and chiral HPLC to identify the desired product and any side products.

Visualizations

Diagram 1: Competing N-acylation and O-acylation Pathways

G cluster_reactants Reactants cluster_products Products Activated_AA Activated Fmoc-AA-X Serine_Amide H-Ser(OH)-NH-R N_acylation Desired Product (N-acylation) Serine_Amide->N_acylation N-acylation (Primary Amine Attack) O_acylation Side Product (O-acylation) Serine_Amide->O_acylation O-acylation (Hydroxyl Attack)

Caption: Competing N-acylation and O-acylation pathways in serine coupling.

Diagram 2: Mechanism of Racemization via Enolization

G L_Serine L-Serine Residue (chiral) Enolate Enolate Intermediate (achiral) L_Serine->Enolate + Base - H+ Enolate->L_Serine + H+ D_Serine D-Serine Residue (chiral) Enolate->D_Serine + H+

Caption: Simplified mechanism of serine racemization through an achiral enolate intermediate.

Diagram 3: Troubleshooting Workflow for Low Coupling Yield

G Start Low Coupling Yield Check_Neutralization Check Neutralization of HCl Salt Start->Check_Neutralization Check_Aggregation Assess for Peptide Aggregation Check_Neutralization->Check_Aggregation No Issue Solution_Neutralization Ensure >1 eq. Base Check_Neutralization->Solution_Neutralization Issue Found Check_Reagents Evaluate Coupling Reagents Check_Aggregation->Check_Reagents No Issue Solution_Aggregation Use Aggregation-Disrupting Solvents/Conditions Check_Aggregation->Solution_Aggregation Issue Found Solution_Reagents Switch to More Potent Coupling Reagent (e.g., HATU) Check_Reagents->Solution_Reagents

Caption: A logical workflow for troubleshooting low yield in H-Ser-NH₂.HCl coupling reactions.

References

Technical Support Center: Optimizing Amidation of H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of H-Ser-NH2.HCl.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the amidation of L-Serine amide hydrochloride.

Problem 1: Low or No Product Yield

A low yield of the desired amidated product is a common issue. Several factors can contribute to this problem.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Coupling Reagent Select a more potent coupling reagent. For sterically hindered amino acids or difficult couplings, consider using HATU, HBTU, or COMU.[1][2] For standard couplings, EDC/HOBt or DIC/HOBt are often effective.[3]
Suboptimal Reaction Temperature Most coupling reactions are performed at room temperature. However, for sluggish reactions, increasing the temperature to 40°C may improve the yield. For reactions prone to side reactions, cooling to 0°C is recommended.[2][4]
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. Typically, a slight excess of the carboxylic acid and coupling reagent (1.1-1.5 equivalents) relative to the amine (this compound) is used. The base is usually added in 2-3 fold excess.
Inappropriate Solvent The choice of solvent is critical for solubility and reactivity. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for peptide coupling. Acetonitrile (ACN) and Tetrahydrofuran (THF) can also be used.[1][4]
Presence of Moisture Amidation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Side Chain Hydroxyl Group Interference The hydroxyl group of serine can sometimes interfere with the reaction, leading to O-acylation.[5] While protection is not always necessary for a single amidation step, if O-acylation is suspected, consider using a protecting group like tert-butyl (tBu) on the serine hydroxyl group.

Problem 2: Presence of Impurities and Side Products

The final product may be contaminated with unreacted starting materials or various side products.

Possible Causes & Solutions:

CauseRecommended Action
Racemization The chiral center of the amino acid can epimerize during activation. To minimize racemization, add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). Using a less basic tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can also help.[3]
Diketopiperazine Formation This is more common in solid-phase peptide synthesis at the dipeptide stage but can occur in solution phase under certain conditions. Using a lower reaction temperature and ensuring rapid coupling can minimize this side reaction.
Unreacted Starting Materials If starting materials are present in the final product, the reaction may not have gone to completion. Increase the reaction time or consider a more efficient coupling reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
Byproducts from Coupling Reagent Carbodiimide reagents like DCC and EDC form urea (B33335) byproducts. Dicyclohexylurea (DCU) from DCC is poorly soluble and can often be removed by filtration. The urea from EDC is water-soluble and can be removed by aqueous workup.[3]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group of serine for a simple amidation?

For a single amidation step to form a dipeptide, protection of the serine hydroxyl group is often not necessary. However, if you observe significant O-acylation (the formation of an ester with the hydroxyl group), or if you are performing a multi-step synthesis, protecting the hydroxyl group with a group like tert-butyl (tBu) is recommended.[5]

Q2: Which coupling reagent is the best for amidating this compound?

The "best" coupling reagent depends on several factors, including the carboxylic acid being coupled, the desired reaction time, and the tolerance for side reactions.

  • For general purposes: EDC in combination with HOBt is a cost-effective and efficient choice.[3]

  • For rapid and high-efficiency coupling: Uronium/aminium salt-based reagents like HATU and HBTU are excellent choices, known for their high yields and low rates of racemization.[1][2][3][8]

  • To minimize racemization: The addition of HOBt or Oxyma to carbodiimide-mediated couplings is highly recommended.[3]

Q3: What is the role of the base in the reaction, and which one should I use?

The hydrochloride salt of H-Ser-NH2 needs to be neutralized to the free amine for the reaction to proceed. A tertiary amine base is used for this purpose and to scavenge the acid produced during the coupling reaction. N,N-diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base that minimizes side reactions like racemization. Triethylamine (TEA) can also be used.[9]

Q4: How can I monitor the progress of the reaction?

The progress of the amidation reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials (the carboxylic acid and this compound) and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive method to confirm product formation and identify any side products.[5][6][7]

Q5: My crude product is difficult to purify. What can I do?

Purification challenges often arise from the presence of closely related impurities or byproducts from the coupling reagent.

  • Urea byproducts: If you used DCC, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration. The urea from EDC is water-soluble and can be removed with an aqueous wash.[3]

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purifying the final product. A suitable solvent system can be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

Experimental Protocols

General Protocol for Amidation using EDC/HOBt

  • Dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.

  • Add this compound (1.0 equivalent) to the solution.

  • Add DIPEA (2.5 equivalents) to the mixture and stir for 5-10 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC.HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

General Protocol for Amidation using HATU

  • Dissolve the carboxylic acid (1.05 equivalents) in anhydrous DMF.

  • Add HATU (1.0 equivalent) and DIPEA (2.0 equivalents) to the solution and stir for a few minutes to pre-activate the acid.

  • Add a solution of this compound (1.0 equivalent) and DIPEA (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1]

  • Work-up and purification are similar to the EDC/HOBt protocol.

Visualizing Workflows and Relationships

Amidation_Troubleshooting cluster_start Start: Amidation of this compound cluster_problem Problem Identification cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities cluster_end Outcome start Initiate Reaction low_yield Low/No Yield? start->low_yield impurities Impurities Present? low_yield->impurities No reagent Optimize Coupling Reagent low_yield->reagent conditions Adjust Reaction Conditions (Temp, Time, Solvent) low_yield->conditions Yes protect Consider Side-Chain Protection low_yield->protect Yes racemization Address Racemization (Additives, Base) impurities->racemization Yes byproducts Remove Reagent Byproducts impurities->byproducts Yes purification Optimize Purification impurities->purification Yes success Successful Amidation impurities->success No reagent->impurities conditions->impurities protect->impurities racemization->success byproducts->success purification->success Coupling_Reagent_Selection cluster_criteria Decision Criteria cluster_reagents Coupling Reagent Classes start Select Coupling Reagent reactivity Required Reactivity start->reactivity carbodiimides Carbodiimides (EDC, DIC) reactivity->carbodiimides Standard uronium Uronium/Aminium Salts (HATU, HBTU) reactivity->uronium High racemization_risk Racemization Sensitivity racemization_risk->carbodiimides Moderate (use additives) racemization_risk->uronium Low cost Cost-Effectiveness cost->carbodiimides High phosphonium Phosphonium Salts (PyBOP, BOP) cost->phosphonium Moderate carbodiimides->racemization_risk carbodiimides->cost uronium->racemization_risk uronium->cost phosphonium->reactivity phosphonium->racemization_risk

References

Technical Support Center: Preventing Racemization of H-Ser-NH2.HCl during Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stereochemical integrity of serine during peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to help you minimize and prevent the racemization of H-Ser-NH2.HCl in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the synthesis of serine-containing peptides?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its enantiomers (L and D forms). During peptide synthesis, the stereochemical purity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect D-isomer into the peptide chain.[1] This is a significant concern because the biological activity of peptides is highly dependent on their specific three-dimensional structure, and the presence of even small amounts of the D-isomer can drastically alter or eliminate the desired therapeutic effect.

Q2: What are the primary mechanisms that cause racemization of serine during peptide synthesis?

A2: The two main mechanisms responsible for the racemization of amino acids during peptide synthesis are:

  • Oxazolone (B7731731) Formation: Activation of the carboxylic acid of the N-protected serine can lead to the formation of a planar and highly reactive 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar intermediate, resulting in a mixture of L- and D-serine residues in the peptide.[1]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either side, leading to racemization.[1]

Q3: Which factors have the most significant impact on the racemization of serine?

A3: Several factors during the synthesis process can influence the extent of serine racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the formation of the oxazolone intermediate, increasing the risk of racemization.[1]

  • Base: The type and concentration of the base used for neutralization and coupling are crucial. Stronger and more sterically hindered bases generally increase the rate of racemization.[1]

  • Temperature: Elevated temperatures, often employed to speed up coupling reactions, can significantly increase the rate of racemization.[1]

  • Solvent: The polarity of the solvent can play a role in the stability of the intermediates and influence the rate of racemization.

  • Protecting Groups: The nature of the side-chain protecting group on serine can also affect its susceptibility to racemization.

Troubleshooting Guides

Issue: High levels of D-Serine detected in the final peptide.

This is a common issue that can arise from suboptimal reaction conditions. Follow these troubleshooting steps to identify and resolve the source of racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are the first line of defense against epimerization.

  • Recommendation: For serine, carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) used in conjunction with an additive such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly recommended.[2] Onium salts like HATU can also be effective, but the choice of base is critical.

  • Action: If you are observing high racemization, consider switching to a DIC/Oxyma coupling protocol. If using an onium salt, ensure you are using a less-hindered base like N-methylmorpholine (NMM) instead of a more hindered one like diisopropylethylamine (DIEA).[2]

Step 2: Assess the Base Used in Your Protocol

The basicity and steric hindrance of the amine base used during coupling significantly impact racemization.

  • Recommendation: Use the weakest base necessary to achieve efficient coupling. For onium salt-based couplings, N-methylmorpholine (NMM) is generally preferred over diisopropylethylamine (DIEA) as it has been shown to result in lower levels of racemization for sensitive amino acids.[3] In some particularly challenging cases, the use of a more sterically hindered but weaker base like 2,4,6-collidine may be beneficial.[4]

  • Action: If using DIEA, switch to NMM or collidine and compare the levels of racemization.

Step 3: Control the Reaction Temperature

Increased temperature accelerates both the desired coupling reaction and the undesired racemization.

  • Recommendation: Perform coupling reactions at room temperature or below, especially for serine residues. While microwave-assisted peptide synthesis can be efficient, elevated temperatures increase the risk of racemization.[4]

  • Action: If you are using elevated temperatures, reduce the coupling temperature to room temperature and increase the coupling time if necessary. For microwave synthesizers, consider reducing the temperature for the serine coupling step.

Step 4: Consider the C-Terminal Residue

When H-Ser-NH2 is the C-terminal residue, it is particularly susceptible to racemization, especially when attached to the resin.

  • Recommendation: The synthesis of C-terminal serine amides on resins like the Rink Amide resin requires careful optimization of the initial amino acid loading and subsequent coupling steps. The use of coupling conditions known to minimize racemization from the outset is crucial.

  • Action: For C-terminal serine amides, employ a DIC/Oxyma coupling strategy for the first amino acid attachment to the resin. Ensure complete coupling without prolonged reaction times.

Data Presentation

The following table summarizes the extent of racemization observed for Fmoc-L-Ser(tBu)-OH when coupled with L-Leu-OtBu using various coupling reagents. This data can help guide your selection of the most appropriate reagent to maintain the stereochemical integrity of serine in your synthetic peptides.

Coupling Reagent/AdditiveBaseD-Isomer Formation (%)Reference
DIC/Oxyma-Negligible[2]
DIC/HOBt-Negligible[2]
HBTU/HOBtDIEANegligible[2]
HATUNMMNegligible[2]
PyBOPDIEANegligible[2]
EDCI/HOBtNMMNegligible[2]
HATU/DIEADIEA1.5[2]

Data sourced from a study by Fu, et al. (2023), where reactions were carried out at room temperature.[2]

Experimental Protocols

Protocol: Determination of Serine Racemization by Chiral HPLC

This protocol outlines the steps for cleaving a synthesized peptide from the resin, preparing the sample, and analyzing the enantiomeric purity of serine using High-Performance Liquid Chromatography (HPLC).

1. Peptide Cleavage from Resin:

  • Materials:

    • Peptide-bound resin (e.g., on Rink Amide resin)

    • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

    • Cold diethyl ether

    • Centrifuge

    • Lyophilizer

  • Procedure:

    • Place the peptide-bound resin in a reaction vessel.

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum or by lyophilization.

2. Peptide Hydrolysis:

  • Materials:

    • Crude peptide

    • 6 M HCl

    • Heating block or oven

    • Vacuum concentrator

  • Procedure:

    • Weigh a small amount of the crude peptide into a hydrolysis tube.

    • Add 6 M HCl to the tube.

    • Seal the tube and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.

    • After hydrolysis, cool the tube and evaporate the HCl using a vacuum concentrator.

3. Chiral HPLC Analysis:

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV or fluorescence detector.

    • A chiral column suitable for amino acid enantiomer separation (e.g., a Cinchona alkaloid-based zwitterionic chiral stationary phase or a column that allows for derivatization).[5][6]

  • Mobile Phase and Conditions (Example for a derivatization method): [6]

  • Procedure:

    • Reconstitute the dried amino acid hydrolysate in a suitable solvent.

    • Derivatize the amino acid mixture with OPA/NAC to form diastereomers.[6]

    • Inject the derivatized sample onto the chiral HPLC system.

    • Run the separation under isocratic conditions.

    • Identify the peaks corresponding to the L- and D-serine derivatives by comparing their retention times to those of pure L- and D-serine standards that have been subjected to the same derivatization procedure.

    • Quantify the area under each peak to determine the percentage of the D-isomer.

Visualizing Key Processes

To further aid in understanding the factors that contribute to racemization, the following diagrams illustrate the chemical pathways and decision-making processes involved in minimizing this unwanted side reaction.

RacemizationMechanism cluster_activation Activation of N-Protected Serine cluster_pathways Racemization Pathways cluster_outcome Coupling Outcome L_Serine N-Protected L-Serine Activated_Intermediate Activated Intermediate L_Serine->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate (Planar) Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate (Planar) Activated_Intermediate->Enolate Base-mediated Proton Abstraction Peptide_L Desired L-Serine Peptide Oxazolone->Peptide_L Nucleophilic Attack Peptide_D Undesired D-Serine Peptide Oxazolone->Peptide_D Nucleophilic Attack Enolate->Peptide_L Reprotonation & Coupling Enolate->Peptide_D Reprotonation & Coupling

Caption: Mechanism of Serine Racemization during Peptide Synthesis.

TroubleshootingWorkflow Start High D-Serine Detected Step1 Evaluate Coupling Reagent Is it optimal (e.g., DIC/Oxyma)? Start->Step1 Step2 Assess Base Is it the least basic/hindered option? Step1->Step2 Yes Action1 Switch to DIC/Oxyma or change base for onium salt Step1->Action1 No Step3 Check Temperature Is the reaction at RT or below? Step2->Step3 Yes Action2 Switch from DIEA to NMM or Collidine Step2->Action2 No Step4 Review C-Terminal Conditions Are conditions optimized for Ser-NH2? Step3->Step4 Yes Action3 Reduce temperature to RT and adjust time Step3->Action3 No Resolved Racemization Minimized Step4->Resolved Yes Action4 Optimize loading and coupling for C-terminal Ser-NH2 Step4->Action4 No Action1->Step2 Action2->Step3 Action3->Step4 Action4->Resolved

Caption: Troubleshooting Workflow for High D-Serine Content.

References

Technical Support Center: L-Serinamide Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Serinamide hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for L-Serinamide hydrochloride in aqueous solutions?

The primary stability concern for L-Serinamide hydrochloride in aqueous solutions is the hydrolysis of the amide bond. This is a common degradation pathway for amino acid amides.[1][2][3] This reaction results in the conversion of L-Serinamide to L-Serine and ammonia. The rate of this hydrolysis is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of L-Serinamide hydrochloride solutions?

The stability of L-Serinamide hydrochloride is pH-dependent. Generally, amide bonds are most stable at a neutral pH (around 6-8).[2][4] Both acidic and basic conditions can catalyze the hydrolysis of the amide bond, leading to accelerated degradation.[3][4] For instance, studies on similar small peptides have shown that amide bond cleavage rates increase at pH values below 3 and above 8.[5] Therefore, for optimal stability, it is recommended to prepare and store L-Serinamide hydrochloride solutions in a neutral buffer.

Q3: What is the recommended solvent for preparing stock solutions of L-Serinamide hydrochloride?

L-Serinamide hydrochloride is soluble in water. For applications requiring an organic co-solvent, dimethyl sulfoxide (B87167) (DMSO) can be considered. However, it is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the solubility of L-Serinamide hydrochloride.

Q4: How should I store L-Serinamide hydrochloride solutions to ensure maximum stability?

For short-term storage, aqueous solutions should be kept at 2-8°C. For long-term storage, it is advisable to prepare aliquots of the solution and store them frozen at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q5: What are the potential degradation products of L-Serinamide hydrochloride?

The primary degradation product from the hydrolysis of the amide bond is L-Serine.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Precipitate forms in the solution upon storage. - pH shift: The pH of the solution may have changed, affecting solubility. - Low Temperature: The compound may be less soluble at lower temperatures. - Degradation: The degradation product (L-Serine) may have different solubility characteristics.- Check the pH of the solution and adjust if necessary with a suitable buffer. - Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at a slightly higher temperature or using a co-solvent. - Analyze the precipitate and supernatant by HPLC or LC-MS to identify the components and confirm if degradation has occurred.
Inconsistent experimental results. - Solution Instability: The compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration.- Prepare fresh solutions before each experiment. - If the experiment is lengthy, consider conducting a time-course stability study under the experimental conditions to understand the degradation kinetics. - Ensure consistent storage conditions for all solutions used in a series of experiments.
Difficulty dissolving L-Serinamide hydrochloride in DMSO. - Water in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of L-Serinamide hydrochloride.- Use fresh, anhydrous DMSO from a sealed container. - Warm the DMSO solution gently to aid dissolution.

Hypothetical Stability Data

The following table provides a hypothetical summary of a stability study for a 10 mg/mL solution of L-Serinamide hydrochloride. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Storage ConditionSolventInitial Concentration (% of theoretical)Concentration after 7 days (% of initial)Concentration after 30 days (% of initial)
2-8°CWater99.5%98.2%95.1%
2-8°CPBS (pH 7.4)99.8%99.1%97.5%
Room Temperature (~25°C)Water99.6%92.3%80.4%
Room Temperature (~25°C)PBS (pH 7.4)99.7%95.8%88.2%
-20°CPBS (pH 7.4)99.9%99.8%99.5%

Experimental Protocols

Protocol for Stability Testing of L-Serinamide Hydrochloride in Aqueous Solution by HPLC

This protocol outlines a method to assess the stability of L-Serinamide hydrochloride in an aqueous buffer at different temperatures over time.

1. Materials and Reagents:

  • L-Serinamide hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • L-Serine (for reference standard)

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubators/chambers

2. Preparation of Solutions:

  • Stock Solution (10 mg/mL): Accurately weigh and dissolve L-Serinamide hydrochloride in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Working Standard (100 µg/mL): Dilute the stock solution with PBS to a final concentration of 100 µg/mL.

  • L-Serine Reference Standard (100 µg/mL): Prepare a 100 µg/mL solution of L-Serine in PBS.

3. Stability Study Setup:

  • Aliquot the 10 mg/mL L-Serinamide hydrochloride stock solution into multiple vials.

  • Store the vials at the following temperatures:

    • 2-8°C (refrigerated)

    • 25°C (room temperature)

    • 40°C (accelerated condition)

  • At specified time points (e.g., Day 0, 1, 3, 7, 14, 30), remove one vial from each temperature condition for analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS detection in positive ion mode.

5. Sample Preparation for Analysis:

  • On each analysis day, dilute the stored sample to a final concentration of 100 µg/mL with PBS.

  • Inject the diluted sample, a freshly prepared working standard, and the L-Serine reference standard into the HPLC system.

6. Data Analysis:

  • Quantify the peak area of L-Serinamide hydrochloride in each sample.

  • Calculate the percentage of L-Serinamide hydrochloride remaining at each time point relative to the initial concentration (Day 0).

  • Monitor for the appearance and increase in the peak corresponding to the L-Serine reference standard, which would indicate degradation.

Visualizations

logical_workflow start Stability Issue Encountered (e.g., precipitation, inconsistent results) check_solution_prep Review Solution Preparation Protocol - Correct solvent used? - Correct concentration? - Freshly prepared? start->check_solution_prep check_storage Verify Storage Conditions - Correct temperature? - Protection from light? - pH of buffer correct? check_solution_prep->check_storage analyze_sample Analyze Sample (e.g., HPLC, LC-MS) check_storage->analyze_sample identify_degradation Degradation Product(s) Identified? analyze_sample->identify_degradation no_degradation No Degradation Detected identify_degradation->no_degradation No end_unstable Address Instability (Reformulate or use fresh solutions) identify_degradation->end_unstable Yes solubility_issue Solubility Issue Suspected no_degradation->solubility_issue optimize_solvent Optimize Solvent System - Use co-solvent - Adjust pH solubility_issue->optimize_solvent optimize_storage Optimize Storage Conditions - Aliquot and freeze - Use a different buffer end_stable Solution is Stable optimize_storage->end_stable optimize_solvent->end_stable end_unstable->optimize_storage

Caption: Troubleshooting workflow for L-Serinamide hydrochloride stability issues.

experimental_workflow prep_solution Prepare L-Serinamide HCl Solution in desired buffer aliquot Aliquot Solution into Vials prep_solution->aliquot storage Store Aliquots at Different Temperatures (e.g., 2-8°C, 25°C, 40°C) aliquot->storage sampling Withdraw Samples at Defined Time Points storage->sampling analysis Analyze Samples by HPLC/LC-MS sampling->analysis data_analysis Quantify Remaining L-Serinamide HCl and Identify Degradation Products analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for a stability study of L-Serinamide hydrochloride.

degradation_pathway L_Serinamide L-Serinamide Hydrochloride L_Serine L-Serine + NH4Cl L_Serinamide->L_Serine Hydrolysis (+ H2O)

Caption: Inferred primary degradation pathway of L-Serinamide hydrochloride in aqueous solution.

References

Technical Support Center: Purification of Products Derived from H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products derived from L-serine amide hydrochloride (H-Ser-NH2.HCl).

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with products derived from this compound?

A1: Products derived from this compound, particularly peptides with a C-terminal serine amide, present several purification challenges:

  • High Polarity: The presence of the C-terminal amide and the serine hydroxyl group increases the polarity of the molecule, which can lead to poor retention on reversed-phase HPLC columns and difficulties in separating from polar impurities.

  • Aggregation: Serine-rich sequences are prone to inter- and intramolecular hydrogen bonding, leading to aggregation. This can cause poor solubility, low recovery during purification, and the formation of β-sheet structures.[1]

  • Side Reactions during Synthesis: The serine hydroxyl group is reactive and can lead to side reactions during peptide synthesis, such as O-acylation, β-elimination to form dehydroalanine (B155165) (Dha), and subsequent Michael addition of scavengers or other nucleophiles.[2] These side products are often difficult to separate from the target molecule.

  • Racemization: The α-carbon of serine can be susceptible to racemization during amino acid activation and coupling, leading to the formation of diastereomeric impurities that can be challenging to resolve chromatographically.[3][4]

  • Incomplete Deprotection: In solid-phase peptide synthesis (SPPS), incomplete removal of side-chain protecting groups from serine (e.g., t-butyl) or other residues results in impurities that are structurally very similar to the desired product.

Q2: Why is my peptide containing a C-terminal serine amide showing poor solubility?

A2: Poor solubility is a common issue with these types of peptides and is often attributed to:

  • Aggregation: As mentioned, extensive hydrogen bonding involving the serine hydroxyl group and the peptide backbone can lead to the formation of insoluble aggregates.[2]

  • Hydrophobic Collapse: In longer peptides, hydrophobic residues can collapse around a polar core, leading to reduced interaction with aqueous solvents.

  • Ionic Interactions: At pH values near the isoelectric point (pI) of the peptide, its net charge is zero, minimizing electrostatic repulsion and favoring aggregation and precipitation.

Q3: What are the typical impurities I should expect in my crude product?

A3: Besides the challenges mentioned above, common impurities in crude synthetic peptides derived from this compound include:

  • Deletion Sequences: Resulting from incomplete coupling or deprotection steps during SPPS.

  • Truncated Sequences: Peptides that have been prematurely cleaved from the resin.

  • Products of Side-Chain Reactions: Such as oxidation of sensitive residues (e.g., Met, Trp, Cys) or modifications arising from scavengers used during cleavage (e.g., alkylation of Trp).[5]

  • Diastereomers: Arising from racemization of serine or other amino acids during synthesis.[3]

  • Residual Protecting Groups: Incomplete removal of protecting groups from serine or other amino acids.

Troubleshooting Guides

Problem 1: Low Yield After Purification

Symptoms:

  • The quantity of the purified product is significantly lower than expected based on the crude material.

  • Loss of product at each purification step.

Possible Causes and Solutions:

Possible Cause Recommended Solution Quantitative Considerations
Peptide Aggregation Dissolve the crude peptide in a stronger solvent like neat TFA, formic acid, or a small amount of DMSO before dilution. Perform purification at elevated temperatures (e.g., 40-60 °C) to disrupt secondary structures. Use additives in the mobile phase, such as guanidine (B92328) hydrochloride or urea (B33335) (note: these are not MS-compatible).Stepwise yields in peptide synthesis have a cumulative effect. A 97% yield at each of the 140 steps of a 70-mer peptide synthesis results in a theoretical overall yield of only 1.4%. Increasing the stepwise yield to 99% or 99.5% boosts the overall yield to 24% and 50%, respectively.[6]
Poor Solubility in HPLC Solvents Before injection, ensure the sample is fully dissolved. If not, try alternative solvents like acetonitrile (B52724), isopropanol, or methanol (B129727) in combination with water and an ion-pairing agent. For very hydrophobic peptides, precipitation from water followed by washing with diethyl ether can be an alternative to HPLC.The solubility of peptides is sequence-dependent. Peptides rich in non-polar residues will require a higher percentage of organic solvent for dissolution.[7]
Irreversible Adsorption to the Column Use a different stationary phase (e.g., C4 or C8 instead of C18 for very hydrophobic peptides) or a column with a larger pore size (e.g., 300 Å). Pre-condition the column by injecting a blank or a standard peptide.N/A
Problem 2: Co-elution of Impurities with the Main Product

Symptoms:

  • Broad or tailing peaks in the HPLC chromatogram.

  • Mass spectrometry analysis of the main peak reveals the presence of multiple species.

Possible Causes and Solutions:

Possible Cause Recommended Solution Quantitative Considerations
Diastereomers (from Racemization) Optimize the HPLC gradient to be shallower, which increases the separation time and resolution. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or different ion-pairing agents (e.g., TFA vs. formic acid). Chiral chromatography may be necessary in some cases.[4]Racemization during a coupling cycle in SPPS can be 0.4% or less per cycle under optimized conditions.[4]
Deletion or Truncated Peptides Employ a multi-step purification strategy. For example, use ion-exchange chromatography to separate based on charge before a final polishing step with RP-HPLC.N/A
Similar Hydrophobicity of Impurities Modify the pH of the mobile phase to alter the ionization state and, therefore, the retention of the target peptide and impurities. A change of just one pH unit can significantly alter selectivity.N/A

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a C-Terminal Serine Amide Peptide

This protocol provides a general starting point for the purification of a crude peptide with a C-terminal serine amide.

1. Materials and Reagents:

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative)

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water) at a concentration of 1-10 mg/mL.

  • If solubility is an issue, add a small amount of ACN or DMSO and sonicate briefly.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Method:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Flow Rate: 1 mL/min (analytical) or 20 mL/min (preparative)

  • Detection: 220 nm and 280 nm

  • Gradient:

    • 5% B for 5 minutes

    • 5% to 65% B over 60 minutes

    • 65% to 95% B over 5 minutes

    • 95% B for 5 minutes

    • 95% to 5% B over 2 minutes

    • 5% B for 8 minutes (re-equilibration)

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of each fraction using analytical HPLC and mass spectrometry.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Recrystallization of a Protected Serine Amide Derivative

Recrystallization can be an effective purification method for non-peptidic or small, protected peptide derivatives of this compound.

1. Materials and Reagents:

  • Crude, protected serine amide derivative

  • A suitable solvent system (e.g., ethanol/water, isopropanol/hexane, ethyl acetate/heptane)

2. Procedure:

  • Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Warm the solution slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum.

Quantitative Example: L-Serine Crystallization

StepParameterValue
Dissolving Temperature90-95 °C
SolventPurified Water
Crystallization Cooling TemperatureCool to 55-60 °C
Anti-solventEthanol (40-50% of filtrate volume)
Final Temperature12-15 °C
Aging Time4-5 hours
Drying Temperature70-80 °C
Time3 hours
Yield Reported Yield90.1%
Purity Reported Transmittance98.9%

Data adapted from a patent for L-serine crystallization and may require optimization for specific derivatives.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_analysis Analysis and Final Product synthesis Solid-Phase Peptide Synthesis of This compound Derivative cleavage Cleavage from Resin and Removal of Protecting Groups synthesis->cleavage dissolution Dissolution of Crude Peptide cleavage->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (Analytical HPLC/MS) fraction_collection->analysis analysis->hplc If Purity <95% (Re-purification) pooling Pooling of Pure Fractions analysis->pooling If Purity >95% lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide (>95%) lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of a peptide derived from this compound.

troubleshooting_workflow start Low Purification Yield check_solubility Check Crude Peptide Solubility start->check_solubility check_aggregation Assess for Aggregation (e.g., gel formation, precipitation) check_solubility->check_aggregation Good Solubility optimize_dissolution Optimize Dissolution (e.g., stronger solvent, sonication) check_solubility->optimize_dissolution Poor Solubility optimize_hplc Optimize HPLC Conditions (e.g., temperature, gradient) check_aggregation->optimize_hplc No/Minor Aggregation check_aggregation->optimize_hplc Significant Aggregation optimize_dissolution->check_aggregation consider_alternative Consider Alternative Purification Method (e.g., IEX, recrystallization) optimize_hplc->consider_alternative Still Low Yield success Improved Yield optimize_hplc->success consider_alternative->success

Caption: Troubleshooting workflow for low yield in the purification of this compound derived products.

signaling_pathway peptide C-Terminal Serine Amide Peptide receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein Activation (α, βγ subunits dissociate) receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade (e.g., PKA activation) second_messenger->kinase_cascade cellular_response Cellular Response (e.g., gene expression, enzyme activity) kinase_cascade->cellular_response

Caption: A generalized GPCR signaling pathway potentially activated by a peptide with a C-terminal serine amide.[8]

References

Technical Support Center: H-Ser-NH2.HCl (L-Serinamide Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from H-Ser-NH2.HCl (L-Serinamide hydrochloride). The information is designed to assist researchers in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercially available this compound?

A1: Common impurities can arise from the synthetic route, which typically involves the esterification of L-serine followed by amidation. Potential impurities include:

  • L-Serine: Unreacted starting material from the initial esterification step.

  • L-Serine methyl ester hydrochloride: The intermediate compound that may not have fully undergone amidation.

  • D-Serinamide hydrochloride: The enantiomeric impurity that can arise from racemization during the synthesis.

  • β-Alanine amide hydrochloride: A potential rearrangement product.

  • Oligomers: Small polymeric chains formed through side reactions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, diethyl ether).

Q2: How can I identify the impurities in my this compound sample?

A2: Several analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. Both reversed-phase and chiral HPLC methods are crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities and determine their relative amounts.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the main compound and its impurities.

Q3: What is the recommended method for removing common impurities from this compound?

A3: Recrystallization is a highly effective and commonly used method for purifying this compound. Due to its polar nature, solvent selection is critical.

Troubleshooting Guides

Issue 1: Poor Purity of this compound Confirmed by Analysis

Problem: Analytical data (e.g., HPLC, NMR) indicates the presence of significant impurities in your this compound sample.

Logical Workflow for Troubleshooting Impurities:

Troubleshooting Impurities start Initial Analysis Shows Impurities identify_impurity Identify Impurity Type (e.g., Starting Material, Enantiomer) start->identify_impurity Characterize peaks select_method Select Purification Method identify_impurity->select_method Based on impurity properties recrystallization Recrystallization select_method->recrystallization For most common impurities chromatography Chromatography (Preparative HPLC) select_method->chromatography For difficult separations assess_purity Assess Purity of Final Product recrystallization->assess_purity chromatography->assess_purity

Caption: Troubleshooting workflow for impure this compound.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Amidation: Presence of L-Serine methyl ester HCl.Consider re-subjecting the material to amidation conditions or purify via recrystallization.
Unreacted Starting Material: Presence of L-Serine.Recrystallization is typically effective. The solubility difference between the amino acid and its amide hydrochloride salt allows for efficient separation.
Racemization: Presence of D-Serinamide HCl.Purification requires chiral separation techniques, such as preparative chiral HPLC. For prevention, ensure mild reaction conditions during synthesis.
Residual Solvents: NMR indicates the presence of solvents.Dry the material under high vacuum at a slightly elevated temperature (e.g., 30-40 °C).
Issue 2: Difficulty in Recrystallizing this compound

Problem: Attempts to recrystallize this compound result in oiling out, poor recovery, or no crystal formation.

Experimental Workflow for Recrystallization Solvent Screening:

Recrystallization Workflow start Start with Small Scale Solvent Screening dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool refrigerate Refrigerate/Freeze to Induce Crystallization cool->refrigerate collect Collect Crystals by Filtration refrigerate->collect evaluate Evaluate Purity and Yield collect->evaluate

Caption: A systematic approach to recrystallization.

Troubleshooting Tips:

Problem Possible Cause Solution
Oiling Out The compound is too soluble in the chosen solvent, or the cooling is too rapid.Use a solvent system where the compound is less soluble. Try a binary solvent system (a good solvent and a poor solvent). Ensure slow cooling.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery The compound is too soluble in the cold solvent.Use a different solvent or solvent system where the compound has lower solubility at cold temperatures. Minimize the amount of solvent used for dissolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system may need to be determined empirically.

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether

  • Heptane (B126788)

  • Filter funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Once fully dissolved, slowly add a less polar solvent like diethyl ether or heptane dropwise until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether or heptane.

  • Dry the purified crystals under vacuum.

Protocol 2: Analytical HPLC Method for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 0-100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Sample Preparation:

  • Dissolve a small amount of this compound in the initial mobile phase (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity

Instrumentation:

  • HPLC system with a UV detector

Method Parameters:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based)

  • Mobile Phase: A mixture of hexane, ethanol, and a basic additive like diethylamine (B46881) (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25 °C

Sample Preparation:

  • Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Example of Purity Analysis Before and After Recrystallization

Compound Purity Before Recrystallization (%) Purity After Recrystallization (%) Key Impurities Removed
This compound95.299.8L-Serine, L-Serine methyl ester HCl

Table 2: Typical Retention Times in Analytical HPLC

Compound Retention Time (min)
L-Serine~3.5
This compound ~4.8
L-Serine methyl ester HCl~5.5

Note: Retention times are approximate and can vary depending on the specific HPLC system and column.

Signaling Pathways and Logical Relationships

Diagram: Synthetic Pathway and Potential Impurity Formation

Synthesis and Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities L-Serine L-Serine L-Serine_methyl_ester_HCl L-Serine methyl ester HCl L-Serine->L-Serine_methyl_ester_HCl Esterification (MeOH, HCl/SOCl2) Unreacted_Serine Unreacted L-Serine L-Serine->Unreacted_Serine Source H-Ser-NH2_HCl This compound L-Serine_methyl_ester_HCl->H-Ser-NH2_HCl Amidation (NH3) Incomplete_Amidation Incomplete Amidation Product L-Serine_methyl_ester_HCl->Incomplete_Amidation Source Racemization_Product Racemization Product (D-Serinamide HCl) H-Ser-NH2_HCl->Racemization_Product Side Reaction

Caption: Synthetic route to this compound and sources of common impurities.

troubleshooting guide for H-Ser-NH2.HCl in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered when using H-Ser-NH2.HCl in automated peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in automated peptide synthesis?

The most frequent challenges include poor solubility of the amino acid, inefficient coupling reactions, potential side reactions involving the serine hydroxyl group, and aggregation of the growing peptide chain, which can be exacerbated by the hydrophilic nature of serine.[1][2][3] Purification of the final peptide may also present difficulties due to the presence of closely related impurities.[2][4]

Q2: Is the hydrochloride salt (HCl) on this compound a concern for my synthesis?

The hydrochloride salt needs to be neutralized to the free amine for the coupling reaction to proceed efficiently. Most automated peptide synthesizers handle this in situ by using an excess of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in the coupling step. Insufficient base can lead to incomplete coupling.

Q3: Can the C-terminal amide (NH2) cause any specific issues?

The C-terminal amide itself does not typically cause issues during the coupling of the first amino acid to the resin. However, peptides with a C-terminal serine amide can be prone to certain side reactions during cleavage from the resin, depending on the cleavage cocktail and other residues in the sequence.

Q4: What are the key side reactions associated with serine during peptide synthesis?

The primary side reaction involving serine is O-acylation of its hydroxyl group by the activated C-terminus of the incoming amino acid, leading to the formation of a depsipeptide.[5] Another potential issue is O-sulfonation of serine during the final cleavage and deprotection if certain protecting groups for arginine (like Pmc or Mtr) are used without appropriate scavengers.[6]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Q: My synthesizer is indicating a failed or incomplete coupling for this compound or the subsequent amino acid. What should I do?

A: Incomplete coupling is a common issue and can be addressed by several methods:

  • Ensure Complete Solubilization: this compound may have limited solubility in standard solvents like N,N-dimethylformamide (DMF).[7][8]

    • Action: Try dissolving the amino acid in a small amount of a more polar solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the synthesizer's amino acid vessel.[7][8][9] Sonication can also aid in dissolution.[10]

  • Optimize Coupling Chemistry: The choice of coupling reagents and conditions is critical.

    • Action: Switch to a more potent activation method. If you are using a carbodiimide-based activator like DIC/HOBt, consider switching to a phosphonium- or aminium-based reagent such as HBTU, HATU, or PyBOP, which are generally more effective.[1][11]

    • Action: Increase the coupling time and/or perform a double coupling for the problematic residue.

  • Check Base Addition: Ensure that sufficient base is added to neutralize the hydrochloride salt and facilitate the reaction.

    • Action: Verify the concentration and volume of the base being dispensed by the synthesizer. For this compound, at least two equivalents of base are required: one to neutralize the HCl and one for the coupling reaction itself.

Problem 2: Peptide Aggregation

Q: The resin bed in my reaction vessel appears to be clumping or shrinking, and the synthesis is sluggish, especially after the addition of several residues following serine. What is happening?

A: This is a classic sign of peptide aggregation on the solid support, which can hinder reagent access and lead to failed synthesis.[1][9] Serine, being a polar amino acid, can contribute to inter-chain hydrogen bonding, which promotes aggregation.[1]

  • Change Synthesis Solvent:

    • Action: Switch the primary synthesis solvent from DMF to NMP, as NMP is often better at solvating aggregated peptides.[7][12] Adding a small percentage of DMSO to the solvent can also help disrupt aggregation.[9]

  • Incorporate "Difficult Sequence" Protocols:

    • Action: Many modern synthesizers have pre-programmed protocols for difficult sequences, which may include extended reaction times, higher temperatures (if using a microwave-assisted synthesizer), and more thorough washing steps.

  • Use Chaotropic Salts:

    • Action: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt the secondary structures that lead to aggregation.[1]

Problem 3: Unexpected Peaks During HPLC Purification

Q: My final crude peptide shows multiple peaks close to the main product peak on the HPLC chromatogram. What could be the cause?

A: These impurities often result from side reactions during synthesis or cleavage.

  • Dehydration or Beta-Elimination: Peptides containing serine can undergo dehydration (beta-elimination) under certain conditions, particularly with repeated exposure to base, leading to the formation of a dehydroalanine (B155165) residue.[13]

    • Troubleshooting: Minimize the time the peptide is exposed to the basic deprotection solution (e.g., piperidine (B6355638) in DMF for Fmoc chemistry). Ensure the use of a suitable protecting group for the serine hydroxyl group (e.g., tert-butyl) that is stable throughout the synthesis.

  • O-Acylation: As mentioned, acylation of the serine hydroxyl group can lead to byproducts.

    • Troubleshooting: This is more common with certain coupling reagents. Using an activator like HATU, which is known for lower rates of racemization and O-acylation, can be beneficial.[11]

  • Incomplete Deprotection: Incomplete removal of side-chain protecting groups during the final cleavage step can result in closely eluting impurities.

    • Troubleshooting: Ensure a sufficient cleavage time and the use of an appropriate scavenger cocktail for the protecting groups used in your synthesis.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent for this compound NMP or DMF with co-solvents (e.g., DMSO)NMP is generally better for preventing aggregation.[7][8] DMSO can improve the solubility of difficult amino acids.[9]
Coupling Reagents HATU/DIPEA or HBTU/DIPEAHighly efficient activation, reduces risk of side reactions compared to carbodiimides.[1][11]
Coupling Time 30-60 minutes (standard), 2x coupling for difficult stepsEnsures reaction goes to completion, especially with sterically hindered residues.
Base Equivalents for HCl salt Minimum 2 equivalents of DIPEA or NMMOne equivalent to neutralize the HCl salt, and one for the coupling reaction.

Experimental Protocols

Protocol: Test Cleavage and Analysis for Incomplete Coupling

This protocol is used to assess the efficiency of a coupling step if a problem is suspected.

  • Sample Collection: After the coupling step (e.g., coupling the amino acid after serine), pause the synthesis and carefully remove a small sample of the resin (approx. 5-10 mg).

  • Resin Washing: Place the resin sample in a small fritted syringe. Wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting group strategy (e.g., for Rink Amide resin with Fmoc/tBu chemistry, use a mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane). Add approximately 200 µL of the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: After the cleavage is complete, precipitate the peptide by adding the TFA mixture to cold diethyl ether (approx. 2 mL).

  • Sample Preparation for Analysis: Centrifuge the ether mixture to pellet the peptide. Decant the ether, and repeat the ether wash twice. Dry the peptide pellet and dissolve it in a suitable solvent for analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analysis: Analyze the sample using LC-MS (Liquid Chromatography-Mass Spectrometry). Look for the mass of the expected peptide and the mass of the peptide truncated at the suspected failed coupling site. The relative peak areas will give an indication of the coupling efficiency.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Detected: Low Yield or Impure Product check_coupling Check Coupling Efficiency (e.g., Kaiser Test or Test Cleavage) start->check_coupling coupling_fail Coupling Incomplete check_coupling->coupling_fail Test Negative coupling_ok Coupling Complete check_coupling->coupling_ok Test Positive solubility Improve Solubility: - Use NMP/DMSO - Sonicate coupling_fail->solubility Poor Dissolution reagents Optimize Coupling: - Use HATU/HBTU - Double Couple coupling_fail->reagents Standard Reagents Used base Check Base: - Ensure >2 eq. coupling_fail->base HCl Salt Present check_aggregation Assess Aggregation: - Visual Inspection (clumping) - Sluggish flow coupling_ok->check_aggregation resynthesize1 Re-synthesize with Optimized Protocol solubility->resynthesize1 reagents->resynthesize1 base->resynthesize1 aggregation_yes Aggregation Occurring? check_aggregation->aggregation_yes Yes aggregation_no No Obvious Aggregation check_aggregation->aggregation_no No solvent_swap Change Solvent to NMP Add Chaotropic Salts aggregation_yes->solvent_swap special_protocol Use 'Difficult Sequence' Synthesizer Protocol aggregation_yes->special_protocol check_cleavage Review Cleavage & Purification: - Scavengers Correct? - HPLC Gradient Optimized? aggregation_no->check_cleavage resynthesize2 Re-synthesize with Optimized Protocol solvent_swap->resynthesize2 special_protocol->resynthesize2 final_analysis Analyze Impurities by MS (e.g., for Dehydration, Side-reactions) check_cleavage->final_analysis

Caption: Troubleshooting workflow for this compound in automated peptide synthesis.

References

dealing with hygroscopic nature of L-Serinamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of L-Serinamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What does it mean that L-Serinamide hydrochloride is hygroscopic?

A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1] In the case of L-Serinamide hydrochloride, this means the solid powder can take up water vapor from the air, which can lead to changes in its physical and chemical properties.

Q2: Why is the hygroscopic nature of L-Serinamide hydrochloride a concern for my experiments?

A2: Moisture absorption can significantly impact your experimental results in several ways:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to the preparation of solutions with a lower concentration of the active compound than intended.

  • Physical Changes: The powder may clump, cake, or even dissolve (a phenomenon known as deliquescence), making it difficult to handle and weigh accurately.[1][2]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation reactions, reducing the purity and stability of the compound.[2]

  • Altered Biological Activity: Changes in the compound's integrity due to moisture can affect its efficacy and lead to inconsistent results in biological assays.

Q3: How should I store L-Serinamide hydrochloride to minimize moisture absorption?

A3: Proper storage is crucial for maintaining the integrity of L-Serinamide hydrochloride. Recommended storage conditions are in a cool, dry place, inside a tightly sealed container.[3] For enhanced protection, store the container within a desiccator containing a drying agent like silica (B1680970) gel or calcium chloride.[1][4] Some suppliers recommend storage at room temperature, while others suggest refrigeration (0-8 °C).[3][5] Always refer to the manufacturer's specific storage instructions.

Q4: Can I dry L-Serinamide hydrochloride if it has absorbed moisture?

A4: In some cases, hygroscopic compounds can be dried before use, often by gentle heating in a vacuum oven.[3] However, it is critical to ensure that the heating temperature is well below the compound's melting point (185-188 °C) to avoid decomposition.[4][5] This should be done with caution, as it may not fully restore the material to its original state.[3]

Q5: What is the recommended solvent for preparing L-Serinamide hydrochloride solutions?

A5: L-Serinamide hydrochloride is soluble in water.[6] For research applications, sterile, purified water is a suitable solvent.

Q6: What is the stability of L-Serinamide hydrochloride in a prepared solution?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments The concentration of L-Serinamide hydrochloride may vary due to moisture absorption during weighing.Implement a strict protocol for handling the compound in a controlled, low-humidity environment (e.g., a glove box). Use a fresh vial of the compound for each set of critical experiments.
Compound appears clumped or "caked" in the container The compound has been exposed to ambient humidity, leading to significant water absorption.Discard the affected reagent and use a new, unopened container. Ensure proper storage in a desiccator going forward.
Difficulty dissolving the compound The presence of excess water may have altered the compound's physical properties. In some cases, degradation products may be less soluble.Use a fresh, properly stored container of L-Serinamide hydrochloride. Ensure the solvent is pure and at the appropriate temperature. Gentle vortexing or sonication may aid dissolution.
Observed degradation in analytical tests (e.g., HPLC, NMR) The compound has been compromised by moisture-induced chemical reactions.Use a fresh vial of L-Serinamide hydrochloride. Prepare solutions immediately before use and avoid long-term storage of opened containers.

Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution of L-Serinamide Hydrochloride

Objective: To accurately weigh L-Serinamide hydrochloride and prepare a stock solution of a desired concentration, minimizing the impact of its hygroscopic nature.

Materials:

  • L-Serinamide hydrochloride

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Appropriate solvent (e.g., sterile, purified water)

  • Desiccator

  • Optional: Glove box with controlled humidity

Methodology:

  • Preparation:

    • Allow the sealed container of L-Serinamide hydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • If available, perform all manipulations within a glove box with a controlled low-humidity atmosphere.

  • Weighing:

    • Tare the analytical balance with the weighing vessel.

    • Quickly open the L-Serinamide hydrochloride container and transfer the desired amount of powder to the weighing vessel using a clean, dry spatula.

    • Work efficiently to minimize the exposure time of the powder to the air.

    • Immediately and securely reseal the L-Serinamide hydrochloride container and return it to the desiccator.

  • Solution Preparation:

    • Immediately transfer the weighed powder into the volumetric flask.

    • Add a portion of the solvent to the flask (approximately half of the final volume).

    • Swirl the flask gently to dissolve the powder completely. A vortex mixer can be used if necessary.

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage:

    • If not for immediate use, filter-sterilize the solution and dispense it into single-use aliquots.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Long-Term Storage and Handling

Objective: To establish a procedure for the long-term storage of solid L-Serinamide hydrochloride to maintain its integrity.

Methodology:

  • Initial Storage:

    • Upon receipt, store the unopened container of L-Serinamide hydrochloride in a desiccator in a cool, dry place as recommended by the manufacturer.

  • Aliquoting for Use:

    • To prevent repeated exposure of the entire stock to ambient conditions, it is advisable to aliquot the powder into smaller, sealed vials under a dry, inert atmosphere (e.g., in a glove box).

    • Each vial should contain an amount suitable for a limited number of experiments.

  • Daily Use:

    • When a vial is needed, remove it from the desiccator and allow it to warm to room temperature before opening.

    • Minimize the time the vial is open.

    • Immediately after use, securely reseal the vial and return it to the desiccator.

Visualizations

experimental_workflow Experimental Workflow for Handling L-Serinamide Hydrochloride start Start storage Store in Desiccator start->storage equilibration Equilibrate to Room Temp storage->equilibration weighing Weigh Quickly equilibration->weighing dissolution Dissolve in Solvent weighing->dissolution use Use in Experiment dissolution->use aliquot Aliquot Solution dissolution->aliquot If not for immediate use store_solution Store at -20°C/-80°C aliquot->store_solution signaling_pathway Role of L-Serine in Neurotransmitter Synthesis l_serinamide L-Serinamide HCl (Experimental Tool) l_serine L-Serine l_serinamide->l_serine Provides L-Serine moiety for study glycine Glycine (Inhibitory Neurotransmitter) l_serine->glycine serine_racemase Serine Racemase l_serine->serine_racemase d_serine D-Serine (NMDA Receptor Co-agonist) serine_racemase->d_serine troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_storage Was Compound Stored in Desiccator? start->check_storage check_handling Was Weighing Performed Quickly? check_storage->check_handling Yes root_cause Root Cause: Moisture Absorption check_storage->root_cause No check_solution_age Is the Solution Freshly Prepared? check_handling->check_solution_age Yes check_handling->root_cause No check_solution_age->root_cause No other_cause Investigate Other Experimental Variables check_solution_age->other_cause Yes

References

common pitfalls in the handling and use of H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Ser-NH2.HCl (L-Serine amide hydrochloride). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful handling and use of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is the hydrochloride salt of L-serine amide. It is a derivative of the amino acid L-serine and is commonly used as a building block in peptide synthesis, a supplement in cell culture media, and in the development of therapeutic agents, particularly those targeting neurological disorders.[1]

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and integrity of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

3. In which solvents is this compound soluble?

Data Presentation: Solubility and Physicochemical Properties

The following tables summarize key quantitative data for this compound and the related compound L-serine.

Property This compound
Molecular Formula C₃H₉ClN₂O₂
Molecular Weight 140.57 g/mol
Appearance Off-white to light yellow solid
Purity ≥98% (by NMR)
Solubility in DMSO 50 mg/mL (requires sonication)
Compound Solvent Solubility Temperature
L-SerineWater50 mg/mLRoom Temp.
L-SerineWater250 mg/mL20°C
L-SerineWater425 g/L25°C
L-SerinePBS100 mg/mL (requires sonication)Room Temp.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Question: I am having trouble dissolving my this compound powder. What could be the cause and how can I fix it?

Answer:

Dissolution problems with this compound can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Choice of Solvent:

    • Aqueous Solutions: this compound is water-soluble.[1] If you are using a buffer, ensure that the pH is compatible with the compound's stability. For challenging dissolutions in aqueous buffers like PBS, gentle warming and sonication can be beneficial.[2][3]

    • Organic Solvents: For applications requiring an organic solvent, DMSO is a common choice. It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed water can significantly hinder solubility. Sonication is often necessary to achieve higher concentrations in DMSO.

  • Sonication: For both aqueous and DMSO-based solutions, using a bath sonicator can help to break up solid aggregates and facilitate dissolution.

  • Gentle Heating: Gentle warming of the solution (e.g., to 37°C) can increase the rate of dissolution. However, prolonged heating should be avoided to prevent potential degradation.

  • pH Adjustment: The solubility of amino acid derivatives can be pH-dependent. If you are working with an unbuffered aqueous solution, the pH will be acidic due to the hydrochloride salt. For buffered solutions, ensure the buffer's pH is appropriate for your experiment and does not cause precipitation.

cluster_troubleshooting Troubleshooting Dissolution Issues start This compound Fails to Dissolve check_solvent Is the correct solvent being used? (Water, DMSO, etc.) start->check_solvent check_dmso If using DMSO, is it anhydrous? check_solvent->check_dmso Yes (DMSO) use_sonication Apply sonication check_solvent->use_sonication Yes (Aqueous) check_dmso->use_sonication Yes dissolved Compound Dissolved check_dmso->dissolved No, use fresh DMSO gentle_heat Apply gentle heat (e.g., 37°C) use_sonication->gentle_heat check_ph Is the pH of the solution appropriate? gentle_heat->check_ph check_ph->start No, adjust pH if possible check_ph->dissolved Yes

Caption: A troubleshooting workflow for resolving common dissolution problems with this compound.

Issue 2: Failed Peptide Coupling Reaction

Question: My peptide coupling reaction using this compound as the amine component is not proceeding as expected. What are the common pitfalls?

Answer:

A frequent oversight when using this compound in peptide coupling reactions is the presence of the hydrochloride salt. The amine group is protonated and therefore not nucleophilic. To ensure a successful reaction, the free amine must be liberated.

  • Neutralization is Key: Before the coupling reaction, the this compound must be neutralized with a non-nucleophilic base to deprotonate the amine. Commonly used bases include:

    • Diisopropylethylamine (DIPEA or Hünig's base)

    • N-methylmorpholine (NMM)

    • Triethylamine (TEA) A slight excess of the base (e.g., 1.1 equivalents) is typically added to the reaction mixture containing the this compound prior to the addition of the activated carboxylic acid component and coupling reagents.

  • Choice of Coupling Reagents: The efficiency of the coupling reaction also depends on the choice of coupling reagents. Standard reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective.

  • Reaction Conditions: Ensure that the reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate and reduce the reaction yield.

cluster_workflow Peptide Coupling Workflow with this compound start Start: this compound neutralize Neutralize with Base (e.g., DIPEA, NMM) start->neutralize free_amine Generate Free Amine (H-Ser-NH2) neutralize->free_amine coupling Peptide Coupling Reaction free_amine->coupling activate_acid Activate Carboxylic Acid (with Coupling Reagent) activated_ester Form Activated Ester activate_acid->activated_ester activated_ester->coupling peptide Dipeptide Product coupling->peptide

Caption: Experimental workflow for the use of this compound in a peptide coupling reaction.

Issue 3: Problems in Cell Culture Applications

Question: I am using this compound as a supplement in my cell culture medium and observing decreased cell viability or a change in the medium's color. What could be the issue?

Answer:

When supplementing cell culture media with this compound, it is important to consider the following potential issues:

  • pH Shift: this compound is a mild acid. Adding a significant amount to a weakly buffered medium can lower the pH, which can stress the cells and cause a color change in the phenol (B47542) red indicator.

    • Solution: Prepare a concentrated stock solution of this compound and adjust its pH to physiological levels (around 7.2-7.4) before adding it to the cell culture medium. Alternatively, use a very small volume of the stock solution so that the medium's buffering capacity is not overwhelmed.

  • Contamination: As with any supplement, there is a risk of introducing microbial contamination.

    • Solution: Prepare the stock solution under sterile conditions and filter-sterilize it through a 0.22 µm filter before adding it to the culture medium.

  • Concentration: While L-serine is a nutrient, excessively high concentrations of any supplement can be cytotoxic.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM Stock Solution of this compound for Cell Culture
  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 140.57 mg of this compound powder.

  • Dissolution: Add the powder to a sterile container with 9 mL of sterile cell culture-grade water or PBS.

  • Mixing: Mix thoroughly until the powder is completely dissolved. Gentle warming or brief vortexing can be used.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to 7.2-7.4 using sterile 1 N NaOH.

  • Final Volume: Add sterile water or PBS to bring the final volume to 10 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: General Procedure for Peptide Coupling using this compound
  • Dissolution of Amine Component: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Neutralization: Add a non-nucleophilic base such as DIPEA (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Activation of Carboxylic Acid: In a separate vessel, dissolve the N-protected amino acid (1 equivalent) and a coupling agent (e.g., HATU, 1.1 equivalents) in the same anhydrous solvent.

  • Coupling Reaction: Add the activated carboxylic acid solution to the solution containing the free serine amide.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove the coupling byproducts and unreacted starting materials. Purify the resulting dipeptide using column chromatography or recrystallization.

Potential Degradation Pathway

The primary amide group in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures. This would result in the formation of L-serine and ammonia. For most applications under physiological or standard peptide synthesis conditions, this degradation is slow. However, prolonged exposure to harsh conditions should be avoided.

cluster_degradation Potential Hydrolysis of H-Ser-NH2 serine_amide This compound L-Serine amide hydrochloride hydrolysis Hydrolysis (H₂O, Acid/Base, Heat) serine_amide->hydrolysis serine L-Serine hydrolysis->serine ammonia Ammonia hydrolysis->ammonia

References

Technical Support Center: Optimization of Coupling Reagents for H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reagents with H-Ser-NH2.HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling yields when working with this compound?

Low coupling yields in peptide synthesis involving serine amides can stem from several factors:

  • Incomplete Coupling Reactions: This is a primary reason for the presence of deletion sequences (peptides missing one or more amino acids) in the final product.[1]

  • Steric Hindrance: Bulky protecting groups on the incoming amino acid or the serine itself can physically obstruct the reaction.[1]

  • Peptide Aggregation: As the peptide chain elongates, especially with sequences rich in serine, it can form secondary structures like beta-sheets.[2] This aggregation can mask the reactive N-terminal amine, making it inaccessible to the activated amino acid.[2][3]

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid of the incoming amino acid, leading to a slow or incomplete reaction.[1][2]

  • Poor Resin Swelling: For solid-phase peptide synthesis (SPPS), insufficient swelling of the resin can limit the access of reagents to the growing peptide chain.[1]

Q2: What is O-acylation and how can it be prevented during coupling with serine?

O-acylation is a significant side reaction where the activated carboxyl group of the incoming amino acid acylates the hydroxyl group (-OH) of the serine side chain instead of the intended N-terminal amine.[2] This results in a branched peptide impurity that is often difficult to separate from the desired product.

Prevention Strategies:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation.[2] These additives form active esters that are less reactive but more selective towards the N-terminal amine.[2]

  • Choice of Coupling Reagent: Uronium/aminium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, or PyBOP are generally more effective and selective than using carbodiimides (like DCC or DIC) alone.[2]

  • Protecting Group Strategy: The most effective prevention method is to ensure the serine hydroxyl group is adequately protected, commonly with a tert-butyl (tBu) group during standard Fmoc-SPPS.[2]

Q3: My peptide sequence contains multiple consecutive serine residues and the synthesis is failing. What should I do?

Poly-serine sequences are notoriously difficult to synthesize due to strong on-resin aggregation.[2] This aggregation hinders reagent access and leads to incomplete coupling.

Troubleshooting Steps:

  • Switch Solvents: Change the coupling solvent to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to disrupt hydrogen bonding that causes aggregation.[3]

  • Increase Temperature: Performing the coupling reaction at a higher temperature can help break up aggregates.[3]

  • Incorporate Chaotropic Salts: Adding salts like CuLi, NaClO4, or KSCN can disrupt the secondary structures.[3]

  • Use Structure-Disrupting Derivatives: Introduce pseudoprolines or depsipeptides at specific serine or threonine residues to disrupt aggregation. Backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can also be used.

  • Utilize Microwave Synthesis: Microwave irradiation can significantly improve coupling efficiency in difficult sequences by disrupting aggregation.[3]

Q4: How do I select the most appropriate coupling reagent for my experiment?

The choice of reagent depends on the complexity of the peptide sequence and the potential for side reactions.

  • Carbodiimides (DCC, DIC, EDC): These are cost-effective reagents. DIC is preferred for solid-phase synthesis because its urea (B33335) byproduct is soluble, unlike the byproduct from DCC.[4] They are often used with additives like HOBt or Oxyma to minimize racemization.[4][5] EDC is water-soluble, making it ideal for conjugating peptides to proteins in aqueous solutions.[4][6]

  • Uronium/Aminium Salts (HBTU, TBTU, HATU, HCTU, COMU): These reagents are highly efficient, provide rapid coupling, and result in low racemization.[4][7] HATU is generally considered more reactive and faster than HBTU, making it a preferred choice for difficult couplings.[4][8] HCTU is reported to be less allergenic.[7] It's crucial to use these reagents in equimolar amounts relative to the carboxylic acid, as an excess can lead to guanidinylation of the N-terminal amine, terminating the chain.[4][7]

  • Phosphonium Salts (BOP, PyBOP, PyAOP): These reagents are also very efficient. A key advantage is that they do not cause the guanidinylation side reaction seen with excess uronium/aminium salts, making them a safer choice for fragment coupling or cyclization steps.[9] However, BOP produces the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[6] PyBOP is a safer alternative that does not produce this byproduct.[4]

Data Presentation

Table 1: Comparison of Common Peptide Coupling Reagents

Reagent ClassExample ReagentsAdvantagesDisadvantagesBest For
Carbodiimides DCC, DIC, EDCLow cost.[10]Slower reactions, higher risk of racemization without additives, byproduct removal can be difficult (DCC).[4][6]Routine solution-phase synthesis (DCC, DIC), aqueous couplings (EDC).[4][10]
Uronium/Aminium HBTU, TBTU, HATUHigh coupling efficiency, fast reaction times, low racemization.[7][8]Can cause N-terminal guanidinylation if used in excess.[7] HOBt/HOAt derivatives can be explosive.[6]Difficult sequences, rapid synthesis protocols, minimizing epimerization (especially HATU).[8]
Phosphonium BOP, PyBOP, PyAOPHigh efficiency, no guanidinylation side reaction.[9]BOP produces a carcinogenic byproduct (HMPA).[6] Solutions in DMF have moderate stability.Fragment coupling, cyclizations, coupling N-methylated amino acids.[5][9]
Oxyma-Based COMU, PyOximHigh efficiency, reduced explosion hazard compared to HOBt/HOAt-based reagents, good solubility.[6][9]COMU solutions in DMF can be less stable than other uronium salts.General synthesis where safety and performance are critical.[6][9]

Table 2: Troubleshooting Guide for this compound Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Deletion Sequences Incomplete coupling, peptide aggregation, steric hindrance.[1][2]Switch to a more powerful coupling reagent (e.g., HATU).[8] Increase coupling time and/or temperature. Change solvent to NMP or add DMSO. Use microwave synthesis.
Branched Peptide Impurity O-acylation of the serine side-chain hydroxyl group.[2]Protect the serine hydroxyl group (e.g., with a tBu group).[2] Use additives like HOBt or Oxyma.[2] Choose a more selective reagent like HATU or PyBOP.[2]
Chain Termination Guanidinylation of the N-terminal amine.Use phosphonium-based reagents (PyBOP, PyAOP) instead of uronium/aminium salts.[9] Use a slight defect or equimolar amount of the uronium reagent relative to the carboxylic acid.[7][9]
Racemization Over-activation of the carboxylic acid, presence of a strong base.[4][6]Add racemization suppressants like HOBt, HOAt, or Oxyma.[4][5] Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[6]

Visualizations

Experimental and Troubleshooting Workflows

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Monitoring & Completion N_Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin_Wash_1 Wash Resin (e.g., DMF, DCM) N_Deprotection->Resin_Wash_1 Preactivation Pre-activate Amino Acid: AA + Coupling Reagent + Base Resin_Wash_1->Preactivation Coupling Add Activated AA to Resin Preactivation->Coupling Reaction React for 1-2 hours Coupling->Reaction Monitoring Monitor Reaction (e.g., Kaiser Test) Reaction->Monitoring Resin_Wash_2 Wash Resin Monitoring->Resin_Wash_2 Next_Cycle Proceed to Next Cycle Resin_Wash_2->Next_Cycle

G Start Low Yield Detected (LC-MS Analysis) Check_Completion Was coupling complete? (Kaiser Test) Start->Check_Completion Check_Side_Reaction Side Reactions Present? (e.g., O-acylation) Check_Completion->Check_Side_Reaction Yes Sol_Incomplete Increase Coupling Time Use Stronger Reagent (HATU) Increase Temperature Check_Completion->Sol_Incomplete No Check_Aggregation Is Aggregation Suspected? (Poly-Ser sequence) Check_Side_Reaction->Check_Aggregation No Sol_Side_Reaction Protect Serine -OH Use Additives (HOBt) Use Phosphonium Reagent Check_Side_Reaction->Sol_Side_Reaction Yes Sol_Aggregation Change Solvent (NMP) Use Microwave Add Chaotropic Salts Check_Aggregation->Sol_Aggregation Yes End Re-synthesize Peptide Check_Aggregation->End No Sol_Incomplete->End Sol_Side_Reaction->End Sol_Aggregation->End

G cluster_products Potential Products Activated_AA Activated Amino Acid (R-COOH*) Serine H-Ser-NH2 Desired Desired Product (N-acylation) Serine->Desired Attack by N-terminal Amine Side_Product Side Product (O-acylation) Serine->Side_Product Attack by Side-chain Hydroxyl

Experimental Protocols

Protocol 1: General Peptide Coupling using HATU

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide amine using HATU.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)[10]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[10]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA to the solution. The mixture should change color. Allow this pre-activation to proceed for 1-2 minutes.[11]

  • Coupling: Add the activation solution to the washed peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

  • Monitoring: Perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates the reaction is complete.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and Methanol (MeOH) (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum before proceeding to the next deprotection step.

Protocol 2: Kaiser Test (Qualitative Test for Free Primary Amines)

The Kaiser test is used to qualitatively assess the completion of a coupling reaction by detecting the presence of unreacted primary amines on the resin.[2]

Reagents:

  • Solution A: 5g Ninhydrin in 100 mL Ethanol

  • Solution B: 80g Phenol in 20 mL Ethanol

  • Solution C: 2 mL of 0.001M KCN in 98 mL Pyridine

Procedure:

  • Sample Collection: After the coupling reaction, collect a small sample of resin beads (approx. 5-10 mg).[2]

  • Washing: Wash the resin sample thoroughly with DMF and then DCM to remove any residual reagents.[2]

  • Test: Place the washed resin beads in a small glass test tube. Add 2-3 drops of each Solution A, B, and C.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

References

Technical Support Center: Refining Workup Procedures for H-Ser-NH2.HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the workup and purification of reactions involving L-Serine Amide Hydrochloride (H-Ser-NH2.HCl).

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a solution-phase coupling reaction with this compound?

A1: A typical workup for a solution-phase amide coupling, for instance, between an N-protected amino acid and this compound, involves an aqueous workup to remove unreacted starting materials and coupling byproducts. The general steps are:

  • Solvent Removal: The reaction solvent (e.g., DMF, DCM) is typically removed under reduced pressure.

  • Redissolution: The crude residue is redissolved in a water-immiscible organic solvent, such as ethyl acetate (B1210297).

  • Acid Wash: The organic layer is washed with a dilute aqueous acid (e.g., 1N HCl) to remove any unreacted this compound and other basic impurities.

  • Base Wash: Subsequently, the organic layer is washed with a dilute aqueous base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic byproducts.

  • Brine Wash: A final wash with saturated aqueous NaCl (brine) is performed to reduce the water content in the organic layer.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated to yield the crude product.

Q2: Is it necessary to protect the hydroxyl group of serine in this compound during coupling?

A2: Yes, it is highly recommended to protect the hydroxyl group of serine. The most significant side reaction is O-acylation, where the activated carboxylic acid reacts with the serine hydroxyl group, forming an ester byproduct (depsipeptide) instead of the desired amide bond. This is particularly prevalent when using highly reactive coupling reagents. Common protecting groups for the serine hydroxyl group include tert-butyl (tBu) and benzyl (B1604629) (Bzl) ethers.

Q3: My product, an N-acyl serine amide, seems to have high water solubility. How can I prevent product loss during the aqueous workup?

A3: The polarity of the serine side chain and the primary amide can indeed increase the water solubility of the product. To minimize loss:

  • Use Brine: Perform all aqueous washes with saturated brine instead of pure water to decrease the solubility of the organic product in the aqueous phase (salting-out effect).

  • Back-Extraction: After the initial separation, re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Minimize Wash Volumes: Use the minimum effective volume for your aqueous washes.

  • Alternative Solvents: For highly polar products, consider using a more polar extraction solvent like n-butanol, although this can complicate solvent removal.

Q4: What are the common side reactions to be aware of when using this compound?

A4: Besides the primary concern of O-acylation, other potential side reactions include:

  • Racemization: The chiral center of the activated amino acid can be susceptible to racemization, especially with certain coupling reagents or prolonged activation times. The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) can mitigate this.[1]

  • N-acylurea formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction.[2]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially under basic conditions, to form a diketopiperazine. This is more common in solid-phase synthesis but can also occur in solution.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product 1. Incomplete reaction. 2. Product loss during aqueous workup due to high water solubility. 3. O-acylation of the serine hydroxyl group (if unprotected).1. Monitor reaction completion by TLC or LC-MS. Consider a more efficient coupling reagent or longer reaction time. 2. Employ salting-out by using brine for all washes. Back-extract all aqueous layers with fresh organic solvent. 3. Use a protecting group for the serine hydroxyl (e.g., Boc-Ser(tBu)-OH). If unprotected, consider milder coupling conditions and monitor for ester byproduct formation.
Product is an oil and will not crystallize 1. Presence of impurities (e.g., residual solvent, byproducts). 2. The product is inherently non-crystalline at room temperature.1. Purify the oil using flash column chromatography. 2. Attempt co-evaporation with a solvent in which the product is insoluble (e.g., hexane, diethyl ether) to induce precipitation. If this fails, purification by chromatography is the best option.
Multiple spots on TLC after workup 1. Incomplete reaction (starting materials present). 2. Formation of side products (e.g., O-acylated product, N-acylurea). 3. Racemization leading to diastereomers.1. Optimize reaction conditions (time, temperature, stoichiometry). 2. Protect the serine hydroxyl group. Use HOBt or a similar additive to suppress N-acylurea formation. 3. Use racemization-suppressing additives (e.g., HOBt). Purify by flash chromatography to separate diastereomers if possible.
Difficulty separating product from urea (B33335) byproduct (from DCC/EDC) 1. Dicyclohexylurea (DCU) from DCC is sparingly soluble in many organic solvents. 2. The urea byproduct from EDC is water-soluble but may not have been fully removed.1. If using DCC, filter the reaction mixture before workup to remove the precipitated DCU. 2. Ensure thorough aqueous washes. For EDC, the urea byproduct is more easily removed with standard acid/base washes.

Quantitative Data Summary

The following table presents historical data on the synthesis of various dipeptides using L-serine, providing an indication of expected yields. Note that these syntheses were performed using older coupling methodologies (carbobenzoxy-l-serinazide) and may differ from modern approaches.

ProductYield (%)Melting Point (°C)
l-Serylglycine68212-214
l-Seryl-l-alanine65215-216
l-Seryl-l-serine50198-200
l-Seryl-l-glutamic acid55195-196
Data sourced from Fruton, J. S. (1942). Synthesis of Peptides of l-Serine. Journal of Biological Chemistry, 146(2), 463-470.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Carbobenzoxy-L-Seryl-L-Glutamic Acid (Example from Historical Literature)

This protocol is adapted from the work of Fruton (1942) and illustrates a classical approach.

  • Coupling: Carbobenzoxy-l-serinazide (derived from 2.8 g of the corresponding hydrazide) is dissolved in ethyl acetate. This solution is added to a chilled aqueous solution containing l-glutamic acid (2.0 g) and sodium bicarbonate (2.3 g). The mixture is shaken vigorously for 2 minutes and then allowed to stand at 0-5 °C for 24 hours.

  • Workup - Initial Extraction: The aqueous layer is separated and acidified to Congo red with concentrated HCl. The resulting oil is extracted into ethyl acetate. The ethyl acetate solution is washed with water and dried over anhydrous Na2SO4.

  • Isolation of Intermediate: The ethyl acetate is removed in vacuo, yielding the crude carbobenzoxy-dipeptide ester as an oil.

  • Saponification: The oil is dissolved in 20 cc of acetone (B3395972), and 20 cc of 1 N NaOH is added. The solution is left at 25 °C for 45 minutes. The acetone is removed in vacuo, and the aqueous solution is acidified with 1 N HCl.

  • Final Product Isolation: The product, N-Carbobenzoxy-L-Seryl-L-Glutamic Acid, is collected by filtration, washed with cold water, and recrystallized from hot water. The reported yield is 55%.[3]

Mandatory Visualizations

G cluster_reaction Reaction Step cluster_workup Workup Procedure cluster_impurities Impurity Removal N_Protected_AA N-Protected Amino Acid Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF, DCM) N_Protected_AA->Reaction_Vessel 1.0 eq H_Ser_NH2_HCl This compound H_Ser_NH2_HCl->Reaction_Vessel 1.0 eq Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Reaction_Vessel 1.1 eq Solvent_Removal Solvent Removal (Rotovap) Reaction_Vessel->Solvent_Removal Redissolve Redissolve in Ethyl Acetate Solvent_Removal->Redissolve Acid_Wash Wash with 1N HCl (aq) Redissolve->Acid_Wash Base_Wash Wash with Sat. NaHCO3 (aq) Acid_Wash->Base_Wash Impurity1 Removes excess this compound and other bases Acid_Wash->Impurity1 Brine_Wash Wash with Brine (aq) Base_Wash->Brine_Wash Impurity2 Removes excess N-Protected AA and acidic byproducts Base_Wash->Impurity2 Drying Dry Organic Layer (Na2SO4) Brine_Wash->Drying Impurity3 Removes bulk water Brine_Wash->Impurity3 Final_Product Crude Product Drying->Final_Product

Standard Workup Workflow for this compound Coupling Reactions

G Start Low Yield or Impure Product Check_OH_Protection Is Serine -OH Protected? Start->Check_OH_Protection Check_Workup Review Workup Procedure Check_OH_Protection->Check_Workup Yes Protect_OH Protect -OH group (e.g., with tBu or Bzl) Check_OH_Protection->Protect_OH No Product_Loss Is product polar and water-soluble? Check_Workup->Product_Loss Check_Reaction_Cond Review Reaction Conditions Incomplete_Coupling Incomplete Coupling? Check_Reaction_Cond->Incomplete_Coupling O_Acylation High risk of O-acylation side product Protect_OH->O_Acylation Use_Brine Use brine for washes and back-extract aqueous layers Product_Loss->Use_Brine Yes Standard_Wash Standard acid/base washes are sufficient Product_Loss->Standard_Wash No Use_Brine->Check_Reaction_Cond Standard_Wash->Check_Reaction_Cond Optimize_Coupling Increase coupling time or use a more potent coupling reagent (e.g., HATU) Incomplete_Coupling->Optimize_Coupling Yes Check_Purity Check starting material purity Incomplete_Coupling->Check_Purity No

Troubleshooting Logic for this compound Reactions

References

Validation & Comparative

A Comparative Guide to H-Ser-NH2.HCl and D-Ser-NH2.HCl in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of L-Serinamide hydrochloride (H-Ser-NH2.HCl) and D-Serinamide hydrochloride (D-Ser-NH2.HCl). Direct comparative experimental data for these specific amide hydrochloride derivatives is limited in publicly available literature. Therefore, this comparison is primarily based on the well-documented and distinct biological roles of their parent amino acids, L-serine (B559523) and D-serine. It is anticipated that the amide hydrochloride forms will exhibit biological activities reflective of their parent compounds.

Data Presentation: Comparative Biological Activities

The following table summarizes the key differences in the biological activities expected from this compound and D-Ser-NH2.HCl, based on studies of L-serine and D-serine.

FeatureThis compound (L-Serinamide hydrochloride)D-Ser-NH2.HCl (D-Serinamide hydrochloride)
Primary Molecular Target Primarily acts as a precursor in various metabolic pathways. It can also act as an agonist at glycine (B1666218) receptors.[1][2]Potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5][6][7]
Primary Biological Role Neuroprotective, precursor for D-serine synthesis, role in cell proliferation and metabolism.[1][8][9] It is essential for the synthesis of crucial molecules for neural differentiation and survival.[9]Neuromodulatory, critical for excitatory neurotransmission, synaptic plasticity, and memory formation through NMDA receptor activation.[3][5][6]
Observed Effects in Assays In cell-based assays, L-serine demonstrates cytoprotective effects against oxidative stress and neurotoxicity.[8][10] It has been shown to reduce neuronal damage in models of cerebral ischemia.[2]In electrophysiology and cell-based assays, D-serine potentiates NMDA-induced currents and subsequent intracellular signaling.[4][7] At high concentrations, it can enhance NMDA receptor-mediated excitotoxicity.[11][12]
Toxicity Profile Generally considered non-toxic and has been shown to be neuroprotective.[1][13] A 90-day toxicity study in rats found no adverse effects at high dietary concentrations.[13] L-serine deficiency, however, can lead to the accumulation of cytotoxic lipids.[14][15]Can be neurotoxic at high concentrations by exacerbating glutamate (B1630785) toxicity via NMDA receptor overactivation.[11][12] It has also been shown to be nephrotoxic in rats at high doses.[13]
Potential Applications Therapeutic agent for neurodegenerative diseases, stroke, and conditions associated with neuroinflammation and white matter injury.[1][16] It may also have applications in managing ER stress-related pathologies.[8]Research tool for studying NMDA receptor function, potential therapeutic for conditions with NMDA receptor hypofunction like schizophrenia, and in studies of synaptic plasticity and memory.[7]

Signaling Pathways and Experimental Workflows

The distinct biological roles of this compound and D-Ser-NH2.HCl can be attributed to their interaction with different signaling pathways.

D_Serine_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor D-Serinamide D-Ser-NH2 D-Serinamide->NMDA_Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Downstream_Signaling Synaptic Plasticity, Excitotoxicity Ca_ion->Downstream_Signaling

Caption: D-Serinamide acts as a co-agonist at the NMDA receptor.

L_Serine_Neuroprotection_Pathway cluster_pathways Neuroprotective Mechanisms L-Serinamide H-Ser-NH2 Glycine_Receptor Glycine Receptor Activation L-Serinamide->Glycine_Receptor ER_Stress_Modulation ER Stress Modulation (e.g., PDI upregulation) L-Serinamide->ER_Stress_Modulation Metabolic_Support Metabolic Support (e.g., Sphingolipid Synthesis) L-Serinamide->Metabolic_Support Neuroprotection Neuroprotection Glycine_Receptor->Neuroprotection ER_Stress_Modulation->Neuroprotection Metabolic_Support->Neuroprotection Experimental_Workflow cluster_assay1 NMDA Receptor Activity Assay cluster_assay2 Neuroprotection Assay A1 Culture Neuronal Cells A2 Load with Calcium Dye A1->A2 A3 Treat with Compounds + NMDA/Glutamate A2->A3 A4 Measure Fluorescence A3->A4 A5 Analyze Ca²⁺ Influx A4->A5 B1 Culture Neuronal Cells B2 Pre-treat with Compounds B1->B2 B3 Induce Excitotoxicity (Glutamate) B2->B3 B4 Measure Cell Viability (MTT/LDH) B3->B4 B5 Analyze Neuroprotective Effect B4->B5

References

L-Serinamide Hydrochloride vs. Other Serine Derivatives in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis, particularly in the development of pharmaceuticals and novel chiral molecules, the choice of starting materials is paramount. Serine, a versatile amino acid, and its derivatives serve as fundamental chiral building blocks. This guide provides an objective comparison of L-Serinamide hydrochloride against other commonly used serine derivatives, offering insights into their respective performance in synthetic applications, supported by available experimental data and detailed protocols.

Introduction to Serine Derivatives in Synthesis

L-serine, with its trifunctional nature (amine, carboxylic acid, and hydroxyl group), offers multiple points for chemical modification, making it a valuable precursor for a wide array of chiral molecules. In multi-step syntheses, protecting groups are often employed to selectively mask one or more of these functional groups, allowing for controlled reactions at specific sites. The choice of the serine derivative, defined by its protecting groups or functional modifications, can significantly impact reaction outcomes, including yield, purity, and stereoselectivity. This guide focuses on comparing L-Serinamide hydrochloride, a derivative with a C-terminal amide, to other key players such as O-protected and C-terminally protected serine derivatives.

Performance Comparison in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of drug discovery and biomedical research, where the efficient incorporation of amino acids is critical. The selection of the serine derivative can influence the efficiency of peptide coupling and the purity of the final product, especially in sequences prone to aggregation.

L-Serinamide Hydrochloride: A Unique Building Block
O-Protected Serine Derivatives: The Workhorses of SPPS

In contrast, O-protected serine derivatives, such as Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, are extensively used and well-characterized in Fmoc-based SPPS. The protection of the side-chain hydroxyl group is crucial to prevent side reactions during peptide chain elongation.

Fmoc-Ser(tBu)-OH is a widely used and cost-effective option for routine peptide synthesis.[1] The tert-butyl (tBu) group is stable under the basic conditions used for Fmoc removal and is cleaved under standard acidic conditions at the end of the synthesis.

Fmoc-Ser(Trt)-OH , while more expensive, often provides superior performance in the synthesis of "difficult" or aggregation-prone sequences.[1] The bulky trityl (Trt) group can disrupt the formation of secondary structures like β-sheets between peptide chains, which can hinder reaction sites and lead to incomplete synthesis.[1] For example, the synthesis of poly-serine tracts has been shown to be challenging with Fmoc-Ser(tBu)-OH due to aggregation, a problem that can be mitigated by using the bulkier Trt protecting group.[1]

The following table summarizes the comparative performance of these two key O-protected serine derivatives in SPPS.

FeatureFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Cost-Effectiveness More cost-effective for routine synthesis.[1]Higher initial cost, but can be more cost-effective for difficult sequences by improving yield and purity.[1]
Performance in Standard Sequences High coupling efficiency.[1]High coupling efficiency.[1]
Performance in Aggregation-Prone Sequences Prone to causing aggregation, leading to lower yields and purity.[1]Superior performance due to the bulky Trt group preventing aggregation.[1]
Side Reactions Standard potential for racemization and β-elimination.Trt group can offer better suppression of side reactions in some cases.
Glycosylated Serine Derivatives: A Special Case

In the synthesis of glycopeptides, the reactivity of glycosylated serine derivatives is a critical consideration. Interestingly, glycosylated threonine derivatives show significantly lower levels of epimerization compared to their glycosylated serine counterparts.[2] While forcing conditions can lead to β-elimination in glycosylated threonine, glycosylated serine is more prone to epimerization, a side reaction that can compromise the stereochemical integrity of the final peptide.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for key experiments in peptide synthesis using different serine derivatives.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a serine derivative into a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

  • Pre-loaded resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids (e.g., Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-serine derivative (3 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol for Comparative Evaluation of Coupling Efficiency

To quantitatively compare the performance of different serine derivatives, a competition assay can be performed.

Procedure:

  • Prepare two separate reaction vessels with resin-bound peptide lacking the serine residue.

  • In one vessel, perform the coupling reaction with Fmoc-Ser(tBu)-OH as described in the general SPPS protocol.

  • In the second vessel, perform the coupling reaction with an alternative serine derivative (e.g., a hypothetical reaction with L-Serinamide hydrochloride where the N-terminus is protected) under identical conditions (equivalents of reagents, reaction time, temperature).

  • After the coupling step, cleave a small amount of peptide from each resin.

  • Analyze the crude peptides by HPLC and mass spectrometry to determine the relative amounts of the desired peptide and any unreacted starting material or side products. The yield of the desired product is a direct measure of the coupling efficiency.

Visualizing Synthesis and Comparison Logic

Diagrams generated using Graphviz can help to visualize the complex relationships and workflows in chemical synthesis.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin-bound Peptide Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Resin Repeat Cycle Cleavage Cleavage & Deprotection Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC HPLC Purification Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS Pure_Peptide Pure Peptide HPLC->Pure_Peptide

Caption: General workflow for solid-phase peptide synthesis and analysis.

Comparison_Logic cluster_derivatives Serine Derivatives cluster_criteria Comparison Criteria Serinamide L-Serinamide HCl Yield Yield Serinamide->Yield Evaluate Purity Purity Serinamide->Purity Evaluate Cost Cost Serinamide->Cost Evaluate Side_Reactions Side Reactions Serinamide->Side_Reactions Evaluate Ser_tBu Fmoc-Ser(tBu)-OH Ser_tBu->Yield Evaluate Ser_tBu->Purity Evaluate Ser_tBu->Cost Evaluate Ser_tBu->Side_Reactions Evaluate Ser_Trt Fmoc-Ser(Trt)-OH Ser_Trt->Yield Evaluate Ser_Trt->Purity Evaluate Ser_Trt->Cost Evaluate Ser_Trt->Side_Reactions Evaluate

Caption: Logical framework for comparing serine derivatives in synthesis.

Conclusion

The choice of a serine derivative is a critical decision in chemical synthesis that can significantly influence the outcome of a reaction. For routine solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH remains a reliable and cost-effective choice. For more challenging sequences prone to aggregation, the higher cost of Fmoc-Ser(Trt)-OH is often justified by its ability to deliver higher yields and purities.[1]

L-Serinamide hydrochloride , with its C-terminal amide, represents a more specialized building block. While it may not be a direct substitute for O-protected derivatives in standard peptide elongation, it holds potential for the synthesis of peptide amides and in specific fragment condensation strategies. Further research involving direct comparative studies is needed to fully elucidate its performance characteristics relative to the more established serine derivatives. Researchers and drug development professionals should carefully consider the specific requirements of their synthetic targets when selecting the most appropriate serine building block.

References

The Neuroprotective Potential of L-Serine and its Derivative H-Ser-NH2.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective agents, the amino acid L-serine and its derivatives have garnered significant attention. This guide provides a comparative analysis of the experimental data supporting the neuroprotective effects of L-serine, the direct precursor to H-Ser-NH2.HCl (L-Serinamide hydrochloride). While direct comparative studies on this compound are limited in the available scientific literature, the extensive research on L-serine provides a strong foundation for understanding the potential therapeutic applications of this class of molecules.

Data Presentation: L-Serine in Models of Neurological Damage

The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of L-serine in models of cerebral ischemia and traumatic brain injury.

Table 1: Neuroprotective Effects of L-Serine in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterControl (Vehicle)L-Serine (168 mg/kg)Percentage Improvement
Neurological Deficit Score HighSignificantly Decreased[1]Not specified
Infarct Volume LargeSignificantly Decreased[1]Not specified
Neuronal Viability LowSignificantly Elevated[1]Not specified
Lactate (B86563) Dehydrogenase (LDH) Leakage HighSignificantly Inhibited[1]Not specified
Brain Water Content HighSignificantly Reduced[1]Not specified
Blood-Brain Barrier Permeability HighSignificantly Reduced[1]Not specified
Activated Caspase-3 Expression HighSignificantly Reduced[1]Not specified

Table 2: Neuroprotective Effects of L-Serine in a Mouse Model of Traumatic Brain Injury (TBI)

ParameterControl (Vehicle)L-SerinePercentage Improvement
Neurological Deficit Score HighSignificantly Decreased[2]Not specified
Brain Water Content HighSignificantly Reduced[2]Not specified
Lesion Volume LargeSignificantly Reduced[2]Not specified
Neuron Loss HighSignificantly Reduced[2]Not specified
Activated Caspase-3 HighSignificantly Inhibited[2]Not specified
TNF-α Levels HighSignificantly Reduced[2]Not specified
IL-1β Levels HighSignificantly Reduced[2]Not specified
IL-6 Levels HighSignificantly Reduced[2]Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature on L-serine's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This widely used model mimics ischemic stroke in humans.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. A nylon suture is inserted into the internal carotid artery to occlude the middle cerebral artery.

  • Ischemia and Reperfusion: The suture remains in place for a specified period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

  • Treatment: L-serine or a vehicle control is administered, often intraperitoneally, at a specific time point relative to the MCAO procedure (e.g., within 6 hours after reperfusion)[1].

  • Outcome Measures: Neurological deficit scores, infarct volume (measured by TTC staining), and biochemical markers are assessed at various time points post-MCAO.

Traumatic Brain Injury (TBI) Model in Mice

This model is used to study the cellular and molecular consequences of head injury.

  • Animal Preparation: Adult male mice are anesthetized.

  • Injury Induction: A weight-drop device is used to induce a controlled cortical impact.

  • Treatment: L-serine or a vehicle control is administered intraperitoneally at a set time after TBI (e.g., 3 hours) and then continued for a specific duration (e.g., twice daily for 7 days)[2].

  • Outcome Measures: Neurological severity scores, brain water content, lesion volume, and levels of inflammatory cytokines are measured.

In Vitro Glutamate (B1630785) Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary hippocampal neurons are cultured.

  • Exposure to Glutamate: The cultured neurons are exposed to a high concentration of glutamate (e.g., 1 mM) for a defined period (e.g., 2 hours) to induce excitotoxicity[1].

  • Treatment: L-serine or a control substance is co-incubated with the neurons during the glutamate exposure.

  • Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium[1].

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the neuroprotective actions of L-serine, which are likely relevant to its derivative, this compound.

G Potential Neuroprotective Signaling Pathway of L-Serine cluster_0 Ischemic/Excitotoxic Insult cluster_1 L-Serine Intervention cluster_2 Cellular Response Glutamate Excess Glutamate GlyR Glycine (B1666218) Receptor Activation L_Serine L-Serine / this compound L_Serine->GlyR Activates UPR Modulation of Unfolded Protein Response L_Serine->UPR Modulates Inflammation Reduced Neuroinflammation (TNF-α, IL-1β, IL-6) GlyR->Inflammation Inhibits Apoptosis Inhibition of Apoptosis (Caspase-3) GlyR->Apoptosis Inhibits PDI Increased PDI Translation UPR->PDI Leads to Neuron Neuronal Survival PDI->Neuron Promotes Inflammation->Neuron Promotes Apoptosis->Neuron Promotes

Caption: Potential neuroprotective signaling pathways of L-Serine and its derivatives.

G Experimental Workflow for Assessing Neuroprotection cluster_0 In Vivo Model cluster_1 In Vitro Model cluster_2 Mechanistic Analysis Model Induce Neurological Damage (e.g., MCAO, TBI) Treatment_vivo Administer this compound or Alternative Model->Treatment_vivo Behavioral Assess Neurological Function Treatment_vivo->Behavioral Histology Histological Analysis (Infarct/Lesion Volume) Treatment_vivo->Histology Biochemical Biochemical Assays (e.g., Cytokines, Caspase) Treatment_vivo->Biochemical Tissue Samples Culture Primary Neuronal Culture Insult Induce Neuronal Stress (e.g., Glutamate, Hypoxia) Culture->Insult Treatment_vitro Apply this compound or Alternative Insult->Treatment_vitro Viability Measure Cell Viability (MTT, LDH) Treatment_vitro->Viability Treatment_vitro->Biochemical Cell Lysates Pathway Signaling Pathway Analysis (Western Blot, PCR) Biochemical->Pathway

Caption: General experimental workflow for evaluating neuroprotective compounds.

Discussion and Future Directions

The experimental evidence strongly supports the neuroprotective properties of L-serine in various models of neurological damage. Mechanistically, L-serine appears to exert its effects through the activation of glycine receptors, leading to a reduction in neuroinflammation and apoptosis[1][2][3]. Furthermore, L-serine has been shown to modulate the unfolded protein response, a key cellular stress response pathway, by upregulating the chaperone protein disulfide isomerase (PDI)[4][5]. This suggests a role in restoring protein homeostasis under stressful conditions.

While this compound is a direct derivative of L-serine, further research is needed to provide a direct comparison of its neuroprotective efficacy against L-serine and other potential neuroprotective agents. Future studies should focus on head-to-head comparative experiments using the models and protocols outlined in this guide. Such research will be instrumental in determining the therapeutic potential of this compound for a range of neurological disorders.

References

A Comparative Analysis of H-Ser-NH2.HCl and H-Thr-NH2.HCl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Understanding Key Differences in Structure, Performance, and Application

For researchers in biochemistry, drug development, and molecular biology, the choice between structurally similar molecules can have profound implications for experimental outcomes. H-Ser-NH2.HCl (L-Serinamide hydrochloride) and H-Thr-NH2.HCl (L-Threoninamide hydrochloride) are two such molecules. Both are hydrochloride salts of primary amino acid amides and serve as fundamental building blocks in synthetic and chemical biology. While they share a hydroxyl-containing side chain, a subtle structural variance—an additional methyl group in threonine—leads to significant differences in their physicochemical properties and biological performance, particularly in the context of protein signaling.

This guide provides an objective comparison of these two compounds, supported by physicochemical data and established experimental protocols, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties

A foundational comparison begins with the fundamental physicochemical properties of each compound. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyThis compoundH-Thr-NH2.HClReference
CAS Number 65414-74-633209-01-7[1][2]
Molecular Formula C₃H₉ClN₂O₂C₄H₁₁ClN₂O₂[3][4]
Molecular Weight 140.57 g/mol 154.59 g/mol [3][4]
Appearance Off-white to light yellow solidWhite powder[3][5]
Melting Point 185-188 °CNot specified[1][6]
Solubility Soluble in DMSO (up to 50 mg/mL)Not specified; generally soluble in water[3]
Storage (Powder) -20°C (3 years), 4°C (2 years)Not specified; standard cool, dry place[7]

Structural and Functional Comparison

The primary distinction between serine and threonine lies in their side chains. Serine possesses a primary alcohol (-CH₂OH), while threonine features a secondary alcohol with an additional methyl group (-CH(OH)CH₃).[8] This seemingly minor difference introduces significant functional consequences.

  • Steric Hindrance: The methyl group on threonine's β-carbon creates greater steric bulk compared to serine's side chain. This can influence peptide synthesis coupling efficiencies and the local conformation of the resulting peptide.

  • Hydrophobicity: The additional methyl group makes threonine slightly more hydrophobic than serine.

  • Chirality: Threonine has two chiral centers (at the α and β carbons), whereas serine has only one (at the α carbon).[9]

G cluster_ser H-Ser-NH2 (Serinamide) cluster_thr H-Thr-NH2 (Threoninamide) ser_struct H₂N-CH-C(=O)NH₂ CH₂OH ser_label Primary Alcohol Less Steric Bulk ser_struct:f1->ser_label thr_struct H₂N-CH-C(=O)NH₂ CH(OH)CH₃ thr_label Secondary Alcohol Greater Steric Bulk thr_struct:f1->thr_label

Caption: Structural difference between Serinamide and Threoninamide side chains.

Comparative Performance in Biological Systems: The Role of Phosphorylation

The most critical performance difference between serine and threonine derivatives emerges in the study of protein phosphorylation, a ubiquitous post-translational modification that governs cellular signaling. While both residues are primary targets for protein kinases, the structural outcome of their phosphorylation is markedly different.

Recent studies have demonstrated that phosphorylation of threonine induces a significant disorder-to-order transition.[10][11] Dianionic phosphothreonine shows a strong preference for a rigid, cyclic conformation stabilized by a network of noncovalent interactions, including an intra-residue hydrogen bond.[10][11] This conformational restriction is so pronounced that phosphothreonine can functionally mimic the structural role of proline, which is unique for its covalently cyclized backbone.[10]

In contrast, serine phosphorylation typically results in smaller, more flexible conformational changes. This has led to a functional analogy:

  • Threonine Phosphorylation: Acts as a decisive molecular "switch," causing a large, step-function-like change in protein structure and activity.[11]

  • Serine Phosphorylation: Functions more like a "rheostat," allowing for fine-tuned, graded adjustments to protein function.[11]

This inherent difference is crucial for researchers designing peptides or inhibitors to study signaling pathways, as the choice between serine and threonine can dictate the nature of the biological response.

G cluster_outputs signal Upstream Signal kinase Protein Kinase signal->kinase Activates adp ADP kinase->adp substrate_inactive Substrate Protein (Inactive) kinase->substrate_inactive Phosphorylates atp ATP atp->kinase substrate_pSer pSer-Protein Flexible Conformation Graded 'Rheostat' Response substrate_inactive->substrate_pSer on Serine substrate_pThr pThr-Protein Rigid Conformation 'On/Off' Switch Response substrate_inactive->substrate_pThr on Threonine G start Start prep Prepare Reaction Mix (Buffer, Kinase, Peptide) start->prep initiate Initiate with ATP ([γ-³²P]ATP) prep->initiate incubate Incubate at 30°C initiate->incubate stop Terminate Reaction (Phosphoric Acid) incubate->stop spot Spot onto Phosphocellulose Paper stop->spot wash Wash to Remove Unincorporated ATP spot->wash measure Measure Radioactivity (Scintillation Counter) wash->measure end Analyze Data measure->end

References

alternative reagents to L-Serinamide hydrochloride for peptide amidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the C-terminal amidation of peptides is a critical post-translational modification that often dictates biological activity, stability, and therapeutic potential. While a variety of methods exist to achieve this modification, selecting the optimal reagent is crucial for maximizing yield, purity, and process efficiency. This guide provides a detailed comparison of common chemical and enzymatic alternatives for peptide amidation, supported by experimental data and protocols.

Introduction to Peptide Amidation

Many peptide hormones and neurotransmitters require a C-terminal amide for their full biological function.[1][2][3] This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance receptor binding affinity and increase the peptide's metabolic stability by conferring resistance to carboxypeptidases.[1] In vivo, this process is catalyzed by the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM).[1][4][5] In vitro, both chemical and enzymatic methods are employed to produce C-terminally amidated peptides.

Chemical Reagents for Peptide Amidation

Chemical amidation typically involves the activation of the C-terminal carboxylic acid followed by nucleophilic attack by an ammonia (B1221849) source. A wide array of coupling reagents, originally developed for peptide bond formation, are utilized for this purpose.

A variety of reagents are available for the chemical amidation of peptides, each with its own set of advantages and disadvantages. These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[6][7]Can cause racemization (often used with additives like HOBt or HOAt to suppress this), formation of insoluble urea (B33335) byproducts (with DCC).[7][8]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization.[6][7]BOP is toxic due to the HMPA byproduct; PyBOP is a safer alternative.[6]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUHigh reactivity, fast reaction times, byproducts are generally soluble.[6][7]Can be more expensive, some (like HBTU and HATU) can react with the unprotected N-terminus if used in excess.[7] COMU is a safer and highly efficient alternative.[6][7][9]

Experimental Protocol: Chemical Amidation in Solution using HATU

This protocol describes a general procedure for the amidation of a peptide with a free C-terminus in a solution phase.

Materials:

  • Peptide with a free C-terminal carboxylic acid

  • HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Ammonia source (e.g., ammonia gas or a solution of ammonia in an organic solvent)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Water (for quenching and precipitation)

  • HPLC for purification and analysis

Procedure:

  • Dissolve the peptide in a minimal amount of anhydrous organic solvent.

  • Add HATU (1.0 equivalent relative to the peptide) and DIPEA (1.5 equivalents) to the peptide solution.

  • Stir the mixture for 5-10 minutes at room temperature to allow for the activation of the carboxylic acid.

  • Introduce the ammonia source. This can be done by bubbling ammonia gas through the solution or by adding a concentrated solution of ammonia in an appropriate solvent.

  • Allow the reaction to proceed for several hours at room temperature. The reaction progress can be monitored by HPLC.

  • Upon completion, quench the reaction by adding water.

  • If the amidated peptide is insoluble in water, it will precipitate and can be collected by filtration.

  • Purify the crude product using preparative HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[10]

Enzymatic Reagents for Peptide Amidation

Enzymatic amidation offers a highly specific and efficient alternative to chemical methods, often proceeding under mild conditions without the need for protecting groups.

The native enzyme responsible for peptide amidation, PAM, is a bifunctional enzyme with two catalytic domains: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL).[1][3] PHM hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue, and PAL then cleaves the N-Cα bond to release the amidated peptide and glyoxylate.[1][3]

Besides PAM, other enzymes have been explored for peptide amidation. Carboxypeptidase-Y has been utilized for in vitro amidation.[2][11] More recently, plant ligases are being investigated as a green and efficient alternative for producing C-terminally amidated peptides from unprotected carboxylate precursors.[12]

EnzymeMechanismAdvantagesDisadvantages
PAM Two-step reaction involving hydroxylation and lysis of a C-terminal glycine.[1][4]High specificity and efficiency.[12]Requires a C-terminal glycine precursor, production and purification of the enzyme can be challenging.[12]
Carboxypeptidase-Y Transpeptidation reaction.[2][11]Can be used for peptides without a C-terminal glycine.Reaction conditions need careful optimization to favor amidation over hydrolysis.
Plant Ligases Ligation of an amine source to the C-terminus.[12]Green and efficient, can be used with various C-terminal residues.[12]Still an emerging technology, enzyme availability and substrate scope may be limited.[12]

Experimental Protocol: In Vitro Enzymatic Amidation using PAM

This protocol outlines a general procedure for the enzymatic amidation of a glycine-extended peptide using a recombinant PAM enzyme.

Materials:

  • Glycine-extended peptide substrate

  • Recombinant PAM enzyme

  • Ascorbate (cofactor for PHM)

  • Copper (cofactor for PHM)

  • Molecular oxygen

  • Reaction buffer (e.g., MES or HEPES, pH adjusted)

  • HPLC for purification and analysis

Procedure:

  • Prepare a reaction mixture containing the glycine-extended peptide, ascorbate, and copper in the appropriate reaction buffer.

  • Equilibrate the reaction mixture to the optimal temperature for PAM activity.

  • Initiate the reaction by adding the recombinant PAM enzyme.

  • Ensure a continuous supply of molecular oxygen, for example, by gentle agitation in an open vial.

  • Incubate the reaction for a sufficient time to allow for complete conversion of the substrate. Monitor the reaction progress by HPLC.

  • Stop the reaction, for example, by adding a chelating agent like EDTA to sequester the copper ions or by acidification.

  • Purify the amidated peptide from the reaction mixture using preparative HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Diagrams

Enzymatic_Peptide_Amidation_Pathway cluster_PHM PHM Domain cluster_PAL PAL Domain Peptide_Gly Peptide-Glycine Precursor Peptide_OH_Gly α-Hydroxyglycine Intermediate Peptide_Gly->Peptide_OH_Gly O2, Ascorbate, Cu2+ Amidated_Peptide Amidated Peptide Peptide_OH_Gly->Amidated_Peptide Zn2+ Glyoxylate Glyoxylate Peptide_OH_Gly->Glyoxylate

Caption: Enzymatic amidation pathway catalyzed by PAM.

Chemical_Amidation_Workflow Start Peptide with C-terminal COOH Activation Activation of Carboxylic Acid (e.g., with HATU, DIPEA) Start->Activation Nucleophilic_Attack Nucleophilic Attack by Ammonia Source Activation->Nucleophilic_Attack Amidated_Peptide Amidated Peptide Nucleophilic_Attack->Amidated_Peptide Purification Purification (HPLC) Amidated_Peptide->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for chemical peptide amidation.

Conclusion

The choice of reagent for peptide amidation depends on several factors, including the peptide sequence, scale of synthesis, cost considerations, and desired purity. Chemical methods using modern coupling reagents like COMU offer a versatile and efficient approach, particularly in solid-phase peptide synthesis. For applications requiring high specificity and mild reaction conditions, enzymatic amidation using PAM or emerging ligase technologies presents a powerful alternative. Careful consideration of the pros and cons of each method, as outlined in this guide, will enable researchers to select the most appropriate strategy for their specific needs.

References

Comparative Guide to Cross-Reactivity Studies of H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of H-Ser-NH2.HCl (L-Serine amide hydrochloride), a versatile serine derivative utilized in neuroscience research, protein synthesis, and as a potential therapeutic agent. Due to the limited availability of direct cross-reactivity studies for this compound, this document leverages data from structurally and functionally similar compounds, primarily D-serine (B559539) and other amino acid amides, to provide a comprehensive overview for researchers. The information presented herein is intended to guide the design and interpretation of cross-reactivity assessments for this compound and similar small molecules.

Introduction to this compound and the Importance of Cross-Reactivity

This compound is a derivative of the amino acid L-serine, with the carboxylic acid group replaced by an amide. It serves as a valuable tool in several research areas, including:

  • Neuroscience: As a serine analog, it is employed in studies of neurotransmitter synthesis and neuronal signaling pathways.[1]

  • Biochemistry and Molecular Biology: It acts as a building block in protein synthesis research.[1]

  • Pharmaceutical Development: It is used in the formulation and development of drugs targeting neurological disorders.[1] One vendor also lists it as a synthetic anti-HIV drug candidate.

Why is Cross-Reactivity a Critical Consideration?

Cross-reactivity refers to the binding of a molecule to a target other than its intended one. For a compound like this compound, understanding its cross-reactivity profile is paramount for several reasons:

  • Target Specificity: To ensure that observed biological effects are due to interaction with the intended target and not off-target sites.

  • Data Interpretation: To avoid misinterpretation of experimental results where effects may be influenced by unintended interactions.

  • Therapeutic Potential: In drug development, unforeseen cross-reactivity can lead to adverse side effects or reduced efficacy.

  • Assay Accuracy: In diagnostic and research assays, cross-reacting substances can lead to false-positive or inaccurate results. For instance, amino acid amides have been shown to cross-react in certain protein quantification assays like the biuret (B89757) reaction.[2][3]

Given its structural similarity to the neurotransmitters L-serine, D-serine, and glycine (B1666218), this compound has the potential to cross-react with their respective receptors and transporters. This guide will focus on potential cross-reactivity with key excitatory neurotransmitter receptors.

Potential Cross-Reactivity with Neurotransmitter Receptors

Based on the known interactions of its analogs, the primary targets for assessing the cross-reactivity of this compound should include the N-methyl-D-aspartate (NMDA) receptor and the glycine receptor.

N-methyl-D-aspartate (NMDA) Receptor

The NMDA receptor, a crucial player in synaptic plasticity and memory formation, requires the binding of both glutamate (B1630785) and a co-agonist, which can be either D-serine or glycine, for its activation.[4][5] D-serine is a potent endogenous co-agonist at the NMDA receptor.[4][6] Studies have shown that D-serine can also, at high concentrations, compete with glutamate for binding to the GluN2A subunit of the NMDA receptor, leading to an inhibitory effect.[5]

Given that this compound is a serine derivative, it is plausible that it could exhibit some degree of affinity for the co-agonist binding site on the GluN1 subunit or potentially interact with the glutamate binding site on the GluN2 subunits of the NMDA receptor.

Glycine Receptor

The glycine receptor is a major inhibitory receptor in the central nervous system. Glycine is its primary agonist. However, other small amino acids, including L-serine and L-alanine, can also activate the glycine receptor, albeit with lower potency.[7] Therefore, it is important to evaluate the potential for this compound to act as an agonist or antagonist at glycine receptors.

Data Presentation: Comparative Cross-Reactivity Profile

The following tables present hypothetical, yet plausible, quantitative data summarizing the cross-reactivity profile of this compound in comparison to its endogenous analogs. This data is intended for illustrative purposes to guide experimental design.

Table 1: Comparative Binding Affinities (Ki) at NMDA and Glycine Receptors

CompoundTarget ReceptorKi (nM)Assay Type
This compound NMDA Receptor (GluN1)1500Radioligand Competition Binding
D-SerineNMDA Receptor (GluN1)150Radioligand Competition Binding
GlycineNMDA Receptor (GluN1)200Radioligand Competition Binding
This compound Glycine Receptor (α1)>10000Radioligand Competition Binding
GlycineGlycine Receptor (α1)100Radioligand Competition Binding
L-SerineGlycine Receptor (α1)5000Electrophysiology

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50/IC50) at NMDA and Glycine Receptors

CompoundTarget ReceptorFunctional EffectEC50/IC50 (µM)Assay Type
This compound NMDA ReceptorCo-agonist50Calcium Influx Assay
D-SerineNMDA ReceptorCo-agonist5Calcium Influx Assay
GlycineNMDA ReceptorCo-agonist8Calcium Influx Assay
This compound Glycine ReceptorAgonist>100Electrophysiology (Whole-cell patch clamp)
GlycineGlycine ReceptorAgonist30Electrophysiology (Whole-cell patch clamp)

Note: EC50 represents the concentration for 50% of maximal effect (for agonists), while IC50 represents the concentration for 50% inhibition (for antagonists).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Competition Binding Assay for NMDA Receptor (GluN1 Subunit)

This protocol is adapted from standard procedures for neurotransmitter receptor binding assays.[8][9][10]

Objective: To determine the binding affinity (Ki) of this compound for the co-agonist site on the GluN1 subunit of the NMDA receptor.

Materials:

  • Membrane preparation from cells expressing human NMDA receptors (e.g., HEK293 cells)

  • Radioligand: [³H]CGP-39653 (a high-affinity antagonist for the glycine binding site)

  • Test compound: this compound

  • Reference compounds: D-Serine, Glycine

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing NMDA receptors in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

    • Total Binding: 50 µL of [³H]CGP-39653 (final concentration ~1 nM), 50 µL of binding buffer, and 100 µL of membrane suspension (10-20 µg protein).

    • Non-specific Binding: 50 µL of [³H]CGP-39653, 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM), and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of [³H]CGP-39653, 50 µL of this compound at various concentrations (e.g., 10⁻⁹ to 10⁻³ M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive ELISA for Small Molecule Cross-Reactivity

This is a general protocol for assessing the cross-reactivity of a small molecule in an immunoassay format.

Objective: To determine the cross-reactivity of this compound in an ELISA designed for a structurally similar molecule (Analyte X).

Materials:

  • 96-well microplate coated with a conjugate of Analyte X (e.g., Analyte X-BSA).

  • Primary antibody specific for Analyte X.

  • HRP-conjugated secondary antibody.

  • Test compound: this compound.

  • Reference compound: Analyte X.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Blocking: Block the coated microplate with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of this compound or Analyte X at various concentrations to the wells. Then, add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance against the log concentration of the competitor (this compound or Analyte X).

    • Determine the IC50 value for both compounds.

    • Calculate the percent cross-reactivity: (% Cross-reactivity) = (IC50 of Analyte X / IC50 of this compound) x 100.

Visualizations

Signaling Pathway Diagram

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R binds (GluN2) Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel opens CaMKII CaMKII Ca_Channel->CaMKII activates CREB CREB CaMKII->CREB phosphorylates LTP LTP / Synaptic Plasticity CREB->LTP promotes DSerine D-Serine DSerine->NMDA_R binds (GluN1 co-agonist) HSerNH2 This compound (Potential Cross-reactivity) HSerNH2->NMDA_R potential interaction

Caption: Potential interaction of this compound with the NMDA receptor signaling pathway.

Experimental Workflow Diagram

Competitive_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membrane Suspension start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_membranes->setup_assay add_reagents Add Radioligand, Buffer/Competitor, and Membranes setup_assay->add_reagents incubate Incubate at RT (60 min) add_reagents->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash measure Add Scintillation Cocktail & Measure Radioactivity filter_wash->measure analyze Analyze Data: Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand competitive binding assay.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available in the public domain, this guide provides a framework for researchers to approach this critical aspect of its characterization. Based on its structural similarity to endogenous neurotransmitters, a thorough investigation of its interaction with NMDA and glycine receptors is strongly recommended. The provided protocols and hypothetical data serve as a starting point for designing and interpreting such studies. A comprehensive understanding of the cross-reactivity profile of this compound will ultimately enhance the reliability of research findings and facilitate its potential development as a therapeutic agent.

References

A Researcher's Guide to Benchmarking H-Ser-NH2.HCl from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. H-Ser-NH2.HCl (L-Serinamide hydrochloride), a key serine derivative, is a fundamental building block in peptide synthesis and various chiral applications.[1][2][3] Ensuring the purity and reliability of this reagent is a critical first step in any experimental workflow. This guide provides a comprehensive framework for benchmarking the performance of this compound obtained from different suppliers, complete with detailed experimental protocols and data presentation formats.

The primary goal of this benchmarking guide is to empower researchers to make informed decisions when selecting a supplier for this compound. By implementing the outlined quality control experiments, laboratories can verify critical parameters that directly impact experimental outcomes, from reaction yields in peptide synthesis to the stereochemical integrity of final compounds.

Key Quality Parameters and Data Comparison

The performance of this compound can be quantitatively assessed across several key parameters. The following tables present a summary of hypothetical comparative data from three different suppliers (Supplier A, Supplier B, and Supplier C) to illustrate how results can be structured for easy comparison.

Table 1: Purity and Identity Assessment

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity by HPLC (%) 99.8%98.5%99.2%≥ 99.0%
¹H NMR ConformsConformsConformsConforms to Structure
Mass Spectrometry (m/z) 105.066 [M+H]⁺105.065 [M+H]⁺105.066 [M+H]⁺105.066 ± 0.005

Table 2: Physicochemical Properties

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Optical Rotation [α]²⁰/D +14.1° (c=1, H₂O)+13.9° (c=1, H₂O)+14.0° (c=1, H₂O)+14.0° ± 0.5°
Appearance White Crystalline PowderWhite Crystalline PowderOff-White PowderWhite to Off-White Solid
Solubility in Water (mg/mL) > 100 mg/mL> 100 mg/mL> 100 mg/mL≥ 100 mg/mL

Detailed Experimental Protocols

To ensure accurate and reproducible results, the following detailed methodologies should be followed for each key experiment.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate and quantify this compound from potential impurities.

  • Objective: To determine the purity of the this compound sample by calculating the area percentage of the main peak.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Injection Volume: 10 µL.

    • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Identity Confirmation by ¹H NMR Spectroscopy

This protocol verifies the chemical structure of the compound.

  • Objective: To confirm the identity of this compound by comparing its proton NMR spectrum to a reference spectrum or expected chemical shifts.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or 500 MHz).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.7 mL of Deuterium Oxide (D₂O).

    • Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

    • Data Analysis: Process the spectrum and identify the characteristic peaks for this compound. The expected chemical shifts in D₂O are approximately: δ 4.0-4.2 (m, 1H), δ 3.8-3.9 (m, 2H).

Enantiomeric Purity by Optical Rotation

As a chiral molecule, confirming the correct stereoisomer is crucial.[4][5][6]

  • Objective: To measure the specific rotation of the this compound sample to confirm it is the L-enantiomer.

  • Instrumentation: Polarimeter.

  • Procedure:

    • Sample Preparation: Accurately prepare a solution of this compound in water at a concentration (c) of 1 g/100 mL (or 0.01 g/mL).[4]

    • Measurement: Use a polarimeter with a sodium D-line light source (589 nm) and a path length (l) of 1 decimeter (dm).[5][6] Measure the observed rotation (α).[4]

    • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c).[4]

Solubility Testing

A practical assessment of a key physical property for ease of use in experiments.

  • Objective: To determine the solubility of this compound in a relevant solvent, typically water.

  • Procedure (Shake-Flask Method): [7][8]

    • Add an excess amount of this compound to a vial containing a known volume of purified water at a controlled temperature (e.g., 25 °C).[7]

    • Agitate the vial for a sufficient period (e.g., 24 hours) to reach equilibrium.[7][8]

    • After agitation, allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.[7]

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC.

Visualizing Workflows and Applications

Diagrams are essential for clearly communicating experimental processes and the role of reagents in complex pathways.

cluster_0 Supplier Qualification Workflow A Receive this compound from New Supplier B Visual Inspection (Appearance) A->B C Perform QC Tests B->C D HPLC Purity C->D E 1H NMR Identity C->E F Optical Rotation C->F G Solubility Test C->G H Compare Data to Specifications D->H E->H F->H G->H I Approve Supplier H->I Pass J Reject Supplier H->J Fail

Caption: Workflow for qualifying a new supplier of this compound.

This compound is frequently used in Solid Phase Peptide Synthesis (SPPS). The diagram below illustrates its incorporation into a growing peptide chain.[9][10][11][12]

cluster_1 Solid Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Coupling: Fmoc-Ser(tBu)-OH + Resin-NH2-Peptide Washing1->Coupling Washing2 Wash Coupling->Washing2 NewPeptide Elongated Peptide (Fmoc-Ser(tBu)-Peptide-Resin) Washing2->NewPeptide NewPeptide->Deprotection Next Cycle

Caption: Role of a protected serine derivative in an SPPS cycle.

References

literature review of comparative studies on L-Serinamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Meticulous research has yielded a notable scarcity of direct comparative studies on L-Serinamide hydrochloride. The existing literature primarily details its chemical and physical properties, with limited exploration into its specific biological activities. Consequently, this guide will first consolidate the available data on L-Serinamide hydrochloride.

Subsequently, to provide a comprehensive comparative framework as requested, this document will pivot to an in-depth analysis of L-Serine , a structurally analogous amino acid with a wealth of research on its neuroprotective properties. The experimental data, mechanistic pathways, and comparative analyses presented for L-Serine can offer valuable insights and potential avenues for research into the bioactivity of L-Serinamide hydrochloride.

L-Serinamide Hydrochloride: A Profile

L-Serinamide hydrochloride is the hydrochloride salt of L-Serinamide, an amide derivative of the amino acid L-Serine. It is primarily utilized in biochemical research and pharmaceutical development, often as a building block in the synthesis of more complex molecules.[1] While its specific biological performance compared to alternatives is not well-documented, its role as a precursor in neurotransmitter synthesis studies suggests its importance in neuroscience research.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-Serinamide hydrochloride is presented below. This data is crucial for researchers in designing experiments and for drug development professionals in formulation studies.

PropertyValueReferences
Molecular Formula C₃H₉ClN₂O₂[1]
Molecular Weight 140.57 g/mol [1]
CAS Number 65414-74-6[1]
Appearance White to off-white crystalline powder
Melting Point 185-188 °C
Solubility Soluble in water[1]
Storage 0-8 °C, in a dark, inert atmosphere
Optical Activity [α]20/D +14°, c = 1 in H₂O

L-Serine as a Neuroprotective Agent: A Comparative Analysis

Given the limited data on L-Serinamide hydrochloride, we will now explore the extensive research on L-Serine's neuroprotective effects. This section will provide the detailed experimental data and mechanistic pathways that are crucial for understanding the potential therapeutic applications of related compounds.

Mechanisms of Neuroprotection by L-Serine

L-Serine has been shown to exert its neuroprotective effects through several key mechanisms:

  • Activation of Glycine (B1666218) Receptors: L-Serine acts as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors.[2] This activation leads to a hyperpolarization of neuronal membranes, reducing neuronal excitability and thereby protecting against excitotoxicity, a common pathway of neuronal death in neurodegenerative diseases and injury.[2][3]

  • Modulation of the Unfolded Protein Response (UPR): L-Serine has been found to influence the UPR, a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[4] By modulating the UPR, L-Serine may help cells to better cope with ER stress and prevent apoptosis (programmed cell death).[4] Specifically, L-Serine has been shown to selectively increase the translation of Protein Disulfide Isomerase (PDI), an ER chaperone protein that aids in the refolding of misfolded proteins.[4]

  • Anti-inflammatory Effects: L-Serine has demonstrated anti-inflammatory properties by modulating the activity of microglia and astrocytes, the primary immune cells of the central nervous system.[3] It can inhibit the proliferation and activation of these cells and reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Experimental Data and Protocols

The following table summarizes experimental data from a study investigating the neuroprotective effects of L-Serine in a mouse model of traumatic brain injury (TBI).

ParameterControl (TBI only)L-Serine (342 mg/kg)L-Serine (1027 mg/kg)
Neurological Deficit Score HighSignificantly ReducedSignificantly Reduced
Brain Water Content IncreasedSignificantly ReducedSignificantly Reduced
Lesion Volume LargeSignificantly ReducedSignificantly Reduced
Neuronal Loss SignificantSignificantly ReducedSignificantly Reduced
Activated Caspase-3 HighSignificantly ReducedSignificantly Reduced
TNF-α Levels HighSignificantly ReducedSignificantly Reduced
IL-1β Levels HighSignificantly ReducedSignificantly Reduced
IL-6 Levels HighSignificantly ReducedSignificantly Reduced

Experimental Protocol: Traumatic Brain Injury (TBI) Model in Mice

A weight-drop model was used to induce TBI in mice. L-Serine was administered intraperitoneally at the indicated doses 3 hours after TBI and then twice daily. Neurological function, brain edema, lesion volume, and neuronal loss were assessed at various time points post-injury. The levels of inflammatory cytokines and activated caspase-3 (a marker of apoptosis) were measured in brain tissue homogenates using ELISA and immunohistochemistry, respectively. The effects of L-Serine were also tested in the presence of strychnine, a glycine receptor antagonist, to confirm the mechanism of action.

Signaling Pathways

L-Serine, by activating glycine receptors, triggers a cascade of events that ultimately leads to neuroprotection.

Glycine_Receptor_Activation L_Serine L-Serine GlyR Glycine Receptor L_Serine->GlyR activates Cl_influx Cl- Influx GlyR->Cl_influx leads to Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: L-Serine activates glycine receptors, leading to neuroprotection.

L-Serine can modulate the UPR to promote cell survival under ER stress.

UPR_Modulation ER_Stress Endoplasmic Reticulum (ER) Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Homeostasis Restored ER Homeostasis UPR->Homeostasis goal of Apoptosis Apoptosis UPR->Apoptosis can lead to L_Serine L-Serine PDI Protein Disulfide Isomerase (PDI) Translation L_Serine->PDI selectively increases Refolding Protein Refolding PDI->Refolding enhances Refolding->Homeostasis

Caption: L-Serine modulates the UPR by increasing PDI translation.

L-Serine reduces neuroinflammation by affecting microglia and astrocytes.

Anti_Inflammatory_Pathway L_Serine L-Serine Microglia_Astrocytes Activated Microglia & Astrocytes L_Serine->Microglia_Astrocytes inhibits activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) L_Serine->Pro_inflammatory_Cytokines reduces release Microglia_Astrocytes->Pro_inflammatory_Cytokines release Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection counteracts

Caption: L-Serine exerts anti-inflammatory effects on glial cells.

Conclusion and Future Directions

While direct comparative studies on L-Serinamide hydrochloride are currently lacking, the extensive research on its parent amino acid, L-Serine, provides a strong foundation for future investigations. The neuroprotective mechanisms of L-Serine, including glycine receptor activation, UPR modulation, and anti-inflammatory effects, highlight promising areas for exploring the therapeutic potential of L-Serinamide hydrochloride. Further research is warranted to determine if the amide functional group alters the pharmacokinetic profile or biological activity of the molecule, potentially offering advantages over L-Serine. Comparative studies are essential to elucidate the specific performance of L-Serinamide hydrochloride and its potential as a novel therapeutic agent for neurological disorders.

References

A Comparative Guide to Confirming the Stereochemistry of H-Ser-NH₂.HCl Post-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the stereochemical integrity of synthesized chiral molecules like H-Ser-NH₂.HCl (Serine Amide Hydrochloride) is a critical step in quality control and characterization. The biological activity of enantiomers can vary significantly, making precise determination of enantiomeric excess (ee) essential. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The primary methods for confirming the stereochemistry of chiral amino acid derivatives include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method offers distinct advantages and limitations in terms of sensitivity, accuracy, sample requirement, and complexity.

Workflow for Stereochemical Confirmation

The general process for confirming the stereochemistry of a synthesized compound involves selecting an appropriate analytical method, preparing the sample (which may include derivatization), analyzing the sample, and interpreting the data to determine the enantiomeric ratio.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample H-Ser-NH2.HCl Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS, Indirect HPLC, NMR) Dissolution->Derivatization If required HPLC Chiral HPLC Dissolution->HPLC Direct Method NMR NMR Spectroscopy Dissolution->NMR With Chiral Solvating Agent Polarimetry Polarimetry Dissolution->Polarimetry Derivatization->HPLC Indirect Method GCMS GC-MS Derivatization->GCMS Derivatization->NMR Chromatogram Peak Integration (Chromatogram) HPLC->Chromatogram GCMS->Chromatogram Spectrum Signal Integration (NMR Spectrum) NMR->Spectrum Rotation Measure Optical Rotation Polarimetry->Rotation Calculation Calculate Enantiomeric Excess (ee) Chromatogram->Calculation Spectrum->Calculation Rotation->Calculation

Caption: General workflow for confirming the stereochemistry of H-Ser-NH₂.HCl.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high accuracy, high throughput, or the available instrumentation. Chiral HPLC is often considered the gold standard for its reliability and sensitivity.[1]

Quantitative Data Summary
ParameterChiral HPLCGC-MSNMR SpectroscopyPolarimetry
Principle Differential interaction with a chiral stationary phase or separation of diastereomers.Separation of volatile diastereomeric derivatives by gas chromatography.Distinguishing diastereomers (formed with chiral agents) by chemical shift differences.Measurement of the rotation of plane-polarized light.
LOD/LOQ High sensitivity; LOQ for serine derivatives can be in the range of 0.8-8.5 µmol/L.[2][3]High sensitivity, especially with Selected Ion Monitoring (SIM).Lower sensitivity; typically requires >0.1 mg of sample.[4]Low sensitivity; requires higher concentrations (e.g., >0.005 M for serine).[5]
Accuracy (%ee) High (can determine ee >99.5%).[1]High, dependent on derivatization and separation.Good, can determine ee with ~1% error with careful integration.[6]Low to moderate; unreliable for high ee values and prone to errors from impurities.[7]
Precision (%RSD) High; typically <3% (within-day).[2][8]High; <5% is achievable.[8]Moderate, depends on signal-to-noise and resolution.Low; highly dependent on instrument stability and sample handling.
Analysis Time 15-40 minutes per sample.[3]20-40 minutes per sample, plus derivatization time.5-15 minutes per sample, plus derivatization/preparation time.<5 minutes per sample.
Sample Prep Simple dissolution (direct) or derivatization (indirect).Derivatization required to create volatile compounds.Derivatization or addition of a chiral solvating agent is usually necessary.Simple dissolution; high purity required.
Instrumentation HPLC with chiral column and UV or MS detector.GC-MS with a capillary column (chiral or achiral).High-field NMR spectrometer.Polarimeter.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Chiral HPLC (Indirect Method with Derivatization)

This method involves derivatizing the amino group of H-Ser-NH₂ with a chiral agent to form diastereomers, which can then be separated on a standard achiral reverse-phase column. A common derivatizing agent is OPA (o-phthaldialdehyde) with a chiral thiol like N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys).[3]

Methodology:

  • Reagent Preparation:

    • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with 5 M NaOH.

    • Derivatization Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 mg of Boc-L-Cys. This reagent should be prepared fresh.

  • Derivatization Procedure:

    • Prepare a stock solution of H-Ser-NH₂.HCl in water (e.g., 1 mg/mL).

    • In a vial, mix 50 µL of the sample solution with 50 µL of the borate buffer.

    • Add 100 µL of the OPA/Boc-L-Cys reagent and mix.

    • Allow the reaction to proceed for 2-3 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: Standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 25 mM sodium acetate (B1210297) buffer, pH 6.0) and Solvent B (Methanol or Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The two diastereomers (L-Ser-NH₂ derivative and D-Ser-NH₂ derivative) will elute at different retention times.

    • Calculate the enantiomeric excess using the peak areas (A) of the L- and D-enantiomer derivatives: ee (%) = [(A_L - A_D) / (A_L + A_D)] * 100

Chiral GC-MS (Indirect Method with Derivatization)

This protocol uses Mosher's reagent ((+)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to form stable diastereomeric amides, which are then analyzed by GC-MS.[8]

Methodology:

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of H-Ser-NH₂.HCl into a reaction vial.

    • Add 200 µL of anhydrous pyridine.

    • Add 50 µL of (+)-Mosher's acid chloride.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent like ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-chiral capillary column such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Interface Temperature: 280°C.

    • MS Mode: Chemical Ionization (CI) or Electron Ionization (EI). Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

  • Data Analysis:

    • Separate peaks corresponding to the diastereomers will be observed in the chromatogram.

    • Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

NMR Spectroscopy (with Chiral Solvating Agent)

This method avoids covalent modification of the sample. A chiral solvating agent (CSA) is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers of H-Ser-NH₂.HCl. These complexes have slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of H-Ser-NH₂.HCl in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • NMR Conditions:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR acquisition.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Compare the spectra before and after the addition of the CSA.

    • Look for splitting of characteristic proton signals (e.g., the α-proton or β-protons of serine amide) into two distinct sets of peaks, representing the two diastereomeric complexes.

    • The enantiomeric ratio is determined by integrating the corresponding signals for each enantiomer.

Polarimetry

Polarimetry is a rapid but less precise method. It measures the bulk optical rotation of the sample, which is proportional to the concentration of the chiral substance and its specific rotation.

Methodology:

  • Sample Preparation:

    • Accurately prepare a solution of H-Ser-NH₂.HCl of a known concentration (c, in g/mL) in a suitable solvent (e.g., water or ethanol). The sample must be free of other optically active impurities.[9]

    • Use a standard 1 dm (10 cm) path length cell (l).

  • Measurement:

    • Calibrate the polarimeter with a solvent blank.

    • Measure the observed optical rotation (α_obs) of the sample solution at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

  • Data Analysis:

    • Calculate the specific rotation [α] of the sample: [α] = α_obs / (c * l)

    • The enantiomeric excess is calculated by comparing the measured specific rotation to the known specific rotation of the pure enantiomer ([α]_max): ee (%) = ([α] / [α]_max) * 100

    • Note: This calculation assumes a linear relationship between optical rotation and enantiomeric excess, which may not always be true.[7] This method is generally not suitable for accurate determination of high enantiomeric purity.[10]

References

Comparative Efficacy of Serine Amide Coupling in Different Reaction Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide coupling reactions is a critical step in the synthesis of novel therapeutics and research compounds. The choice of reaction medium can significantly impact reaction efficiency, yield, and purity. This guide provides a comparative analysis of the efficacy of coupling reactions involving L-Serinamide hydrochloride (H-Ser-NH2.HCl) in different solvent systems, supported by established principles of peptide chemistry.

The nucleophilic attack of the amine group of this compound on an activated carboxylic acid is the fundamental step in forming a peptide bond. The efficacy of this process is highly dependent on the surrounding solvent environment, which can influence the solubility of reactants, the stability of intermediates, and the nucleophilicity of the reacting species.

The Influence of Solvent Polarity and Protic Nature

Solvents are broadly classified based on their polarity and their ability to act as a proton donor (protic) or not (aprotic). These characteristics have a profound effect on the kinetics and outcome of peptide coupling reactions.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can engage in hydrogen bonding.[1] While they are effective at dissolving polar reagents like this compound, they can form hydrogen bonds with the amine nucleophile, creating a "solvent cage".[2] This caging effect stabilizes the nucleophile, thereby reducing its reactivity and hindering the rate of the desired SN2 reaction that leads to peptide bond formation.[2]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) have large dipole moments but lack O-H or N-H bonds.[1] They are excellent at dissolving polar compounds but do not form strong hydrogen bonds with the nucleophile.[2] This leaves the amine group of this compound more "free" and reactive, generally leading to faster and more efficient coupling reactions.[2][3] For SN2 reactions, the rate can be significantly higher in polar aprotic solvents compared to polar protic ones.[2]

  • Nonpolar Solvents: Solvents such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are often used in peptide synthesis. While less polar, they are effective at dissolving many organic compounds used in coupling reactions, and the formation of the highly reactive O-acylisourea intermediate during carbodiimide (B86325) activation proceeds rapidly in non-polar environments.[4]

Comparative Data on Coupling Efficiency

The following table summarizes the expected relative efficacy of a peptide coupling reaction with this compound in various common reaction media, based on established principles of solvent effects on nucleophilic substitution reactions.

Reaction Medium (Solvent)Solvent TypeExpected Relative YieldExpected Reaction RateKey Considerations
Dimethylformamide (DMF)Polar AproticHighFastExcellent solvent for most reagents; hygroscopic.
Dichloromethane (DCM)NonpolarHighFastGood for carbodiimide activation; volatility can be a concern.[4]
Acetonitrile (MeCN)Polar AproticHighVery FastCan significantly accelerate SN2 reactions.[2]
Tetrahydrofuran (THF)NonpolarModerate-HighModerate-FastGood general-purpose solvent.[5]
Methanol (MeOH)Polar ProticLow-ModerateSlowStrong hydrogen bonding reduces nucleophilicity.[2]
Water (H₂O)Polar ProticLowVery SlowGenerally unsuitable for most standard coupling reactions unless specialized water-soluble coupling reagents are used.[6][7]

Alternative Coupling Strategies and Reagents

Beyond the choice of solvent, the selection of the coupling reagent is paramount to the success of the reaction. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), are widely used.[7] The reaction proceeds through a highly reactive O-acylisourea intermediate.[4][8] To enhance efficiency and minimize the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly included.[4][6] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[4]

Other classes of highly efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU).[9][10] These reagents are particularly effective for sterically hindered amino acids and can lead to faster reactions with higher yields.[9][11]

Experimental Protocols

Below are detailed methodologies for a comparative study of a peptide coupling reaction involving this compound in different reaction media.

General Coupling Protocol using EDC.HCl/HOBt

This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to this compound.

Materials:

  • N-Boc-Alanine (Boc-Ala-OH)

  • L-Serinamide hydrochloride (this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.2 eq.) in the chosen reaction solvent (DCM, DMF, or MeOH) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq.) to the solution and stir for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq.) in the same reaction solvent, and add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and act as a base.

  • Add the this compound solution to the activated Boc-Ala-OH solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • For reactions in DCM: Dilute the mixture with EtOAc. Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • For reactions in DMF or MeOH: Remove the solvent under reduced pressure. Dissolve the residue in EtOAc and proceed with the washing steps as described for DCM.

  • Purify the crude product by flash chromatography to obtain the pure dipeptide.

  • Analyze the yield and purity of the product using techniques such as HPLC and NMR.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the comparative study.

PeptideCouplingPathway BocAla Boc-Ala-OH ActivatedEster O-Acylisourea Intermediate BocAla->ActivatedEster + EDC EDC.HCl EDC->ActivatedEster HOBtEster HOBt-Active Ester ActivatedEster->HOBtEster + HOBt Urea Water-Soluble Urea Byproduct ActivatedEster->Urea HOBt HOBt Dipeptide Boc-Ala-Ser-NH2 HOBtEster->Dipeptide + H-Ser-NH2 SerAmide H-Ser-NH2 SerAmide->Dipeptide

Caption: Peptide coupling pathway via EDC/HOBt activation.

ExperimentalWorkflow start Start dissolve Dissolve Boc-Ala-OH & HOBt in chosen solvent (DCM, DMF, MeOH) start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC.HCl (Pre-activation) cool->add_edc add_ser Add this compound & DIPEA add_edc->add_ser after 15 min react Stir overnight at RT add_ser->react workup Aqueous Work-up (Wash with acid, base, brine) react->workup purify Flash Chromatography workup->purify analyze Analyze Yield & Purity (HPLC, NMR) purify->analyze end End analyze->end

References

A Comparative Guide to Chromatographic Purity Validation of H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and scientific research, ensuring the purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount. H-Ser-NH2.HCl, or L-Serinamide hydrochloride, a derivative of the amino acid serine, is no exception. Its utility in various research and synthetic applications necessitates rigorous purity assessment to guarantee reliable and reproducible results. This guide provides an objective comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for validating the purity of this compound, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography is widely regarded as the benchmark for assessing the purity of peptides and amino acid derivatives due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from its potential impurities.

Chiral Purity: A Critical Consideration

Given that this compound is a chiral molecule, it is crucial to not only assess its chemical purity but also its enantiomeric purity. The biological activity of chiral compounds is often stereospecific, making the presence of the undesired enantiomer a critical impurity. Chiral HPLC is the definitive method for this analysis.[3][4]

Potential Impurities in this compound

Based on common synthetic routes for amino acid amides, potential impurities could include the starting material (L-serine), the D-enantiomer (D-Ser-NH2.HCl), and byproducts from the amidation reaction. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, can help identify potential degradation products.

Comparison of Chromatographic Methods

The choice between HPLC and TLC often depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.Adsorption of the analyte onto a thin layer of adsorbent material coated on a plate, with separation by a liquid mobile phase.
Resolution Very HighModerate to Good
Sensitivity High (ng to pg level)Lower (µg to ng level)
Quantification Excellent, highly accurate and precise.Semi-quantitative to quantitative (with densitometry).[5]
Throughput Lower (sequential analysis)Higher (multiple samples can be run simultaneously).[6]
Cost High (instrumentation and solvents)Low (minimal equipment required).[6]
Chiral Separation Excellent, with specialized chiral columns.[3][4]Possible with chiral stationary phases or additives, but less common and often less efficient than HPLC.
Typical Purity Result >99.5% (including chiral purity)>98% (chemical purity)
Limit of Detection (LOD) ~0.01% for impurities~0.1% for impurities
Limit of Quantification (LOQ) ~0.03% for impurities~0.3% for impurities

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

This method is designed to separate this compound from its potential D-enantiomer and other related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based) suitable for amino acid analysis, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Thin-Layer Chromatography (TLC) for Purity Assessment

This method provides a rapid and cost-effective way to assess the chemical purity of this compound.

  • Plate: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).[5][7]

  • Sample Application: Spot 1-2 µL of a 1 mg/mL solution of this compound in water onto the TLC plate.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top of the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Spray with a ninhydrin (B49086) solution (e.g., 0.2% w/v in ethanol).[8]

    • Heat the plate at 105-110 °C for 5-10 minutes.

  • Analysis: The main spot corresponding to this compound will appear as a colored spot (typically purple or bluish-purple). Any impurity spots will be visible at different Rf values.

Logical Workflow and Method Comparison

The following diagrams illustrate the general workflow for purity validation and a comparison of the outcomes from HPLC and TLC.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Conclusion Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Chiral) Dissolution->HPLC TLC TLC Analysis (Purity Screening) Dissolution->TLC Chromatogram Generate Chromatogram (HPLC) HPLC->Chromatogram PlateImage Visualize Plate (TLC) TLC->PlateImage Integration Peak Integration & Area % Calculation Chromatogram->Integration Rf Rf Value Calculation PlateImage->Rf PurityReport Purity Report (Quantitative) Integration->PurityReport PurityAssessment Purity Assessment (Semi-Quantitative) Rf->PurityAssessment Conclusion Conclusion on Purity Validation PurityReport->Conclusion PurityAssessment->Conclusion Method_Comparison cluster_hplc HPLC Analysis cluster_tlc TLC Analysis cluster_decision Decision Making HPLC_Input This compound Sample HPLC_Process High-Resolution Separation & UV Detection HPLC_Input->HPLC_Process HPLC_Output Quantitative Purity >99.5% Chiral Purity >99.5% ee LOD/LOQ ~0.01%/0.03% HPLC_Process->HPLC_Output Decision Method Selection Based on Required Accuracy, Sensitivity, and Throughput HPLC_Output->Decision TLC_Input This compound Sample TLC_Process Adsorption Chromatography & Ninhydrin Staining TLC_Input->TLC_Process TLC_Output Semi-Quantitative Purity >98% No Chiral Information LOD/LOQ ~0.1%/0.3% TLC_Process->TLC_Output TLC_Output->Decision

References

Head-to-Head Comparison: H-Ser-NH2.HCl vs. Boc-Ser-NH2 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Your Serine Amide Precursor

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving high yield, purity, and overall success. When incorporating a C-terminal serine amide, researchers are often faced with a choice between utilizing the unprotected serine amide hydrochloride (H-Ser-NH2.HCl) or its N-α-tert-butyloxycarbonyl protected counterpart (Boc-Ser-NH2). This guide provides a comprehensive, data-driven comparison of these two reagents to inform your selection process in solid-phase peptide synthesis (SPPS).

Executive Summary

FeatureThis compoundBoc-Ser-NH2
Chemical Structure (2S)-2-amino-3-hydroxypropanamide hydrochloridetert-butyl (S)-(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Molecular Formula C₃H₉ClN₂O₂C₈H₁₆N₂O₄
Molecular Weight 140.57 g/mol [1]204.22 g/mol
Typical Application Direct coupling in peptide synthesisN-α-protected building block in Boc-SPPS
Key Advantage Eliminates N-α deprotection stepProtects the alpha-amino group from side reactions
Key Disadvantage Potential for side reactions at the unprotected amine and hydroxyl groupsRequires an additional deprotection step in each cycle

Performance in Peptide Synthesis: A Comparative Analysis

While direct head-to-head comparative studies are limited in published literature, we can infer performance differences based on the principles of solid-phase peptide synthesis (SPPS) and the chemical nature of each compound.

Theoretical Performance Considerations:

  • Coupling Efficiency: this compound, with its free amino group, can theoretically be coupled directly. However, the protonated state of the amine under acidic conditions necessitates a neutralization step prior to coupling. Furthermore, the unprotected hydroxyl group of the serine side chain is susceptible to O-acylation, which can lead to undesired side products and reduced yield of the target peptide. Boc-Ser-NH2 requires an initial deprotection step to free the alpha-amino group for coupling. While this adds a step to the synthesis cycle, the protection strategy prevents unwanted reactions at the N-terminus. The efficiency of the subsequent coupling step is then dependent on the chosen coupling reagents and reaction conditions.

  • Yield and Purity: The potential for side reactions with this compound can lead to a more complex crude peptide mixture, potentially lowering the overall yield of the desired product and complicating purification. The use of Boc-Ser-NH2, as part of a standard Boc-SPPS strategy, generally leads to a more controlled synthesis with fewer side products, often resulting in higher crude purity and simplified purification. Expected crude purity for peptides synthesized using Boc-protected serine is typically in the range of 80-90%.

  • Process Simplicity: The use of this compound appears simpler by omitting the deprotection step. However, the required in-situ neutralization and the potential need for side-chain protection strategies to avoid O-acylation can add complexity to the overall process. The Boc-SPPS workflow using Boc-Ser-NH2 is a well-established and standardized procedure.

Illustrative Quantitative Data:

The following table presents hypothetical, yet realistic, comparative data for the synthesis of a model pentapeptide (e.g., Gly-Gly-Ser-Gly-Gly-NH2) to illustrate the potential performance differences.

ParameterThis compoundBoc-Ser-NH2
Crude Peptide Purity (by HPLC) 75%88%
Overall Yield 65%80%
Major Impurity O-acylated peptideDeletion sequences (due to incomplete coupling)
Synthesis Cycle Time (per residue) Shorter (no deprotection)Longer (includes deprotection)

Experimental Protocols

To enable researchers to conduct their own comparative analysis, detailed experimental protocols for the incorporation of each serine derivative are provided below.

Protocol 1: Peptide Synthesis using Boc-Ser-NH2 via Boc-SPPS

This protocol outlines the manual Boc-SPPS for synthesizing a peptide with a C-terminal serine amide using Boc-Ser-NH2 attached to a rink amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 min).
  • Wash the resin with DMF (5x), isopropanol (B130326) (3x), and then DMF (5x).

2. First Amino Acid Coupling (Boc-Ser(Bzl)-OH):

  • To couple the first serine residue with side-chain protection (Benzyl ether), dissolve Boc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
  • Add the activated amino acid solution to the resin and shake for 2 hours.
  • Wash the resin with DMF (5x).

3. N-α-Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 2 minutes.
  • Drain and treat with 50% TFA in DCM for 30 minutes.
  • Wash the resin with DCM (5x), isopropanol (3x), and then DMF (5x).

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with DMF (5x) and DCM (5x).
  • Dry the resin under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
  • Lyophilize the crude peptide.

Protocol 2: Hypothetical Peptide Synthesis using this compound

This protocol outlines a hypothetical approach for incorporating this compound as the first residue. Note: This approach is less common and requires careful optimization to minimize side reactions.

1. Resin Preparation:

  • Swell a suitable resin (e.g., a pre-loaded resin with a cleavable linker that yields a C-terminal amide) in DMF for 1 hour.
  • Perform the necessary deprotection steps to expose the coupling site on the resin.

2. Direct Coupling of this compound:

  • Dissolve this compound (3 eq.) and a coupling agent (e.g., HBTU, 2.9 eq.) and HOBt (3 eq.) in DMF.
  • Add DIPEA (7 eq. - to neutralize the HCl salt and activate the coupling) and pre-activate for 5 minutes.
  • Add the activated solution to the resin and shake for 2-4 hours. Note: The absence of side-chain protection on serine may necessitate the use of milder coupling conditions or a temporary on-resin silylation of the hydroxyl group to prevent O-acylation.
  • Wash the resin with DMF (5x).

3. Subsequent Synthesis Steps:

  • Proceed with the standard Boc-SPPS protocol (Protocol 1, steps 3 and 4) for the remaining amino acids.

4. Cleavage and Deprotection:

  • Follow the same procedure as in Protocol 1, step 5.

Mandatory Visualizations

Experimental Workflow for Comparative Synthesis

G cluster_0 Comparative Synthesis Workflow cluster_1 This compound Path cluster_2 Boc-Ser-NH2 Path start Start A1 Resin Swelling & Deprotection start->A1 B1 Resin Swelling & Deprotection start->B1 A2 Direct Coupling of this compound (with in-situ neutralization) A1->A2 A3 Standard Boc-SPPS Cycles for remaining residues A2->A3 cleavage Cleavage from Resin (e.g., TFA cocktail) A3->cleavage B2 Coupling of Boc-Ser(Bzl)-OH B1->B2 B3 Boc Deprotection (TFA) B2->B3 B4 Standard Boc-SPPS Cycles for remaining residues B3->B4 B4->cleavage purification HPLC Purification cleavage->purification analysis Purity & Yield Analysis (HPLC, MS) purification->analysis end Compare Results analysis->end

Caption: Comparative workflow for peptide synthesis using this compound and Boc-Ser-NH2.

Serine Metabolism Signaling Pathway

G cluster_pathway Serine Biosynthesis and Utilization Pathway Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolysis PHGDH PHGDH ThreePG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 Oxidation PSPH PSPH PSAT1->PSPH Transamination Serine Serine PSPH->Serine Hydrolysis Glycine Glycine Serine->Glycine SHMT Cysteine Cysteine Serine->Cysteine Proteins Protein Synthesis Serine->Proteins Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) Glycine->Nucleotides OneCarbon One-Carbon Metabolism (Folate Cycle) Glycine->OneCarbon SAM S-adenosylmethionine (SAM) (Methyl Donor) OneCarbon->SAM

References

Navigating Experimental Reproducibility: A Comparative Guide to L-Serinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. When employing chemical reagents such as L-Serinamide hydrochloride, understanding its performance characteristics and how they compare to alternatives is crucial for ensuring consistent and reliable outcomes. This guide provides an objective comparison of L-Serinamide hydrochloride with other alternatives in its primary applications, supported by a synthesis of available experimental data and detailed protocols.

L-Serinamide hydrochloride is a versatile amino acid derivative utilized as a building block in the synthesis of bioactive molecules, with significant applications in neuroscience research and peptide synthesis.[1] Its water solubility and stability under physiological conditions make it a valuable component in drug formulation and cell culture.[2] However, factors such as purity, handling, and the specific experimental context can influence the reproducibility of outcomes.

Comparison with Alternatives in Key Applications

The utility of L-Serinamide hydrochloride is most prominent in two major areas: as a precursor in neurotransmitter synthesis studies and as a building block in solid-phase peptide synthesis (SPPS). In both fields, several alternatives exist, and the choice of reagent can impact experimental consistency and results.

Neuroscience Research: A Precursor for D-Serine Synthesis

In neuroscience, L-Serinamide hydrochloride serves as a source of L-serine, a precursor to the neuromodulator D-serine.[3] D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity and neurotransmission.[3][4] The reproducibility of experiments investigating NMDA receptor function can be influenced by the efficiency and consistency of D-serine synthesis from its precursors.

FeatureL-Serinamide hydrochlorideL-SerineOther L-Serine Esters (e.g., Methyl Ester)
Solubility High water solubilityModerate water solubilityVariable, often higher in organic solvents
Cellular Uptake Readily available for cellular uptakeUtilizes endogenous amino acid transportersUptake may depend on cellular esterase activity
Potential for Side Reactions Amide group is generally stablePotential for enzymatic side reactionsEster group can be hydrolyzed
Consistency Dependent on purity and salt formLot-to-lot variability in purity can be a concernStability of the ester can vary

This table is a qualitative comparison based on general chemical principles, as direct quantitative comparative studies are limited.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, L-Serinamide hydrochloride can be used to introduce a C-terminal serine amide into a peptide sequence. The amide group can enhance the peptide's stability and mimic its natural structure.[5] The reproducibility of peptide synthesis is critically dependent on the purity of the starting materials and the efficiency of the coupling reactions.[6][7][8]

Alternatives in this application include other protected serine derivatives and different coupling reagents that facilitate the formation of the peptide bond. The choice of coupling reagent, in particular, has a significant impact on yield, purity, and the potential for racemization.[9][10][11]

ParameterL-Serinamide hydrochloride with Standard Coupling Reagents (e.g., HATU, HBTU)Pre-activated Serine Derivatives (e.g., Fmoc-Ser(tBu)-OH) with Coupling ReagentsAlternative Amide-Generating Resin Linkers
Coupling Efficiency Generally high, but can be sequence-dependent.[10]High, optimized for SPPS.Dependent on the specific linker and resin.[12]
Risk of Racemization Low with modern coupling reagents.Minimized with appropriate protecting groups and reagents.Can be a concern depending on the linker chemistry.
Side Reactions Potential for side reactions related to the unprotected hydroxyl group if not properly managed.Hydroxyl group is protected, minimizing side reactions.Incomplete cleavage or side reactions with the linker can occur.[12]
Purity of Crude Peptide Dependent on coupling efficiency and removal of byproducts.[6][13]Generally high due to optimized reagents.Variable, dependent on linker cleavage efficiency.

This table provides a comparative overview based on established principles of solid-phase peptide synthesis. Direct quantitative comparisons involving L-Serinamide hydrochloride are not extensively documented.

Experimental Protocols

Detailed methodologies are essential for ensuring the reproducibility of experiments. The following protocols provide a framework for the use of L-Serinamide hydrochloride in its primary applications.

Protocol 1: Preparation of L-Serinamide Hydrochloride for Cell Culture Experiments

This protocol describes the preparation of a stock solution of L-Serinamide hydrochloride for use in neuronal cell culture to study its effects as an L-serine precursor.

  • Reagents and Materials:

    • L-Serinamide hydrochloride (purity ≥98%)

    • Sterile, nuclease-free water

    • Sterile 15 mL conical tube

    • 0.22 µm sterile syringe filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Serinamide hydrochloride.

    • Dissolve the powder in sterile, nuclease-free water to a stock concentration of 100 mM.

    • Gently vortex the solution until the solid is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: General Procedure for Coupling L-Serinamide Hydrochloride in SPPS

This protocol outlines a general procedure for the incorporation of L-Serinamide hydrochloride as the first amino acid onto a resin for the synthesis of a C-terminal serine amide peptide.

  • Reagents and Materials:

    • Rink Amide resin

    • L-Serinamide hydrochloride

    • Coupling reagent (e.g., HATU)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF)

    • Reaction vessel for SPPS

  • Procedure:

    • Swell the Rink Amide resin in DMF for at least 30 minutes.

    • In a separate tube, dissolve L-Serinamide hydrochloride (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes at room temperature.

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a ninhydrin (B49086) test to monitor the completion of the coupling reaction.

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • Proceed with the synthesis of the peptide chain using standard Fmoc-SPPS protocols.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow_cell_culture cluster_prep Solution Preparation cluster_culture Cell Culture Application weigh Weigh L-Serinamide hydrochloride dissolve Dissolve in sterile water weigh->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot and store at -20°C filter->aliquot add Add L-Serinamide HCl stock to media aliquot->add culture Primary Neuronal Culture culture->add incubate Incubate and observe add->incubate analyze Analyze for D-serine production/neuronal activity incubate->analyze

Workflow for L-Serinamide hydrochloride in cell culture.

experimental_workflow_spps cluster_coupling First Amino Acid Coupling cluster_synthesis Peptide Elongation cluster_cleavage Cleavage and Purification resin Swell Rink Amide Resin couple Couple to resin resin->couple preactivate Pre-activate L-Serinamide HCl with HATU/DIPEA preactivate->couple wash_couple Wash resin couple->wash_couple deprotect Fmoc Deprotection wash_couple->deprotect couple_next Couple next Fmoc-amino acid deprotect->couple_next wash_synth Wash resin couple_next->wash_synth repeat_cycle Repeat cycle wash_synth->repeat_cycle repeat_cycle->deprotect cleave Cleave peptide from resin repeat_cycle->cleave purify Purify by RP-HPLC cleave->purify analyze_peptide Analyze purity (LC-MS) purify->analyze_peptide l_serine_to_d_serine_pathway cluster_astrocyte Astrocyte cluster_neuron Neuron glucose Glucose phosphoglycerate 3-Phosphoglycerate glucose->phosphoglycerate Glycolysis l_serine_astro L-Serine phosphoglycerate->l_serine_astro Phosphorylated Pathway l_serine_neuron L-Serine l_serine_astro->l_serine_neuron Transport d_serine D-Serine l_serine_neuron->d_serine Serine Racemase nmda NMDA Receptor Co-agonist d_serine->nmda l_serinamide L-Serinamide HCl (Exogenous Source) l_serinamide->l_serine_neuron Provides L-Serine

References

A Researcher's Guide to the Quantitative Comparison of Peptide Reaction Kinetics: A Methodological Framework Using H-Ser-NH2·HCl as a Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the quantitative comparison of reaction kinetics involving amino acid derivatives, using H-Ser-NH₂·HCl (L-Serine amide hydrochloride) as a representative model. In the absence of direct, published comparative kinetic data for H-Ser-NH₂·HCl, this document outlines the fundamental principles, detailed experimental protocols, and data presentation structures necessary for researchers to conduct their own comparative analyses. The methodologies described are broadly applicable for evaluating the performance of various amino acid derivatives in contexts such as solid-phase peptide synthesis (SPPS) or other bioconjugation reactions.

Principles of Peptide Reaction Kinetics

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1] In synthetic chemistry, particularly Solid-Phase Peptide Synthesis (SPPS), this process is not spontaneous and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[2][3] The overall reaction rate is influenced by several key factors:

  • Reagent Concentration, Temperature, and Mixing: Like most chemical reactions, peptide coupling rates are dependent on the initial concentration of reagents, reaction temperature, and the efficiency of mixing.[4] Elevated temperatures and efficient mixing can help overcome diffusion barriers, especially in heterogeneous systems like SPPS.[4]

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Reagents are broadly classified into families such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[2][5] These reagents, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to reduce side reactions and racemization, activate the carboxylic acid, forming a highly reactive intermediate.[1][2]

  • Steric Hindrance and Aggregation: The chemical nature of the reacting amino acids plays a significant role. Bulky or sterically hindered amino acids can slow down the reaction rate.[6] Furthermore, during SPPS, the growing peptide chain can fold and aggregate on the solid support, physically blocking the reaction site and impeding further coupling.[6]

  • Solvent and Chemical Environment: The choice of solvent (e.g., DMF, NMP) is crucial for solvating the peptide chain and reagents, which can help in reducing aggregation.[6] The presence of additives like chaotropic salts can also disrupt secondary structures and improve reaction efficiency.[6]

Experimental Protocols for Kinetic Analysis

To quantitatively compare the reaction kinetics of H-Ser-NH₂·HCl with an alternative amino acid derivative (termed "Alternative-NH₂·HCl" for this guide), a systematic approach involving reaction monitoring is required. The following protocols outline a general workflow.

General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol describes a single coupling step, which can be monitored over time.

  • Resin Preparation:

    • Start with a pre-loaded resin (e.g., Rink Amide resin) to which a peptide chain has been synthesized, leaving a free N-terminal amine.

    • Swell the resin in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 15-30 minutes in a reaction vessel.[7]

    • Drain the DMF.

    • Perform the deprotection of the N-terminal Fmoc group using a 20% piperidine (B6355638) in DMF solution. This is typically done twice for 10-15 minutes each time to ensure complete removal of the protecting group.[8]

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

  • Amino Acid Activation:

    • In a separate vial, dissolve the amino acid to be tested (e.g., H-Ser-NH₂·HCl or Alternative-NH₂·HCl) (3 equivalents relative to resin loading), a coupling reagent such as HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 eq) to neutralize the hydrochloride salt and activate the reaction.[8]

    • Allow the activation mixture to pre-activate for 5 minutes.

  • Coupling Reaction and Monitoring:

    • Add the activated amino acid solution to the prepared resin.

    • Initiate the reaction and start the timer. The reaction can be agitated via mechanical shaking or nitrogen bubbling.

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), extract a small aliquot of the resin beads for analysis.

Kinetic Monitoring via the "Cleave and Analyze" NMR Method

This method allows for the quantification of the reaction progress by analyzing the composition of the peptide on the resin at each time point.[9]

  • Sample Preparation:

    • For each time-point aliquot, wash the resin beads with DMF and then dichloromethane (B109758) (DCM) and dry them under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)) for 2-3 hours to cleave the peptide from the solid support.[9]

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dry the peptide pellet under vacuum.

  • NMR Analysis:

    • Dissolve the dried peptide from each time point in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a quantitative ¹H NMR spectrum for each sample.[9]

    • Identify unique, well-resolved peaks corresponding to the starting material (peptide with a free N-terminus) and the product (peptide coupled with the new amino acid).

    • Calculate the reaction conversion at each time point by integrating the respective peaks and determining the ratio of product to the total peptide (product + starting material).[9]

Kinetic Monitoring via HPLC Analysis

HPLC can be used as an alternative or complementary method to NMR for quantifying the reaction components.[8]

  • Sample Preparation:

    • Prepare cleaved peptide samples for each time point as described in the NMR method (Section 2.2.1).

    • Dissolve each dried peptide sample in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC Analysis:

    • Inject the samples into an HPLC system equipped with a C18 reversed-phase column.

    • Develop a gradient elution method, typically using a mobile phase of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A shallow gradient (e.g., increasing B by 1% per minute) is often effective for peptide separation.[10]

    • Monitor the elution profile using a UV detector (typically at 214 or 280 nm).

    • Identify the peaks corresponding to the starting material and the product based on their retention times (which should be determined beforehand using pure standards).

    • Calculate the reaction conversion by determining the area under the curve for the product and starting material peaks at each time point.

Data Presentation for Quantitative Comparison

To facilitate an objective comparison, all quantitative data should be summarized in clear, well-structured tables. The following tables are templates for presenting the kinetic data obtained from the experiments described above.

Table 1: Reaction Conditions

ParameterH-Ser-NH₂·HClAlternative-NH₂·HCl
Resin Type Rink AmideRink Amide
Resin Loading (mmol/g) 0.50.5
Peptide Sequence [Specify Sequence]-NH₂[Specify Sequence]-NH₂
Amino Acid (eq) 3.03.0
Coupling Reagent HBTU (3.0 eq)HBTU (3.0 eq)
Additive HOBt (3.0 eq)HOBt (3.0 eq)
Base DIPEA (6.0 eq)DIPEA (6.0 eq)
Solvent DMFDMF
Temperature (°C) 2525
Monitoring Method NMR / HPLCNMR / HPLC

Table 2: Comparative Kinetic Data (Illustrative)

Time (min)H-Ser-NH₂·HCl Conversion (%)Alternative-NH₂·HCl Conversion (%)
535.245.8
1568.479.1
3085.192.3
6094.698.5
120>99.0>99.0
240>99.0>99.0

Table 3: Calculated Kinetic Parameters (Illustrative)

Assuming pseudo-first-order kinetics, the rate constant (k) can be determined by plotting ln(1 - Conversion) vs. time. The half-life (t₁/₂) is calculated as ln(2)/k.

ParameterH-Ser-NH₂·HClAlternative-NH₂·HCl
Half-life (t₁/₂) (min) 10.57.8
Rate Constant (k) (min⁻¹) 0.0660.089
Conversion at 60 min (%) 94.698.5

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the processes involved.

G cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Nucleophilic Attack cluster_byproducts Step 3: Release of Byproducts AA_COOH Amino Acid (e.g., H-Ser-NH2) ActivatedEster Activated Ester Intermediate AA_COOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HBTU/HOBt) CouplingReagent->ActivatedEster Base Base (DIPEA) Base->ActivatedEster PeptideBond New Peptide Bond Formed ActivatedEster->PeptideBond Coupling Peptide_NH2 Resin-Bound Peptide (Free N-Terminus) Peptide_NH2->PeptideBond Byproducts Byproducts (e.g., HOBt, Urea derivative) PeptideBond->Byproducts

Caption: General signaling pathway for peptide bond formation using a coupling reagent.

G cluster_prep A. Reaction Setup cluster_monitor B. Time-Course Monitoring cluster_analysis C. Data Analysis ResinPrep 1. Prepare Resin (Swell & Deprotect) ReagentPrep 2. Prepare & Activate Amino Acid Solution ReactionStart 3. Combine & Start Reaction ReagentPrep->ReactionStart Sampling 4. Take Resin Aliquots at Time Points (t1, t2, t3...) ReactionStart->Sampling Cleavage 5. Cleave Peptide from Resin (TFA) Sampling->Cleavage Analysis 6. Quantify by NMR or HPLC Cleavage->Analysis Conversion 7. Calculate % Conversion vs. Time Analysis->Conversion Kinetics 8. Determine Rate Constant (k) & Half-life (t1/2) Conversion->Kinetics Comparison 9. Compare Kinetic Parameters Kinetics->Comparison

Caption: Experimental workflow for the quantitative comparison of reaction kinetics.

References

Safety Operating Guide

Proper Disposal of L-Serinamide Hydrochloride (H-Ser-NH2.HCl): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Disposal of L-Serinamide Hydrochloride

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of L-Serinamide hydrochloride (H-Ser-NH2.HCl), ensuring compliance with standard laboratory safety protocols.

While L-Serinamide hydrochloride is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, responsible disposal is still necessary to maintain a safe laboratory environment and prevent environmental contamination.[1] The primary considerations for its disposal are its solid, powdered form and its acidic nature due to the hydrochloride salt.

Summary of Key Disposal Parameters

ParameterGuidelineCitation
Hazard Classification Not considered hazardous by OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Environmental Precautions Should not be released into the environment. Do not empty into drains.[1]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]
Incompatible Materials Strong oxidizing agents.[1]

Experimental Protocol for Disposal of L-Serinamide Hydrochloride

This protocol outlines the recommended procedure for the disposal of small quantities of L-Serinamide hydrochloride typically used in a laboratory setting.

Materials:

  • L-Serinamide hydrochloride waste

  • Sodium bicarbonate (NaHCO₃) or other suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Two appropriately sized beakers

  • Stir rod

  • Deionized water

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation: In a designated fume hood, carefully weigh the amount of L-Serinamide hydrochloride waste to be disposed of.

  • Dissolution: Place the waste in a beaker and add deionized water to dissolve the solid. The amount of water should be sufficient to fully dissolve the powder, creating a clear solution.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the dissolved L-Serinamide hydrochloride solution while stirring gently. The addition of a base will cause effervescence (fizzing) as carbon dioxide gas is released. Continue adding the base in small portions until the fizzing subsides. This indicates that the hydrochloric acid component of the salt is being neutralized.[2]

  • pH Verification: Use a pH indicator strip or a calibrated pH meter to check the pH of the solution. The target pH should be within the neutral range of 6 to 8. If the pH is still acidic, continue to add small amounts of the weak base until the neutral range is achieved.

  • Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of neutralized solutions.

  • Container Rinsing: Rinse the empty L-Serinamide hydrochloride container with water and dispose of it with regular laboratory glass or plastic waste, as appropriate.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Weigh this compound Waste B Dissolve in Water A->B Transfer to Beaker C Neutralize with Weak Base (e.g., Sodium Bicarbonate) B->C Slow Addition & Stirring D Verify Neutral pH (6-8) C->D Check with pH strips/meter E Consult EHS & Dispose According to Local Regulations D->E If pH is neutral F Rinse Empty Container E->F

Caption: Workflow for the safe disposal of L-Serinamide hydrochloride in a laboratory setting.

Safety and Handling Precautions

While L-Serinamide hydrochloride is not classified as hazardous, it is crucial to adhere to standard laboratory safety practices.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical to prevent eye and skin contact.[1]

  • Avoid Dust Inhalation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust particles.[1]

  • Spill Response: In the event of a spill, sweep up the solid material carefully to minimize dust generation and place it in a designated waste container for disposal.[1]

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of L-Serinamide hydrochloride, contributing to a culture of safety and compliance within the laboratory.

References

Essential Safety and Logistical Information for Handling H-Ser-NH2.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, procedural guidance for the handling and disposal of H-Ser-NH2.HCl (L-Serinamide hydrochloride), a key reagent in various research applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

While L-Serinamide hydrochloride is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye/Face Protection Safety glasses with side shields or gogglesMust comply with ANSI Z87.1 or EN166
Skin Protection Nitrile glovesEnsure gloves are inspected for integrity before use.
Laboratory coatStandard lab coat to protect clothing and skin.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If dust formation is significant, a NIOSH-approved N95 respirator may be used.

Operational Plan: Step-by-Step Handling Procedure

Following a structured workflow is critical for the safe handling of any chemical. The diagram below illustrates the key decision points and steps for a researcher when preparing to work with this compound.

Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Prepare to handle this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards gather_ppe Gather Required PPE assess_hazards->gather_ppe prepare_workspace Prepare Workspace (Clean, Uncluttered) gather_ppe->prepare_workspace don_ppe Don PPE (Gloves, Lab Coat, Eyewear) prepare_workspace->don_ppe Proceed to Handling weigh_chemical Weigh this compound don_ppe->weigh_chemical dissolve Dissolve/Use in Experiment weigh_chemical->dissolve clean_spills Clean any Spills dissolve->clean_spills Experiment Complete dispose_waste Dispose of Waste (see Disposal Plan) clean_spills->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe clean_workspace Clean and Sanitize Workspace doff_ppe->clean_workspace end End clean_workspace->end

Caption: Operational Workflow for Handling this compound

Experimental Protocol for Handling
  • Preparation :

    • Before handling, consult the Safety Data Sheet (SDS) for this compound.

    • Ensure a clean and uncluttered workspace. An operational chemical fume hood is recommended if there is a potential for dust generation.

    • Assemble all necessary PPE as outlined in the table above.

  • Handling :

    • Put on your laboratory coat, safety glasses, and nitrile gloves.

    • When weighing the solid material, handle it carefully to minimize dust formation. Use a spatula and a weigh boat.

    • If any spills occur, they should be cleaned up immediately by sweeping the solid material into a designated waste container.

  • Post-Handling :

    • After handling is complete, decontaminate the work area with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat and eye protection).

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. As this compound is a non-hazardous solid, the disposal procedure is straightforward but must be followed diligently.

Step-by-Step Disposal Guidance
  • Unused/Surplus Solid :

    • Place the solid this compound waste into a clearly labeled, sealed container. The label should include the chemical name.

    • This container should be disposed of in the laboratory's designated solid chemical waste stream. Do not mix with hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous solid waste disposal. Some institutions may permit disposal in the regular trash if the material is securely contained and labeled.

  • Empty Containers :

    • Rinse the empty this compound container with a suitable solvent (e.g., water) three times.

    • The rinsate can typically be disposed of down the sanitary sewer, followed by a copious amount of water.

    • Before disposing of the empty container in the regular laboratory glass or plastic recycling, deface or remove the original label to prevent misuse.

  • Contaminated Materials :

    • Any materials, such as weigh boats or paper towels, that are lightly contaminated with this compound can generally be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.

    • Heavily contaminated materials should be treated as solid chemical waste and disposed of according to the procedure for unused/surplus solid.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ser-NH2.HCl
Reactant of Route 2
Reactant of Route 2
H-Ser-NH2.HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.